Product packaging for (3E,5Z)-undeca-1,3,5-triene(Cat. No.:CAS No. 19883-27-3)

(3E,5Z)-undeca-1,3,5-triene

Cat. No.: B010836
CAS No.: 19883-27-3
M. Wt: 150.26 g/mol
InChI Key: JQQDKNVOSLONRS-BABZSUFTSA-N
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Description

(3E,5Z)-undeca-1,3,5-triene is a high-value C11 hydrocarbon with significant applications in flavor and fragrance research. This compound is recognized as a potent key aroma compound in various natural products. Research has identified it as one of the most odor-active constituents contributing to the distinct sensory profile of mango cultivars, such as Haden, and it also occurs naturally in clementine peel oil and black pepper . Its specific stereochemistry ((E,Z)-configuration) is crucial for its olfactory properties, making it a subject of interest in the study of structure-odor relationships . Beyond its analytical and natural occurrence studies, this compound serves as an important target molecule in synthetic organic chemistry. Published syntheses focus on achieving high stereoselective purity, with approaches including the coupling of C7 and C4 synthons to obtain the product in 92-96% stereoisomeric purity . Patent literature also describes novel processes for its preparation, underscoring its industrial relevance in the perfume industry . Key Identifiers: • CAS Registry Number: 51447-08-6 • Molecular Formula: C11H18 • Molecular Weight: 150.26 g/mol • Boiling Point: ~206-207 °C @ 760 mmHg (est.) Research Applications: • Flavor & Fragrance Analysis: Used as an analytical standard for the identification and quantification of key odorants in food (e.g., mango juice) and natural products . • Sensory Studies: Employed to investigate the interaction between aroma compounds and food matrices, such as the effects of sugar content on volatile release . • Organic Synthesis: A target molecule for developing and evaluating new stereoselective synthetic methodologies . WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18 B010836 (3E,5Z)-undeca-1,3,5-triene CAS No. 19883-27-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19883-27-3

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

(3Z,5E)-undeca-1,3,5-triene

InChI

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9+

InChI Key

JQQDKNVOSLONRS-BABZSUFTSA-N

SMILES

CCCCCC=CC=CC=C

Isomeric SMILES

CCCCC/C=C/C=C\C=C

Canonical SMILES

CCCCCC=CC=CC=C

Other CAS No.

51447-08-6
19883-27-3
16356-11-9

physical_description

Liquid

Pictograms

Health Hazard

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to (3E,5Z)-undeca-1,3,5-triene in Marine Algae: Occurrence, Extraction, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E,5Z)-undeca-1,3,5-triene, also known by the synonym cystophorene, is a volatile C11-hydrocarbon that plays a crucial role in the life cycle of many species of brown algae (Phaeophyceae)[1]. This unsaturated alkatriene functions as a potent chemical signal, or pheromone, orchestrating the reproductive processes of these marine organisms[1]. Released by female gametes, it attracts motile male gametes, thereby facilitating fertilization. Beyond its role as a semiochemical, this compound is a high-value compound with significant applications in the flavor and fragrance industry, recognized as a key aroma component in various natural products[1].

This technical guide provides a comprehensive overview of the natural occurrence of this compound in marine algae, details established experimental protocols for its extraction and identification, and explores its biological signaling pathway.

Natural Occurrence and Quantitative Analysis

This compound is primarily associated with brown algae, particularly within the order Dictyotales. The genus Dictyopteris is well-documented for producing a variety of C11-hydrocarbons, which contribute to their characteristic "ocean smell"[2][3]. While many studies identify a range of related C11-hydrocarbons like dictyopterenes, specific identification of the (3E,5Z) isomer has been noted[3][4]. The compound has also been reported in Cystophora siliquosa[5].

Quantitative data on the precise concentration of this compound in algal biomass is not extensively detailed in the current literature. However, related quantitative measures, such as the yield of essential oils containing these hydrocarbons, have been reported.

Table 1: Occurrence and Related Quantitative Data of C11-Hydrocarbons in Brown Algae

Algal SpeciesCompound/FractionQuantitative DataReference
Dictyopteris membranaceaEssential Oil Yield0.095% (by steam distillation)[6]
Dictyopteris genusC11-HydrocarbonsConstitute ~40% of the lipid content[2]
Dictyopteris membranaceaVolatile OilsMajor components include dictyopterene A and other C11 compounds[7]
Cystophora siliquosaThis compoundPresence reported[5]

Experimental Methodologies

The isolation and identification of volatile compounds like this compound from marine algae require specialized techniques to handle their chemical nature.

Extraction and Isolation Protocols

Several methods have been successfully employed to extract volatile fractions from Dictyopteris species. The choice of method can influence the yield and chemical profile of the extract.

A. Focused Microwave-Assisted Hydrodistillation (FMAHD) and Supercritical CO₂ Extraction (SCCO₂): This protocol is adapted from studies on Dictyopteris membranacea[7].

  • Sample Preparation: Collect fresh algal material. Clean the biomass to remove salts, debris, and epiphytes. The material can be air-dried or freeze-dried to preserve bioactive compounds[8].

  • Extraction (FMAHD):

    • Place the prepared algal material in a distillation flask with water.

    • Apply microwave irradiation to heat the mixture, causing the plant cells to rupture and release essential oils.

    • The vapor containing water and volatile compounds is condensed, and the oil is separated from the aqueous phase.

  • Extraction (SCCO₂):

    • Place the dried, ground algal material into an extraction vessel.

    • Pressurize and heat carbon dioxide to its supercritical state.

    • Pass the supercritical CO₂ through the biomass, where it acts as a solvent to extract the volatile compounds.

    • De-pressurize the CO₂ to return it to a gaseous state, causing the extracted oil to precipitate for collection.

  • Purification: The crude extract is often a complex mixture. Further purification is achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to isolate the target compound[8].

G cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis A Algal Biomass Collection (e.g., Dictyopteris sp.) B Cleaning and Drying A->B C Extraction (e.g., FMAHD, SCCO₂, Solvent) B->C D Crude Volatile Oil C->D E Chromatographic Separation (GC, HPLC) D->E F Isolated Fractions E->F G Spectroscopic Analysis (GC-MS, NMR) F->G H Compound Identification: This compound G->H

Caption: Workflow for the extraction and identification of this compound.

Structural Elucidation

Once isolated, the definitive identification of this compound is performed using a combination of spectroscopic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of individual volatile components in the extract. The retention time and mass spectrum of the target compound are compared with those of a known standard and library data[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the double bonds, which is critical for confirming the (3E,5Z) configuration[8].

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule[8].

Biological Significance and Signaling Pathway

The primary biological role of this compound in brown algae is as a sexual pheromone. It facilitates the meeting of gametes in the marine environment, a critical step for successful reproduction.

The perception of pheromones like undecatrienes is believed to be initiated by binding to specific Olfactory Receptors (ORs), which are a class of G-protein coupled receptors (GPCRs) located on the membrane of the male gamete[1]. This binding event triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

G Pheromone This compound (Pheromone) GPCR Olfactory Receptor (GPCR on male gamete) Pheromone->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Response Cellular Response (Chemotaxis towards female gamete) Second_Messenger->Response Signal Cascade

Caption: Hypothetical GPCR signaling pathway for undecatriene perception in algal gametes.[1]

This signaling cascade ultimately results in a cellular response, such as chemotaxis, where the male gamete alters its swimming direction to move towards the higher concentration of the pheromone, thereby locating the female gamete for fertilization.

Conclusion and Future Directions

This compound is a significant natural product from marine brown algae, acting as a vital reproductive pheromone. While its presence in genera like Dictyopteris is established, there is a clear need for more extensive quantitative studies to determine the precise concentrations of this specific isomer in various algal species and under different environmental conditions. Further research into its biosynthetic pathway, which is thought to derive from C20 polyunsaturated fatty acids[4], could open avenues for biotechnological production. For drug development professionals, understanding the specific GPCR interactions could provide models for receptor-ligand studies and the development of novel bioactive compounds.

References

The Cystophorene Biosynthesis Pathway in Phaeophyceae: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Cystophorene, a volatile C11 polyunsaturated acyclic alkatriene, is a secondary metabolite found in brown algae (Phaeophyceae), particularly within the genus Cystophora. Unlike many other well-characterized algal secondary metabolites derived from terpenoid or phlorotannin pathways, cystophorene's biosynthesis originates from fatty acid metabolism. This technical guide provides a comprehensive overview of the putative cystophorene biosynthesis pathway, drawing on current knowledge of fatty acid metabolism, hydrocarbon biosynthesis in algae, and the chemical structure of cystophorene, which has been identified as (3E,5Z)-undeca-1,3,5-triene. This document is intended for researchers, scientists, and drug development professionals interested in the novel biosynthetic capabilities of marine algae and the potential applications of their unique metabolites.

Introduction

Brown algae (Phaeophyceae) are a rich source of diverse secondary metabolites with a wide range of biological activities. While research has traditionally focused on phlorotannins and terpenoids, there is a growing interest in other classes of compounds, including volatile organic compounds (VOCs). Cystophorene is one such VOC, an unsaturated C11 hydrocarbon that contributes to the characteristic scent of some brown algae. Understanding its biosynthetic pathway is crucial for exploring its ecological roles, potential biotechnological applications, and for the chemo-enzymatic synthesis of related compounds.

This guide synthesizes the available, though currently limited, direct evidence for cystophorene biosynthesis and proposes a putative pathway based on established principles of fatty acid metabolism in algae. It also outlines relevant experimental protocols and presents quantitative data where available.

Proposed Cystophorene Biosynthesis Pathway

The biosynthesis of cystophorene, this compound, is hypothesized to proceed through a series of enzymatic modifications of a common fatty acid precursor. The proposed pathway involves desaturation and decarboxylation steps.

Putative Precursor: Dodecanoic Acid (Lauric Acid)

The C11 carbon backbone of cystophorene strongly suggests a C12 fatty acid, dodecanoic acid (lauric acid), as the likely starting precursor. Dodecanoic acid is a saturated fatty acid found in the fatty acid profiles of various brown algae. Its biosynthesis from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex is a well-established primary metabolic pathway.

Key Enzymatic Steps: Desaturation and Decarboxylation

The conversion of dodecanoic acid to cystophorene requires the introduction of three double bonds and the removal of a carboxyl group. This is likely achieved through the sequential action of fatty acid desaturases and a decarboxylase.

  • Fatty Acid Desaturases: These enzymes are responsible for introducing double bonds at specific positions in the fatty acid chain. A series of desaturases would act on dodecanoic acid to produce a C12 polyunsaturated fatty acid with the correct double bond configuration to yield the (3E,5Z) stereochemistry of cystophorene upon decarboxylation.

  • Decarboxylase: The final step is the removal of the carboxyl group from the C12 polyunsaturated fatty acid to yield the C11 hydrocarbon, cystophorene. In algae, a novel class of enzymes known as fatty acid photodecarboxylases (FAPs) has been identified, which catalyze the light-dependent decarboxylation of fatty acids to form hydrocarbons.[1][2] It is plausible that a similar enzyme is involved in cystophorene biosynthesis. Other decarboxylation mechanisms, potentially involving cytochrome P450 enzymes, may also be considered.[1]

The proposed logical flow of the cystophorene biosynthesis pathway is illustrated in the following diagram:

Cystophorene_Biosynthesis_Workflow cluster_input Primary Metabolism cluster_pathway Putative Cystophorene Biosynthesis Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Complex Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Dodecanoic_Acid Dodecanoic Acid (C12:0) FAS->Dodecanoic_Acid Elongation Desaturases Fatty Acid Desaturases Dodecanoic_Acid->Desaturases Input PUFA Polyunsaturated C12 Fatty Acid Desaturases->PUFA Desaturation Decarboxylase Decarboxylase (e.g., FAP) PUFA->Decarboxylase Input Cystophorene Cystophorene (this compound) Decarboxylase->Cystophorene Decarboxylation

A logical workflow diagram of the proposed cystophorene biosynthesis pathway.

Quantitative Data

Quantitative data on cystophorene production in Phaeophyceae is scarce in the currently available literature. Most studies on volatile organic compounds in brown algae provide qualitative profiles or relative abundances rather than absolute concentrations. The table below summarizes the fatty acid composition of some Phaeophyceae, which provides context for the availability of the putative precursor, dodecanoic acid.

SpeciesDodecanoic Acid (C12:0) (% of total fatty acids)Other Relevant Fatty AcidsReference
Fucus vesiculosusTrace amountsHigh in C18 and C20 PUFAs[3]
Ascophyllum nodosumTrace amountsHigh in C18 and C20 PUFAs[3]
Spatoglossum macrodontumNot reportedRich in PUFAs (39%)[4]

Further research is needed to quantify cystophorene levels in different Cystophora species and to correlate these with the abundance of potential fatty acid precursors.

Experimental Protocols

The study of cystophorene biosynthesis requires specialized techniques for the extraction, identification, and quantification of volatile compounds, as well as methods for enzyme characterization.

Extraction and Analysis of Cystophorene

Objective: To extract and identify volatile organic compounds, including cystophorene, from brown algae.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method.[5][6][7][8]

Protocol:

  • Sample Preparation: Fresh algal tissue is collected, cleaned of epiphytes, and gently dried. A known weight of the sample is placed in a sealed headspace vial.

  • Internal Standard: An internal standard (e.g., a non-native hydrocarbon) is added to the vial for quantification.

  • Extraction: The vial is heated to a specific temperature (e.g., 60-80°C) to promote the release of volatile compounds into the headspace. An SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace for a defined period to adsorb the analytes.

  • Desorption and GC-MS Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed and separated on a capillary column. The separated compounds are then detected and identified by a mass spectrometer.

  • Quantification: The concentration of cystophorene is determined by comparing its peak area to that of the internal standard.

The following diagram illustrates the experimental workflow for the analysis of volatile compounds from brown algae:

Volatile_Analysis_Workflow Sample_Collection Algal Sample Collection & Preparation HS_Vial Placement in Headspace Vial with Internal Standard Sample_Collection->HS_Vial HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) HS_Vial->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS Data_Analysis Data Processing and Quantification GC_MS->Data_Analysis Identification Cystophorene Identification and Quantification Data_Analysis->Identification

An experimental workflow for the analysis of cystophorene.
Characterization of Biosynthetic Enzymes

Objective: To identify and characterize the enzymes involved in cystophorene biosynthesis.

Methodology: This involves a combination of bioinformatics, molecular biology, and biochemical assays.

Protocol:

  • Gene Identification: Genomes and transcriptomes of Cystophora species can be mined for candidate genes encoding fatty acid desaturases and decarboxylases based on homology to known enzymes.

  • Gene Cloning and Expression: Candidate genes are cloned and heterologously expressed in a suitable host organism (e.g., E. coli or yeast).

  • Enzyme Assays: The purified recombinant enzymes are incubated with potential substrates (e.g., dodecanoic acid and its desaturated derivatives) to confirm their activity and substrate specificity. The reaction products are analyzed by GC-MS or other appropriate analytical techniques.

  • In Vivo Studies: Gene knockout or overexpression studies in a model algal system could be used to confirm the role of the identified genes in cystophorene biosynthesis.

Signaling Pathways and Regulation

The regulation of secondary metabolite biosynthesis in algae is complex and often linked to environmental stressors. While specific signaling pathways controlling cystophorene production have not been elucidated, it is likely influenced by factors such as:

  • Light: The involvement of a putative fatty acid photodecarboxylase suggests that light may be a direct requirement for the final biosynthetic step.[1][2]

  • Temperature and Salinity: These abiotic factors are known to influence fatty acid composition and overall metabolism in algae and could therefore impact the availability of precursors for cystophorene synthesis.

  • Herbivory: Volatile organic compounds in algae can act as defense compounds against herbivores. It is possible that herbivore grazing induces the expression of genes involved in the cystophorene biosynthesis pathway.

The following diagram illustrates the potential relationships between environmental signals and the regulation of the cystophorene pathway:

Signaling_Pathway cluster_signals Environmental Signals cluster_cellular_response Cellular Response Light Light Signal_Transduction Signal Transduction Pathways Light->Signal_Transduction Temperature Temperature Temperature->Signal_Transduction Herbivory Herbivory Herbivory->Signal_Transduction Gene_Expression Regulation of Gene Expression Signal_Transduction->Gene_Expression Enzyme_Synthesis Synthesis of Biosynthetic Enzymes (Desaturases, Decarboxylase) Gene_Expression->Enzyme_Synthesis Cystophorene_Production Cystophorene Biosynthesis Enzyme_Synthesis->Cystophorene_Production

A diagram of potential regulatory inputs on cystophorene biosynthesis.

Conclusion and Future Directions

The biosynthesis of cystophorene in Phaeophyceae represents a fascinating and underexplored area of algal secondary metabolism. The putative pathway, originating from fatty acid metabolism, highlights the metabolic plasticity of these organisms. Future research should focus on:

  • Pathway Elucidation: Definitive identification of the fatty acid precursors and the enzymes involved in the desaturation and decarboxylation steps through isotopic labeling studies and biochemical characterization of the enzymes.

  • Quantitative Analysis: Systematic quantification of cystophorene in various Cystophora species and other brown algae to understand its distribution and ecological significance.

  • Regulatory Mechanisms: Investigation of the signaling pathways and environmental factors that regulate cystophorene production.

  • Biotechnological Potential: Exploration of the potential applications of cystophorene and the enzymes involved in its biosynthesis in fields such as flavor and fragrance, biofuels, and specialty chemicals.

This technical guide provides a foundational framework for researchers to delve into the biosynthesis of this unique algal metabolite. The continued exploration of such novel pathways will undoubtedly expand our understanding of marine natural product biosynthesis and open new avenues for biotechnological innovation.

References

The Biological Role of (3E,5Z)-undeca-1,3,5-triene as a Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(3E,5Z)-undeca-1,3,5-triene , also known by its synonym cystophorene , is a volatile C11 hydrocarbon that plays a crucial role as a chemical signal, or pheromone, in the life cycle of many species of brown algae (Phaeophyceae)[1]. Released by female gametes, this unsaturated alkatriene acts as a potent attractant for motile male gametes, facilitating fertilization in the vast marine environment[1]. This technical guide provides an in-depth overview of the biological role of this compound, its biosynthesis, the signaling pathways it triggers, and the experimental methodologies used to study its function. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical ecology.

Physicochemical Properties and Natural Occurrence

This compound is an acyclic hydrocarbon with exactly three carbon-carbon double bonds[2]. Its specific stereochemistry is critical for its biological activity[1]. Beyond its role as a pheromone in brown algae, this compound is also a recognized flavor and fragrance component in various natural products, including mangoes and clementine peel oil[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₈[2]
Molecular Weight 150.26 g/mol [2]
CAS Number 51447-08-6[3]
IUPAC Name This compound[2]
Synonyms Cystophorene, (E,Z)-1,3,5-undecatriene[1][2]
Appearance Colorless to pale yellow liquid (est.)[4]
Boiling Point 206.00 to 207.00 °C @ 760.00 mm Hg (est.)[4]
Solubility Insoluble in water; Soluble in alcohol[4]

Pheromonal Activity and Bioassays

The primary biological role of this compound in brown algae is to guide male gametes to the female gametes for fertilization. This chemotactic response is highly sensitive, with threshold concentrations for attraction for related C11 hydrocarbon pheromones in brown algae observed in the picomolar to nanomolar range[5][6].

Quantitative Bioactivity

While extensive quantitative data for this compound is limited, studies on related algal pheromones provide insights into the expected activity levels. The bioactivity of different stereoisomers can vary significantly, with one isomer typically acting as the primary signaling molecule and others being inactive or even inhibitory[1].

Table 2: Hypothetical Comparative Bioactivity of Undecatriene Stereoisomers

StereoisomerPredicted Biological ActivityRationale
This compound High (Primary Pheromone)Naturally occurring isomer in brown algae, elicits strong chemotactic response.[1]
(3E,5E)-undeca-1,3,5-triene Low to ModerateMay exhibit some activity due to structural similarity, but likely a weaker agonist.
(3Z,5E)-undeca-1,3,5-triene Low to NegligibleStereochemical differences at the double bonds are expected to significantly reduce receptor binding.
(3Z,5Z)-undeca-1,3,5-triene Negligible to InhibitoryMay act as an antagonist, interfering with the binding of the active (3E,5Z) isomer.

Note: This table is based on general principles of pheromone perception and requires experimental validation for this compound.

Experimental Protocols for Chemotaxis Assays

This method provides a quantitative measure of the chemotactic response of motile algal cells.

Materials:

  • Lucite chemotaxis plates

  • 3-μL capillaries

  • Coulter Counter or similar cell counting device

  • Test solutions of this compound at various concentrations

  • Control medium (e.g., filtered seawater)

  • Culture of motile male gametes

Procedure:

  • Fill the 3-μL capillaries with the test pheromone solution or control medium.

  • Place the filled capillaries into the wells of the Lucite chemotaxis plate, which contains a suspension of male gametes at a known density.

  • Incubate the plates for a defined period (e.g., 30-60 minutes) to allow the gametes to respond to the chemical gradient.

  • After incubation, carefully remove the capillaries.

  • Expel the contents of each capillary into a known volume of electrolyte solution.

  • Quantify the number of cells in each capillary using a Coulter Counter.

  • The chemotactic response is determined by comparing the number of cells that migrated into the capillaries containing the pheromone to those that entered the control capillaries.

Microfluidic devices offer a more controlled and precise method for studying chemotaxis by generating stable chemical gradients.

Materials:

  • PDMS-based microfluidic device with channels for cell and chemoattractant introduction.

  • Syringe pumps for precise fluid control.

  • Microscope with a camera for imaging.

  • Image analysis software.

Procedure:

  • Prime the microfluidic device with the appropriate culture medium.

  • Introduce a suspension of male gametes into the central channel of the device.

  • Establish a stable gradient of this compound by flowing the pheromone solution and a control solution through the side channels.

  • Record time-lapse images of the gametes migrating within the central channel.

  • Analyze the images to track the movement of individual cells and quantify the chemotactic index (a measure of the directionality of cell movement towards the chemoattractant).

Biosynthesis of this compound

The biosynthesis of this compound and other C11 hydrocarbons in brown algae is a specialized form of fatty acid metabolism[1]. These pheromones are derived from C20 polyunsaturated fatty acids (PUFAs), such as arachidonic acid[7][8]. The biosynthetic pathway likely proceeds through an intermediate, 9-hydroperoxyarachidonic acid, which is then cleaved to yield the C11 hydrocarbon and a C9-oxo-acid[7][8].

Biosynthesis_Pathway PUFA C20 Polyunsaturated Fatty Acid (e.g., Arachidonic Acid) HPETE 9-Hydroperoxyarachidonic Acid Intermediate PUFA->HPETE Lipoxygenase Pheromone This compound HPETE->Pheromone Hydroperoxide Lyase OxoAcid 9-oxonona-(5Z,7E)-dienoic acid HPETE->OxoAcid Hydroperoxide Lyase Signaling_Pathway Pheromone This compound GPCR G-Protein Coupled Receptor (GPCR) Pheromone->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation cAMP cAMP Effector->cAMP Production Ca_Channel Ca²⁺ Channel cAMP->Ca_Channel Gating Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Flagellar_Motor Flagellar Motor Proteins Ca_Influx->Flagellar_Motor Modulation Chemotaxis Chemotactic Response Flagellar_Motor->Chemotaxis Experimental_Workflow cluster_collection Pheromone Collection cluster_extraction Extraction and Purification cluster_bioassay Bioassay-Guided Fractionation cluster_analysis Structural Analysis cluster_synthesis Synthesis and Confirmation Collection Collection of female gametes or culture medium Extraction Volatile extraction (e.g., Closed-Loop-Stripping) Collection->Extraction Purification Fractionation (e.g., HPLC) Extraction->Purification Bioassay Chemotaxis Assay Purification->Bioassay Test fractions GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Purification->GCMS Bioassay->Purification Identify active fractions NMR Nuclear Magnetic Resonance (NMR) Spectroscopy GCMS->NMR Synthesis Chemical Synthesis of putative pheromone Synthesis->Bioassay Confirm activity Confirmation Bioassay of synthetic compound Synthesis->Confirmation

References

The Discovery and Isolation of Undecatriene from Dictyopteris: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Dictyopteris, a type of brown algae, is a known producer of a diverse array of secondary metabolites, including a variety of C11 hydrocarbons. Among these, undecatrienes have garnered interest for their potential biological activities and roles in chemical ecology. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of undecatriene from Dictyopteris. It details various extraction methodologies, including hydrodistillation, focused microwave-assisted hydrodistillation, and supercritical fluid extraction, presenting comparative quantitative data. Furthermore, this guide outlines the analytical techniques for the structural elucidation of undecatriene, with a focus on gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Experimental protocols are provided for key procedures, and logical workflows are visualized to facilitate a deeper understanding of the processes involved. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Brown algae of the genus Dictyopteris are characterized by their distinctive "ocean smell," which is attributed to the presence of various volatile secondary metabolites, including a significant number of C11 hydrocarbons. These compounds, including various isomers of undecatriene, play crucial roles in the chemical ecology of these marine organisms, often acting as pheromones. The unique chemical structures and potential bioactivities of these compounds have made them a subject of interest for natural product chemists and pharmacologists. This guide focuses on the technical aspects of discovering and isolating undecatriene from Dictyopteris, providing detailed methodologies and comparative data to aid in further research and development.

Extraction Methodologies for Undecatriene from Dictyopteris

The selection of an appropriate extraction method is critical for the efficient isolation of volatile compounds like undecatriene from Dictyopteris. The choice of method can significantly impact the yield and chemical profile of the extract. This section details three commonly employed techniques: hydrodistillation (HD), focused microwave-assisted hydrodistillation (FMAHD), and supercritical fluid extraction (SFE).

Comparative Analysis of Extraction Methods

The efficiency and composition of the extracted essential oils vary depending on the methodology used. The following table summarizes the quantitative data from comparative studies on different extraction techniques for volatile compounds from Dictyopteris membranacea.

Extraction MethodKey ParametersYield of Essential Oil (% of crude extract)Relative Abundance of Undecatriene (%)Reference
Hydrodistillation (HD)1.5 hours with 300 mL of water16.8Not explicitly quantified, but C11 hydrocarbons are major constituents.[1]
Focused Microwave-Assisted Hydrodistillation (FMAHD)125W irradiation power for 10 min with 30 mL of water21.6Higher concentration of volatile C11 hydrocarbons compared to HD.[1]
Supercritical Fluid Extraction (SFE)91 and 104 bars, 40 °C, CO2 as solventVariable, dependent on kineticsPrimarily extracts sulfur compounds, with lower yields of hydrocarbons compared to HD and FMAHD.[2]
Experimental Protocols

Hydrodistillation is a conventional method for extracting essential oils from plant and algal materials.

Materials:

  • Dried and powdered Dictyopteris sample

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Place a known quantity of dried and powdered Dictyopteris (e.g., 100 g) into a round-bottom flask.

  • Add distilled water to the flask, ensuring the algal material is fully submerged (e.g., 1:10 solid-to-liquid ratio).

  • Set up the Clevenger-type apparatus connected to the flask and a condenser.

  • Heat the flask using a heating mantle to initiate boiling.

  • Continue the distillation for a specified period (e.g., 3 hours), collecting the distillate.

  • The essential oil will separate from the aqueous layer in the collecting tube of the Clevenger apparatus.

  • Carefully collect the oil layer using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate.

  • Store the dried oil in a sealed glass vial at 4°C in the dark.

FMAHD is a more rapid and efficient alternative to conventional HD, utilizing microwave energy to heat the sample.

Materials:

  • Crude diethyl ether extract of Dictyopteris

  • Distilled water

  • Focused microwave oven equipped with a Clevenger-type apparatus

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Place a precise amount of the crude algal extract (e.g., 17.1 mg) into the reaction vessel of the microwave apparatus.[1]

  • Add a specific volume of distilled water (e.g., 30 mL).[1]

  • Set the microwave irradiation power and time to optimized values (e.g., 125 W for 10 minutes).[1]

  • The essential oil is collected via the connected Clevenger apparatus.

  • After extraction, collect the oil layer, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C.

SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.

Materials:

  • Crude extract of Dictyopteris

  • Supercritical fluid extractor

  • High-purity carbon dioxide

  • Co-solvent (e.g., ethanol, optional)

  • Collection vials

Procedure:

  • Load the crude extract into the extraction vessel of the SFE system.

  • Set the desired extraction parameters, including pressure (e.g., 91-104 bar) and temperature (e.g., 40°C).[2]

  • Introduce supercritical CO2 into the extraction vessel.

  • The extracted compounds are separated from the supercritical fluid in a separator by reducing the pressure and/or temperature.

  • Collect the extract from the separator.

  • The CO2 can be recycled for further extractions.

Structural Elucidation of Undecatriene

The identification and structural confirmation of undecatriene isomers are primarily achieved through a combination of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for volatile compound analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium as the carrier gas.

Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 3°C/min, and hold for 10 minutes.

  • Carrier Gas Flow Rate: 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Procedure:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane).

  • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector.

  • The compounds are separated based on their boiling points and interactions with the stationary phase of the column.

  • As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer.

  • The resulting mass spectrum provides a unique fragmentation pattern for each compound, which can be compared to spectral libraries (e.g., NIST, Wiley) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Vinyl Protons (C=CH₂ and -CH=CH-): Signals for protons attached to double bonds are expected to appear in the downfield region, typically between δ 5.0 and 6.5 ppm. The multiplicity of these signals (e.g., doublet, triplet, multiplet) will depend on the number of neighboring protons, and the coupling constants (J values) will provide information about the stereochemistry (cis or trans) of the double bonds.

  • Allylic Protons (-CH₂-CH=C): Protons on carbons adjacent to a double bond will resonate in the range of δ 2.0-2.5 ppm.

  • Aliphatic Protons (-CH₂- and -CH₃): Signals for protons in the alkyl chain will appear in the upfield region, typically between δ 0.8 and 1.5 ppm. A terminal methyl group (-CH₃) will likely appear as a triplet around δ 0.9 ppm.

  • Olefinic Carbons (C=C): Carbons involved in double bonds will have chemical shifts in the downfield region, typically between δ 110 and 140 ppm.

  • Aliphatic Carbons (-CH₂- and -CH₃): Carbons in the saturated part of the molecule will resonate in the upfield region, generally between δ 10 and 40 ppm.

Visualizations

Experimental Workflow for Isolation and Identification of Undecatriene

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis & Elucidation collection Collection of Dictyopteris preparation Drying and Grinding collection->preparation hd Hydrodistillation (HD) preparation->hd Crude Material fmahd Focused Microwave-Assisted Hydrodistillation (FMAHD) preparation->fmahd Crude Material sfe Supercritical Fluid Extraction (SFE) preparation->sfe Crude Material gcms GC-MS Analysis hd->gcms Essential Oil fmahd->gcms Essential Oil sfe->gcms Extract nmr NMR Spectroscopy gcms->nmr Purified Undecatriene Fraction elucidation Structure Elucidation gcms->elucidation nmr->elucidation

Caption: Workflow for the isolation and identification of undecatriene.

Biosynthesis of C11 Hydrocarbons in Brown Algae

biosynthesis_pathway fatty_acid C20 Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) hydroperoxy Hydroperoxy Intermediate fatty_acid->hydroperoxy Lipoxygenase-like enzyme cleavage Enzymatic Cleavage hydroperoxy->cleavage c11_hydrocarbons C11 Hydrocarbons (e.g., Undecatriene) cleavage->c11_hydrocarbons oxoacid 9-Oxo-acid cleavage->oxoacid

Caption: Biosynthesis of C11 hydrocarbons in brown algae.

Conclusion

The isolation and characterization of undecatriene from Dictyopteris present a fascinating area of natural product chemistry with potential applications in various fields. This technical guide has provided a detailed overview of the key experimental procedures, from extraction to structural elucidation. The choice of extraction method, whether it be the traditional hydrodistillation, the rapid FMAHD, or the green SFE, will depend on the specific research goals, available equipment, and desired purity of the final product. The analytical techniques of GC-MS and NMR spectroscopy are indispensable tools for the definitive identification and characterization of these volatile compounds. The provided protocols and data aim to serve as a solid foundation for researchers to build upon in their exploration of the chemical diversity and biological potential of Dictyopteris and its intriguing secondary metabolites. Further research into the specific biological activities and signaling pathways of individual undecatriene isomers is warranted to fully unlock their therapeutic and biotechnological potential.

References

An In-depth Technical Guide to (3E,5Z)-undeca-1,3,5-triene: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,5Z)-undeca-1,3,5-triene, a conjugated triene, is a molecule of significant interest due to its role as a pheromone in certain species of brown algae (Phaeophyceae) and its contribution to the aroma profile of various fruits. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis via the Wittig reaction, and a proposed signaling pathway for its action as a pheromone. The information presented herein is intended to be a valuable resource for researchers in the fields of chemical ecology, natural product synthesis, and drug development.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C₁₁H₁₈.[1] Its structure features a conjugated system of three double bonds, which is responsible for its characteristic chemical and spectroscopic properties. A summary of its known physical and chemical properties is presented in Table 1. It is important to note that some of the reported physical properties, such as density and refractive index, are for a mixture of isomers of 1,3,5-undecatriene.[2][3]

Table 1: Physical and Chemical Properties of Undeca-1,3,5-triene Isomers

PropertyValueReference
Molecular Formula C₁₁H₁₈[1]
Molecular Weight 150.27 g/mol [2]
CAS Number 19883-27-3 ((3E,5Z) isomer)[1]
16356-11-9 (mixture of isomers)[2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 206.7 - 285 °C at 760 mmHg[1][4]
Density 0.78 - 0.80 g/mL[2][4]
Refractive Index (n20/D) 1.50 - 1.513[2]
Solubility Soluble in alcohol and fats; slightly soluble in water.[3]

Spectroscopic Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex signals in the olefinic region (δ 5.0-7.0 ppm) due to the coupling of protons on the conjugated double bonds.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the sp² hybridized carbons of the triene system in the range of δ 100-150 ppm.[1]

  • UV-Vis Spectroscopy: As a conjugated triene, this compound is expected to exhibit a strong UV absorption maximum (λmax) in the range of 250-280 nm, corresponding to the π → π* electronic transition. The λmax for hexa-1,3,5-triene is 258 nm, and it is expected that the additional alkyl substituent in undecatriene would lead to a slight bathochromic (red) shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic C-H stretching frequencies for the vinyl and alkyl groups (~3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations for the conjugated system (~1600-1650 cm⁻¹), and C-H bending vibrations.

Experimental Protocols: Synthesis of this compound via Wittig Reaction

The stereoselective synthesis of this compound can be achieved through various organic synthesis methodologies, with the Wittig reaction being a prominent and versatile approach.[5] The following is a generalized experimental protocol based on established Wittig reaction procedures.

Objective: To synthesize this compound by reacting a phosphorus ylide with an appropriate aldehyde.

Materials:

  • Triphenylphosphine

  • An appropriate C7 alkyl halide (e.g., 1-bromoheptane)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • An appropriate C4 α,β-unsaturated aldehyde (e.g., (2E)-but-2-enal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hexanes

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup (silica gel)

Procedure:

  • Preparation of the Phosphonium Salt:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an appropriate anhydrous solvent (e.g., toluene).

    • Add an equimolar amount of the C7 alkyl halide.

    • Heat the mixture to reflux and stir for several hours until the formation of a white precipitate (the phosphonium salt) is complete.

    • Cool the reaction mixture and collect the phosphonium salt by vacuum filtration. Wash the salt with a non-polar solvent (e.g., hexanes) to remove any unreacted starting materials and dry it under vacuum.

  • Generation of the Phosphorus Ylide:

    • Suspend the dried phosphonium salt in anhydrous diethyl ether or THF in a flask under an inert atmosphere.

    • Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

    • Slowly add a slight molar excess of a strong base (e.g., n-butyllithium solution in hexanes). The formation of the ylide is often indicated by a color change (typically to orange or red).

    • Allow the mixture to stir at the low temperature for a specified time to ensure complete ylide formation.

  • Wittig Reaction:

    • To the ylide solution, slowly add a solution of the C4 α,β-unsaturated aldehyde in the same anhydrous solvent, while maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct.

    • Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a mixture of hexanes and a small amount of a more polar solvent like diethyl ether). The progress of the separation can be monitored by TLC.

    • Collect the fractions containing the pure product and concentrate the solvent to obtain this compound.

Characterization: The identity and purity of the synthesized product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with literature data if available.

Experimental Workflow for Wittig Synthesis

G cluster_0 Phosphonium Salt Formation cluster_1 Ylide Generation cluster_2 Wittig Reaction cluster_3 Purification Triphenylphosphine Triphenylphosphine Phosphonium Salt Phosphonium Salt Triphenylphosphine->Phosphonium Salt Reflux in Toluene C7 Alkyl Halide C7 Alkyl Halide C7 Alkyl Halide->Phosphonium Salt Phosphonium Salt_2 Phosphonium Salt Phosphorus Ylide Phosphorus Ylide Phosphonium Salt_2->Phosphorus Ylide Anhydrous Ether/THF, Low Temp Strong Base Strong Base Strong Base->Phosphorus Ylide Phosphorus Ylide_2 Phosphorus Ylide Crude Product This compound + Triphenylphosphine Oxide Phosphorus Ylide_2->Crude Product Low Temp to RT C4 Aldehyde (2E)-but-2-enal C4 Aldehyde->Crude Product Crude Product_2 Crude Product Purified Product Pure this compound Crude Product_2->Purified Product Column Chromatography

Caption: A schematic workflow of the synthesis of this compound via the Wittig reaction.

Biological Significance and Signaling Pathway

This compound acts as a pheromone in certain species of brown algae, playing a crucial role in chemical communication and reproduction. While the specific signaling pathway for this molecule has not been fully elucidated, a hypothetical model can be proposed based on known pheromone signaling mechanisms in related algal species. This model involves a G-protein coupled receptor (GPCR) and a downstream MAP kinase cascade.

Upon release by the female gamete, this compound is thought to bind to a specific GPCR on the surface of the male gamete. This binding event triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein. The activated G-protein then initiates a signaling cascade, likely involving the activation of a MAP kinase pathway. This cascade ultimately results in a physiological response in the male gamete, such as chemotaxis towards the female gamete, facilitating fertilization.

Hypothetical Signaling Pathway of this compound

G Pheromone This compound GPCR G-Protein Coupled Receptor Pheromone->GPCR Binding G_Protein Heterotrimeric G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production MAPK_Cascade MAP Kinase Cascade (MAPKKK -> MAPKK -> MAPK) Second_Messenger->MAPK_Cascade Activation Cellular_Response Cellular Response (Chemotaxis) MAPK_Cascade->Cellular_Response Phosphorylation of Target Proteins

Caption: A proposed G-protein coupled receptor signaling pathway for this compound in brown algae.

Conclusion

This compound is a fascinating molecule with important biological functions and interesting chemical properties. This technical guide has provided a consolidated resource of its known characteristics, a practical protocol for its synthesis, and a model for its mode of action as a pheromone. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and experimentally validate its signaling pathway. Such studies will undoubtedly contribute to a deeper understanding of chemical ecology and may open new avenues for the development of novel bioactive compounds.

References

The Ecological Significance of Algal Pheromones: A Technical Guide Focused on Cystophorene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Algal pheromones are chemical signals released by algae that play a crucial role in their life cycles, particularly in sexual reproduction. These chemical cues facilitate communication between individuals of the same species, influencing behaviors such as gamete release and attraction, thereby ensuring successful fertilization. Among the diverse array of algal pheromones, cystophorene, a volatile hydrocarbon, is of particular interest due to its role in the chemical ecology of brown algae of the genus Cystoseira. This technical guide provides an in-depth overview of the ecological significance of algal pheromones, with a specific focus on cystophorene, summarizing available quantitative data, detailing experimental protocols, and illustrating putative signaling pathways.

Ecological Significance of Cystophorene and Other Algal Pheromones

The primary ecological role of algal pheromones like cystophorene is to orchestrate sexual reproduction. In many species of brown algae, female gametes release pheromones to attract motile male gametes, a process known as chemotaxis. This chemical guidance is essential in the vast and dynamic marine environment where the dilution of gametes is a significant challenge to reproductive success. By creating a chemical gradient, pheromones increase the probability of gamete encounter and fusion.

Cystophorene, isolated from the brown alga Cystoseira, acts as a sperm-attracting pheromone. The release of this volatile compound by the female gametes guides the flagellated male gametes towards them, ensuring fertilization. This process is highly specific, often with different species producing unique pheromone bouquets, which can contribute to reproductive isolation and speciation in algae. Beyond its role in mate finding, the ecological significance of algal pheromones may extend to other interactions, although this is a less explored area of research.

Quantitative Data on Algal Pheromone Activity

Quantitative data on the specific effective concentrations of cystophorene are limited in publicly available literature. However, studies on other brown algal pheromones provide a general framework for understanding the potency of these chemical signals. The threshold concentrations for inducing chemotaxis in male gametes are typically in the picomolar to nanomolar range, highlighting their high efficacy at very low concentrations.

Pheromone TypeAlgal GroupEffective Concentration RangeReference(s)
General Brown Algal PheromonesPhaeophyceae1 - 1000 pmol[1][2]
CystophoreneCystoseira (Phaeophyceae)Data not available

Note: The effective concentration of cystophorene is likely to fall within the general range observed for other brown algal pheromones, but specific dose-response studies are needed for confirmation.

Experimental Protocols

Chemotaxis Assay for Brown Algal Gametes

This protocol describes a capillary-based method for quantifying the chemotactic response of brown algal male gametes to a pheromone like cystophorene.[3]

Materials:

  • Sterile seawater

  • Mature, fertile receptacles of Cystoseira spp.

  • Petri dishes

  • Microscope slides and coverslips

  • Micropipettes

  • Capillary tubes (e.g., 1 µL)

  • Forceps

  • Synthetic cystophorene (or a purified extract)

  • Solvent for pheromone (e.g., ethanol, ensuring final concentration in seawater is non-toxic)

  • Microscope with dark-field or phase-contrast optics

  • Image analysis software

Methodology:

  • Gamete Release:

    • Collect mature receptacles from Cystoseira plants.

    • Induce gamete release by placing the receptacles in a petri dish with sterile seawater under appropriate light and temperature conditions. This process may be facilitated by a brief period of desiccation followed by rehydration.

    • Male and female gametes will be released into the seawater. Male gametes are typically smaller and more numerous.

  • Preparation of Chemotaxis Chamber:

    • Prepare a stock solution of cystophorene in a suitable solvent.

    • Create a dilution series of the pheromone in sterile seawater to test a range of concentrations. A solvent control (seawater with the same concentration of solvent used for the highest pheromone concentration) must be included.

    • Fill the capillary tubes with the different pheromone concentrations and the solvent control.

  • Chemotaxis Assay:

    • Place a drop of the seawater containing the motile male gametes on a microscope slide.

    • Using forceps, carefully place one end of a filled capillary tube into the drop of gamete suspension.

    • Incubate the slide in a humid chamber for a defined period (e.g., 30 minutes) to allow the pheromone to diffuse out of the capillary and the gametes to respond.

    • After incubation, carefully remove the capillary tube.

  • Quantification of Chemotaxis:

    • Count the number of gametes that have accumulated at the opening of the capillary tube using a microscope.

    • Alternatively, the contents of the capillary tube can be expelled into a known volume of seawater and the gametes counted using a hemocytometer or an automated cell counter.

    • The chemotactic response can be expressed as a chemotactic index, which compares the number of gametes attracted to the pheromone to the number attracted to the control.

Chemotaxis_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Induce Gamete Release from Cystoseira D Prepare Gamete Suspension on Microscope Slide A->D B Prepare Pheromone (Cystophorene) Dilutions C Fill Capillary Tubes B->C E Introduce Capillary Tube into Gamete Suspension C->E D->E F Incubate E->F G Quantify Gamete Accumulation F->G H Calculate Chemotactic Index G->H

Extraction and Analysis of Volatile Pheromones from Cystoseira

This protocol outlines a method for the extraction and analysis of volatile compounds, including cystophorene, from Cystoseira tissues using a combination of hydrodistillation and solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS).[4][5]

Materials:

  • Fresh or frozen Cystoseira spp. tissue (fertile receptacles are ideal)

  • Distilled water

  • Clevenger-type apparatus for hydrodistillation

  • Heating mantle

  • SPME holder and fibers (e.g., PDMS/DVB)

  • Vials with septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical standards for identification and quantification (if available)

Methodology:

  • Sample Preparation:

    • Thoroughly clean the algal material to remove any epiphytes or debris.

    • Blot the material dry and weigh a known amount (e.g., 50-100 g).

  • Hydrodistillation:

    • Place the algal material in a round-bottom flask with a sufficient volume of distilled water.

    • Connect the flask to the Clevenger apparatus and a condenser.

    • Heat the flask using a heating mantle to boil the water and generate steam.

    • Continue the distillation for a set period (e.g., 3-4 hours) to allow the volatile compounds to be carried over with the steam.

    • The volatile compounds will condense and separate from the water in the collection arm of the Clevenger apparatus.

  • Solid-Phase Microextraction (SPME):

    • After hydrodistillation, allow the distillate to cool.

    • Transfer a known volume of the aqueous distillate to a sealed vial.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Insert the SPME fiber into the injection port of the GC-MS.

    • The adsorbed volatile compounds will be thermally desorbed onto the GC column.

    • Separate the compounds using an appropriate temperature program on the GC.

    • Identify the compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST) and, if possible, by comparing their retention times and mass spectra to those of authentic standards.

    • Quantify the compounds by comparing their peak areas to those of an internal or external standard.

Putative Signaling Pathway of Cystophorene

The precise signaling pathway initiated by cystophorene in Cystoseira gametes has not been fully elucidated. However, based on studies of other brown algal pheromones and general principles of chemosensation in eukaryotes, a putative signaling cascade can be proposed. This likely involves a G-protein coupled receptor (GPCR) and the generation of second messengers.[6][7]

Proposed Signaling Cascade:

  • Reception: Cystophorene binds to a specific GPCR on the surface of the male gamete's flagellar membrane.

  • Transduction:

    • Ligand binding induces a conformational change in the GPCR, activating an associated heterotrimeric G-protein.

    • The activated G-protein (specifically the Gα subunit) dissociates and activates the enzyme adenylyl cyclase.

    • Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Response:

    • Increased intracellular cAMP levels activate protein kinase A (PKA).

    • PKA phosphorylates target proteins, including ion channels.

    • This leads to an influx of extracellular calcium ions (Ca²⁺) through the opening of calcium channels.

    • The localized increase in intracellular Ca²⁺ concentration in the flagella modulates the flagellar beating pattern, causing the gamete to turn and swim up the concentration gradient of cystophorene towards the source (the female gamete).

Cystophorene_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cystophorene Cystophorene GPCR G-Protein Coupled Receptor (GPCR) Cystophorene->GPCR Binds G_protein Heterotrimeric G-Protein GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Ca_Channel Phosphorylates (Opens) Flagellar_Response Modulation of Flagellar Beating Ca_ion->Flagellar_Response Triggers

Conclusion

Algal pheromones, such as cystophorene, are pivotal chemical mediators in the life cycle of many algal species, ensuring reproductive success through precise chemical communication. While the ecological role of these compounds in gamete attraction is well-established, there remains a significant opportunity for further research, particularly in quantifying their specific activities and elucidating the intricate molecular details of their signaling pathways. The experimental protocols and the putative signaling model presented in this guide provide a framework for researchers and drug development professionals to further investigate these fascinating natural products. A deeper understanding of algal pheromones could not only advance our knowledge of marine ecology and evolution but also potentially lead to the discovery of novel bioactive compounds with applications in various fields.

References

Stereoisomers of undeca-1,3,5-triene and their chemical structures

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereoisomers of Undeca-1,3,5-triene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undeca-1,3,5-triene, a conjugated triene with the chemical formula C₁₁H₁₈, is a volatile organic compound found in various natural sources and also synthesized for applications in the flavor and fragrance industry. Its conjugated system of double bonds gives rise to a number of stereoisomers, each with unique physical and chemical properties. This technical guide provides a comprehensive overview of the stereoisomers of undeca-1,3,5-triene, their chemical structures, relevant quantitative data, and experimental protocols for their synthesis and separation.

Stereoisomers of Undeca-1,3,5-triene

Stereoisomerism in undeca-1,3,5-triene is determined by the geometry of the double bonds at the C3 and C5 positions. The double bond at the C1 position is terminal and thus does not exhibit geometric isomerism. The molecule does not possess any chiral centers, and therefore, does not have any optical isomers (enantiomers or diastereomers). The stereoisomerism is limited to geometric isomers, arising from the E (entgegen) and Z (zusammen) configurations around the C3=C4 and C5=C6 double bonds. This results in a total of four possible geometric isomers.

The four geometric isomers of undeca-1,3,5-triene are:

  • (3E,5E)-undeca-1,3,5-triene

  • (3E,5Z)-undeca-1,3,5-triene

  • (3Z,5E)-undeca-1,3,5-triene

  • (3Z,5Z)-undeca-1,3,5-triene

Chemical Structures

The chemical structures of the four geometric isomers are depicted below:

(3E,5E)-undeca-1,3,5-triene:

This compound:

(3Z,5E)-undeca-1,3,5-triene:

(3Z,5Z)-undeca-1,3,5-triene:

Quantitative Data

A summary of the available quantitative data for the geometric isomers of undeca-1,3,5-triene is presented in the table below. It is important to note that experimentally determined values for all properties are not consistently available for every isomer in the literature.

Property(3E,5E)-isomer(3E,5Z)-isomer(3Z,5E)-isomer(3Z,5Z)-isomer
Molecular Formula C₁₁H₁₈C₁₁H₁₈C₁₁H₁₈C₁₁H₁₈
Molecular Weight ( g/mol ) 150.26150.26150.26150.26
CAS Number 19883-29-551447-08-619883-27-319883-26-2
Boiling Point (°C at 760 mmHg) 206.00 to 207.00 (est.)[1]206.00 to 207.00 (est.)[2]204.00 to 206.00[3]204.00 to 206.00[4]
logP (o/w) 5.054 (est.)[1]5.085 (est.)[2]5.050[3]5.050[4]

Experimental Protocols

Synthesis of a Mixture of (3E,5Z)- and (3E,5E)-undeca-1,3,5-triene

A detailed protocol for the synthesis of a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene is described in US Patent 4,652,692 A. The synthesis involves the reaction of an organometallic (Z)-1-heptenyl compound with an (E)-1,3-butadiene derivative in the presence of a metal catalyst.

Materials:

  • (Z)-1-heptenyl magnesium bromide (or other organometallic derivatives)

  • (E)-1-chloro-1,3-butadiene (or other (E)-1,3-butadiene derivatives with a leaving group)

  • Nickel(II) bis(triphenylphosphine) bromide (or other suitable metal catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (E)-1-chloro-1,3-butadiene (50 mmol) and nickel(II) bis(triphenylphosphine) bromide (1.3 mmol) in anhydrous THF (200 ml) under a nitrogen atmosphere, a solution of (Z)-1-heptenyl magnesium bromide (100 mmol) in THF is added while cooling.

  • The reaction mixture is then heated to 35°C for approximately 1 hour.

  • The reaction is monitored for completion.

  • Upon completion, the reaction mixture is hydrolyzed by the addition of a saturated aqueous ammonium chloride solution.

  • The organic phase is separated, and the aqueous phase is extracted with a suitable organic solvent.

  • The combined organic phases are washed with a saturated aqueous salt solution and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene.

  • The resulting mixture of isomers can be purified by distillation under reduced pressure.

Separation of Geometric Isomers

The separation of the geometric isomers of undeca-1,3,5-triene can be achieved using chromatographic techniques.

Preparative Gas Phase Chromatography (GPC): As mentioned in US Patent 4,652,692 A, the pure isomers can be obtained by separating the mixture using preparative gas phase chromatography. A stationary phase such as Carbowax is typically used. The separation is based on the differences in the boiling points and polarities of the isomers, which affect their retention times on the chromatographic column.

General Chromatographic Separation Principles: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating geometric isomers. The choice of the stationary and mobile phases is crucial for achieving good resolution. For non-polar compounds like undecatrienes, reversed-phase HPLC with a C18 column or gas chromatography with a polar capillary column (e.g., wax-based) can be effective.

Mandatory Visualization

The logical relationship between the different types of stereoisomers of undeca-1,3,5-triene is illustrated in the following diagram.

G Stereoisomers of Undeca-1,3,5-triene cluster_stereoisomers Stereoisomers cluster_types Types of Isomerism cluster_geometric Geometric Isomers (Diastereomers) Undeca-1,3,5-triene Undeca-1,3,5-triene Geometric Isomers Geometric Isomers Undeca-1,3,5-triene->Geometric Isomers Optical Isomers Optical Isomers Undeca-1,3,5-triene->Optical Isomers (3E,5E) (3E,5E) Geometric Isomers->(3E,5E) (3E,5Z) (3E,5Z) Geometric Isomers->(3E,5Z) (3Z,5E) (3Z,5E) Geometric Isomers->(3Z,5E) (3Z,5Z) (3Z,5Z) Geometric Isomers->(3Z,5Z) None (Achiral Molecule) None (Achiral Molecule) Optical Isomers->None (Achiral Molecule)

Caption: Logical hierarchy of stereoisomers for undeca-1,3,5-triene.

References

An In-depth Technical Guide to the Spectral Analysis of (3E,5Z)-undeca-1,3,5-triene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum and other spectral data for (3E,5Z)-undeca-1,3,5-triene, a volatile C11 hydrocarbon. This compound, also known as cystophorene, is a naturally occurring pheromone in some species of brown algae and a key aroma component in various fruits and spices.[1] A thorough understanding of its spectral properties is essential for its identification, quantification, and the development of stereoselective synthetic routes.[1]

Compound Identification and Physical Properties

A summary of the key identifiers and physical properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms Cystophorene, (Z,E)-Undeca-1,3,5-triene, cis-GalbanolenePubChem[2]
CAS Number 51447-08-6NIST[3][4]
Molecular Formula C₁₁H₁₈NIST[3][4]
Molecular Weight 150.26 g/mol PubChem[2]
Monoisotopic Mass 150.14085 DaPubChem[2]
Physical Description Colorless to pale yellow liquidThe Good Scents Company[5], FlavScents[6]
Boiling Point ~206-207 °C at 760 mmHg (estimated)The Good Scents Company[5], FlavScents[6]

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a visible molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.

The mass spectrum presented here is based on data from the NIST/EPA/NIH Mass Spectral Library.[3]

m/zRelative Intensity (%)Proposed Fragment Ion
41100[C₃H₅]⁺ (Allyl cation)
5555[C₄H₇]⁺
6785[C₅H₇]⁺
7980[C₆H₇]⁺
9158[C₇H₇]⁺ (Tropylium ion)
10530[C₈H₉]⁺
11910[C₉H₁₁]⁺
1358[M-CH₃]⁺
150 25 [M]⁺ (Molecular Ion)

Note: Intensities are approximate and have been read from the digitized spectrum.

Kovats retention indices are crucial for the identification of volatile compounds in GC-MS analysis.

Column Type (Stationary Phase)Kovats Retention Index (I)Source
Standard Non-Polar (e.g., DB-1, DB-5)1160 - 1185PubChem[2], NIST[7]
Standard Polar (e.g., Carbowax 20M, DB-Wax)1380 - 1403PubChem[2], NIST[8]

NMR and IR Spectral Data (Predicted)

While publicly accessible experimental spectra are limited, the structural features of this compound allow for the prediction of its key NMR and IR spectral characteristics. A ¹³C NMR spectrum is noted as being available in the Wiley-VCH database.[2]

Protons (Position)Expected Chemical Shift (δ, ppm)Expected MultiplicityKey Couplings (J, Hz)
H-1 (CH₂=)5.0 - 5.3d, ddJ (H1, H2)
H-2 (-CH=)6.2 - 6.5dddJ (H2, H1), J (H2, H3)
H-3 (=CH-)6.0 - 6.3ddJ (H3, H2), J (H3, H4)
H-4 (=CH-)5.5 - 5.8mJ (H4, H3), J (H4, H5)
H-5 (=CH-)5.9 - 6.2ddJ (H5, H4), J (H5, H6)
H-6 (=CH-)5.3 - 5.6dtJ (H6, H5), J (H6, H7)
H-7 (-CH₂-)2.0 - 2.2qJ (H7, H6), J (H7, H8)
H-8, H-9, H-10 (-CH₂-)1.2 - 1.5m
H-11 (-CH₃)0.8 - 1.0tJ (H11, H10)
Carbon (Position)Expected Chemical Shift (δ, ppm)
C-1 (CH₂=)115 - 120
C-2 to C-6 (=CH-)125 - 140
C-7 to C-10 (-CH₂-)22 - 35
C-11 (-CH₃)13 - 15
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
=C-H (Alkenyl)3010 - 3100C-H Stretch
C-H (Alkyl)2850 - 2960C-H Stretch
C=C (Conjugated)1600 - 1650C=C Stretch
=C-H (trans)960 - 970C-H Out-of-plane bend
=C-H (cis)675 - 730C-H Out-of-plane bend
-CH₂-~1465C-H Scissoring

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectral data for a volatile liquid hydrocarbon like this compound.

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 ppm) in a high-purity volatile solvent such as hexane or dichloromethane.

  • GC Instrument Setup:

    • Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 50:1 is common for initial screening.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase like a DB-5) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50°C, hold for 2 min), then ramp at a rate of 10°C/min to a final temperature of 280°C and hold for 5 min.

  • MS Instrument Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, scanned over a mass range of m/z 35-400.

    • Interface Temperature: Maintain at a high temperature (e.g., 280°C) to prevent condensation.

  • Data Acquisition: Inject 1 µL of the prepared sample. Acquire both the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Data Analysis: Identify the compound by comparing its retention time with a known standard and its mass spectrum with a reference library (e.g., NIST).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) if quantitative analysis or precise referencing is required.

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Tune and shim the spectrometer for the specific sample to ensure high resolution and correct peak shapes.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm for ¹H NMR) or carbon signals (e.g., 0 to 220 ppm for ¹³C NMR).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the relaxation delay (d1) to at least 1 second and use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer relaxation delay (e.g., 2-5 seconds) and a much larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.

  • Sample Preparation (Neat Liquid):

    • Salt Plates (NaCl/KBr): Place one drop of the liquid sample onto a clean, dry salt plate. Carefully place a second plate on top to create a thin liquid film.

    • Attenuated Total Reflectance (ATR): Place one drop of the liquid directly onto the ATR crystal (e.g., diamond or ZnSe).

  • Instrument Setup:

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • Data Acquisition:

    • Collect a background spectrum of the empty salt plates or the clean, empty ATR crystal.

    • Place the prepared sample in the instrument and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Workflows and Relationships

The following diagram illustrates how different spectroscopic techniques provide complementary information for unambiguous structure determination.

cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information MS Mass Spectrometry (MS) MW Molecular Weight & Formula (from M⁺) MS->MW Frag Fragmentation Pattern (Substructures) MS->Frag NMR NMR Spectroscopy (¹H, ¹³C) Map Carbon-Hydrogen Framework & Connectivity (2D NMR) NMR->Map IR Infrared (IR) Spectroscopy Func Functional Groups (C=C, C-H) IR->Func Structure Final Structure Confirmation (this compound) MW->Structure Frag->Structure Map->Structure Func->Structure

Caption: Logical workflow for structure elucidation.

This diagram outlines the typical steps involved in analyzing a volatile organic compound using Gas Chromatography-Mass Spectrometry.

Prep Sample Preparation (Dilute in Hexane) Inject Injection (1 µL, Split Mode) Prep->Inject GC GC Separation (Capillary Column) Inject->GC Ionize Ionization (EI, 70 eV) GC->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection (Electron Multiplier) Analyze->Detect Data Data Processing (TIC & Mass Spectrum) Detect->Data

Caption: Standard workflow for GC-MS analysis of VOCs.

References

An In-depth Technical Guide to Cystophorene: From Chemical Properties to Biological Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystophorene, a significant signaling molecule in marine ecosystems, presents a compelling subject for research in chemical ecology, natural product synthesis, and drug discovery. This technical guide provides a comprehensive overview of cystophorene, detailing its chemical and physical properties, spectroscopic data, and known biological functions. Special emphasis is placed on experimental protocols for its synthesis and analysis, as well as an elucidation of the signaling pathway it modulates in brown algae. This document is intended to serve as a foundational resource for professionals engaged in the study and application of novel bioactive compounds.

Introduction

Cystophorene is the common name for the naturally occurring C11 hydrocarbon, (3E,5Z)-undeca-1,3,5-triene. It belongs to the class of organic compounds known as alkatrienes, which are acyclic hydrocarbons containing three carbon-carbon double bonds.[1] Initially identified as a potent chemical signal, or pheromone, in various species of brown algae (Phaeophyceae), cystophorene plays a crucial role in their reproductive cycle.[2] Released by female gametes, it acts as a chemoattractant for male gametes, facilitating fertilization in the marine environment.[2] Beyond its role in algal biology, its unique conjugated triene structure makes it a molecule of interest for synthetic chemists and for researchers investigating structure-activity relationships in sensory science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of cystophorene is presented in Table 1. This data has been compiled from the PubChem and NIST databases, as well as from relevant scientific literature.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Synonyms Cystophorene, (Z,E)-Undeca-1,3,5-triene, cis-GalbanolenePubChem[3]
CAS Number 19883-27-3PubChem[3]
Molecular Formula C₁₁H₁₈PubChem[3]
Molecular Weight 150.26 g/mol PubChem[3]
Physical Description Colorless to pale yellow clear liquid (est.)The Good Scents Company[4]
Boiling Point ~206-207 °C @ 760 mmHg (est.)Benchchem[2]
Solubility Insoluble in water; Soluble in alcoholThe Good Scents Company[4]

Spectroscopic Data

The structural elucidation of cystophorene relies on various spectroscopic techniques. The following tables summarize the available spectral data.

Mass Spectrometry

The mass spectrum of (3E,5Z)-1,3,5-Undecatriene is available from the NIST WebBook. The spectrum provides a fragmentation pattern characteristic of the undecatriene structure.

m/zRelative Intensity
41100
6785
7970
9160
10545
15030 (M+)

(Data sourced from NIST WebBook)[5]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the stereochemistry of the double bonds.

¹H NMR Spectral Data (200 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
0.90t7.0H-11
1.2-1.4m-H-9, H-10
2.15q7.0H-8
5.0-5.2m-H-1
5.3-5.5m-H-6, H-7
5.9-6.2m-H-2, H-4
6.3-6.5m-H-3, H-5

(Data interpreted from similar compounds in US Patent 4,652,692)

¹³C NMR Spectral Data (BRUKER AM-360)

Chemical Shift (δ) ppm
14.1
22.6
29.1
31.8
117.2
126.1
128.9
130.4
131.6
135.2

(Data sourced from PubChem, Copyright © 2002-2025 Wiley-VCH GmbH)[3]

UV-Vis Spectroscopy

The conjugated triene system in cystophorene results in strong absorption in the ultraviolet-visible region. The wavelength of maximum absorbance (λmax) for conjugated polyenes shifts to longer wavelengths as the extent of conjugation increases.[6] For a conjugated triene system, the λmax is expected to be in the range of 250-270 nm.[7][8]

Experimental Protocols

Synthesis of (3E,5Z)-1,3,5-Undecatriene

A common method for the synthesis of undecatrienes involves the Wittig reaction. The following is a generalized protocol based on published syntheses.

Objective: To synthesize a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene.

Materials:

  • (E)-1-Heptenyl halide

  • (Z)-1,3-Butadiene derivative with a suitable leaving group

  • Nickel(II) bis(triphenylphosphine) bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Antioxidant (e.g., BHT)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the (E)-1-heptenyl halide and the (Z)-1,3-butadiene derivative in anhydrous THF.

  • Add a catalytic amount of nickel(II) bis(triphenylphosphine) bromide to the solution.

  • Allow the reaction to proceed at room temperature until the starting materials are consumed, as monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Stir the mixture for approximately one hour.

  • Separate the organic phase. Wash the aqueous phase with an organic solvent (e.g., diethyl ether) and combine the organic extracts.

  • Wash the combined organic phase with a saturated aqueous salt solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (e.g., 20 mmHg at 30°C).

  • The resulting crude product is a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene.

  • Purify the mixture by distillation under reduced pressure (e.g., 0.05 mmHg at 35°C) in the presence of an antioxidant to obtain the pure mixture of isomers.

  • The individual isomers can be separated by preparative gas chromatography.

Bioassay for Chemoattractant Activity

The chemoattractant properties of cystophorene can be evaluated using a bioassay with the male gametes of brown algae.

Objective: To quantitatively assess the chemoattractant activity of cystophorene.

Materials:

  • Mature male and female gametophytes of a suitable brown algae species (e.g., Ectocarpus siliculosus).

  • Sterile seawater.

  • Cystophorene solution of known concentration in a suitable solvent (e.g., ethanol).

  • Microscope with video recording capabilities.

  • Chemotaxis chamber (e.g., a multi-well plate or a custom-designed microfluidic device).

Procedure:

  • Induce the release of male and female gametes from the respective gametophytes.

  • Collect the motile male gametes and resuspend them in sterile seawater to a known density.

  • Prepare a serial dilution of the cystophorene solution in sterile seawater to create a concentration gradient.

  • Introduce the male gamete suspension into the chemotaxis chamber.

  • Introduce the cystophorene solution at one end of the chamber to establish a concentration gradient. A control with only the solvent should be run in parallel.

  • Record the movement of the male gametes using video microscopy for a defined period.

  • Analyze the video recordings to quantify the chemotactic response. This can be done by counting the number of gametes moving towards the pheromone source or by analyzing the swimming tracks of individual gametes.

  • The results can be used to determine the effective concentration (e.g., EC50) of cystophorene for chemoattraction.

Signaling Pathway

Cystophorene functions as a pheromone that triggers a signaling cascade in the male gametes of brown algae, leading to chemotaxis. The signaling pathway is understood to be mediated by cyclic adenosine monophosphate (cAMP) and intracellular calcium ion (Ca²⁺) concentrations.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cystophorene Cystophorene (Pheromone) Receptor Pheromone Receptor Cystophorene->Receptor Binding AC Adenylyl Cyclase Receptor->AC Activation cAMP cAMP AC->cAMP Conversion Ca_Channel Ca²⁺ Channel Ca_in [Ca²⁺]in Ca_Channel->Ca_in Influx ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->Ca_Channel Phosphorylation (Modulation) Flagellar_Motor Flagellar Motor Proteins Ca_in->Flagellar_Motor Modulation Chemotaxis Chemotactic Response (Directed Swimming) Flagellar_Motor->Chemotaxis

Caption: Proposed signaling pathway for cystophorene-induced chemotaxis in brown algal male gametes.

Conclusion

Cystophorene is a fascinating natural product with a well-defined biological role and potential for further scientific exploration. This technical guide has consolidated the available information from NIST and PubChem databases, along with key findings from the scientific literature, to provide a comprehensive resource for researchers. The provided data tables, experimental protocols, and the signaling pathway diagram offer a solid foundation for future studies on this important molecule. Further research into the quantitative aspects of its bioactivity and the precise molecular interactions within its signaling pathway will undoubtedly uncover new insights into chemical communication and may pave the way for novel applications.

References

An In-depth Technical Guide to (3E,5Z)-undeca-1,3,5-triene (CAS Registry Number: 51447-08-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,5Z)-undeca-1,3,5-triene, also known by its synonym cystophorene, is a volatile C11 hydrocarbon with significant roles in chemical ecology and potential applications in the flavor and fragrance industry.[1][2] This technical guide provides a comprehensive overview of its chemical properties, natural occurrence, synthesis, and biological activity, with a focus on its function as a pheromone in brown algae (Phaeophyceae).[2] While quantitative data on its biological activity and a detailed, experimentally validated signaling pathway remain areas for further research, this document synthesizes the current knowledge to support ongoing scientific inquiry and development.

Chemical and Physical Properties

This compound is a member of the alkatriene class of organic compounds, characterized by a backbone of eleven carbon atoms with three double bonds.[3] Its specific stereochemistry, with a trans (E) configuration at the third carbon and a cis (Z) configuration at the fifth carbon, is crucial for its biological activity and distinct aroma profile.[4]

PropertyValueReference
CAS Registry Number 51447-08-6[5]
Molecular Formula C₁₁H₁₈[5]
Molecular Weight 150.26 g/mol [5]
IUPAC Name This compound[6]
Synonyms Cystophorene, (E,Z)-1,3,5-undecatriene, cis,trans-1,3,5-Undecatriene[4][6]
Physical Description Colorless to pale yellow clear liquid (est.)
Boiling Point ~206-207 °C @ 760 mmHg (est.)[4]
Solubility Insoluble in water; soluble in alcohol.

Spectroscopic Data:

  • Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for (3E,5Z)-1,3,5-Undecatriene, which can be used for its identification.[5][7]

Natural Occurrence

This compound is a naturally occurring volatile compound found in both the marine and terrestrial environments.

  • Marine Environment: It is a well-documented sex pheromone released by the female gametes of numerous species of brown algae (Phaeophyceae) to attract male gametes, playing a critical role in their reproductive cycle.[2][4]

  • Terrestrial Environment: This compound is a potent aroma constituent in various fruits and plants, contributing to the characteristic scent of mango (e.g., Haden cultivar), clementine peel oil, and black pepper.[2][4]

SourceRole/ObservationReference
Brown Algae (Phaeophyceae)Sex pheromone for gamete attraction[2][4]
Mango (Haden cultivar)Key odor-active constituent[2][4]
Clementine Peel OilNaturally occurring aroma compound[4]
Black PepperNaturally occurring aroma compound[4]

Synthesis

The stereoselective synthesis of this compound is a key challenge for its study and application. The Wittig reaction is a primary method employed to achieve the desired stereochemistry.

General Wittig Reaction for Alkene Synthesis

The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to form an alkene.[9] The stereochemical outcome of the reaction is influenced by the nature of the ylide. Non-stabilized ylides generally lead to the formation of (Z)-alkenes, which is relevant for the synthesis of the (5Z) double bond in the target molecule.[4]

A general workflow for a Wittig reaction is depicted below:

G cluster_0 Phosphonium Salt Formation cluster_1 Ylide Generation cluster_2 Alkene Formation PPh3 Triphenylphosphine SN2 SN2 Reaction PPh3->SN2 AlkylHalide Alkyl Halide AlkylHalide->SN2 PhosphoniumSalt Phosphonium Salt SN2->PhosphoniumSalt Deprotonation Deprotonation PhosphoniumSalt->Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deprotonation Ylide Phosphorus Ylide Deprotonation->Ylide Wittig Wittig Reaction Ylide->Wittig AldehydeKetone Aldehyde or Ketone AldehydeKetone->Wittig Alkene Alkene Wittig->Alkene TPO Triphenylphosphine Oxide Wittig->TPO

General workflow for the Wittig reaction.
Specific Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound was not found in the searched literature, published syntheses have reported achieving 92-96% stereoisomeric purity through the coupling of C7 and C4 synthons.[4] The general principles of the Wittig reaction suggest that a non-stabilized ylide would be required to form the (5Z) double bond.

Experimental Protocol (Hypothetical, based on general principles):

A plausible, though not experimentally verified, synthetic route would involve the following steps:

  • Preparation of the Phosphonium Salt: Reaction of a C5 alkyl halide with triphenylphosphine to form the corresponding phosphonium salt.

  • Generation of the Ylide: Deprotonation of the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent (e.g., THF) to generate the non-stabilized ylide.

  • Wittig Reaction: Reaction of the ylide with a C6 aldehyde containing a pre-existing (E)-double bond at the appropriate position to yield this compound.

  • Purification: Purification of the product mixture, likely through column chromatography, to isolate the desired stereoisomer.

Biological Activity and Signaling Pathway

The primary biological role of this compound is as a chemoattractant for the male gametes of brown algae.

Quantitative Data:

Hypothetical Signaling Pathway:

The perception of pheromones in brown algae is thought to be mediated by G-protein coupled receptors (GPCRs).[10] Upon binding of this compound to a specific GPCR on the male gamete, a conformational change in the receptor is induced, leading to the activation of an associated G-protein. This initiates a downstream signaling cascade, likely involving second messengers such as cyclic AMP (cAMP) and calcium ions (Ca²⁺), which ultimately results in a chemotactic response, guiding the male gamete towards the female gamete.[11][12]

G Pheromone This compound GPCR G-Protein Coupled Receptor (GPCR) Pheromone->GPCR Binding G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Chemotactic Response Downstream->Response

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (3E,5Z)-undeca-1,3,5-triene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of (3E,5Z)-undeca-1,3,5-triene, a volatile C11 hydrocarbon. This compound, also known by its synonym galbanolene, is a valuable molecule in the flavor and fragrance industry and serves as a key chemical signal (pheromone) for certain species of brown algae.[1] The specific (3E,5Z) stereochemistry is crucial for its biological activity and sensory properties, making stereoselective synthesis a critical aspect of its production.

The primary synthetic strategy outlined here is based on the convergent coupling of a C7 and a C4 synthon, a method that has been shown to produce the target compound with high stereoisomeric purity (92-96%).[1]

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₈--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 150.26 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 51447-08-6--INVALID-LINK--, --INVALID-LINK--
Appearance Colorless to pale yellow liquidThe Good Scents Company
Boiling Point 206-207 °C at 760 mmHg (estimated)--INVALID-LINK--
Density 0.788 - 0.796 g/cm³ at 20°CScenTree

Synthetic Workflow

The stereoselective synthesis of this compound can be achieved through a convergent approach involving the preparation of two key building blocks: a C7 (Z)-1-heptenyl organometallic reagent and a C4 (E)-1,3-butadiene derivative. These synthons are then coupled in the presence of a metal catalyst to yield the desired triene.

SynthesisWorkflow cluster_C7 C7 Synthon Preparation cluster_C4 C4 Synthon Preparation cluster_Coupling Stereoselective Coupling cluster_Purification Purification and Characterization Heptyne 1-Heptyne DibromoheptanoicAcid anti-2,3-Dibromoheptanoic Acid Heptyne->DibromoheptanoicAcid Bromination Z_Heptenyl_Bromide (Z)-1-Bromo-1-heptene DibromoheptanoicAcid->Z_Heptenyl_Bromide Decarboxylative Bromination Z_Heptenyl_Organometallic (Z)-1-Heptenyl Organometallic (e.g., Grignard or Organocuprate) Z_Heptenyl_Bromide->Z_Heptenyl_Organometallic Metalation Coupling Metal-Catalyzed Cross-Coupling Z_Heptenyl_Organometallic->Coupling Butadiene_precursor Butadiene Precursor (e.g., Crotonaldehyde) E_Butadiene_Derivative (E)-1-Substituted-1,3-butadiene (Y = leaving group) Butadiene_precursor->E_Butadiene_Derivative Functionalization E_Butadiene_Derivative->Coupling Crude_Product Crude Product Mixture ((3E,5Z) and other isomers) Coupling->Crude_Product Pure_Product This compound Crude_Product->Pure_Product Distillation / Chromatography Characterization Spectroscopic Analysis (NMR, MS, GC) Pure_Product->Characterization

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for the preparation of the target molecule and its precursors.

Protocol 1: Preparation of (Z)-1-Bromo-1-heptene (C7 Synthon)

This protocol describes the synthesis of the key C7 building block with Z-stereochemistry.

Materials:

  • anti-2,3-Dibromoheptanoic acid

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Standard glassware for extraction and purification

Procedure:

  • In a microwave-safe reaction vessel, dissolve anti-2,3-dibromoheptanoic acid in DMF.

  • Add triethylamine as a base.

  • Subject the reaction mixture to microwave irradiation. A typical condition is irradiation for 0.2-1.0 minutes.[2]

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or hexane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure (Z)-1-bromo-1-heptene.

Protocol 2: Preparation of (E)-1,3-Butadiene Derivative (C4 Synthon)

A variety of (E)-1,3-butadiene derivatives with a suitable leaving group can be synthesized. The choice of the specific derivative will depend on the subsequent coupling reaction.

Protocol 3: Stereoselective Coupling of C7 and C4 Synthons

This protocol describes the metal-catalyzed cross-coupling reaction to form the undecatriene backbone, based on the process outlined in patent EP0203615A1.[3]

Materials:

  • (Z)-1-Heptenyl organometallic reagent (e.g., prepared from (Z)-1-bromo-1-heptene and magnesium for a Grignard reagent, or further transmetalated to an organocuprate)

  • (E)-1,3-Butadiene derivative with a suitable leaving group (e.g., a halide or an alkylthio group)

  • Metal catalyst (e.g., a copper salt)

  • Inert organic solvent (e.g., diethyl ether, tetrahydrofuran)

  • Saturated aqueous salt solution for quenching

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare the (Z)-1-heptenyl organometallic reagent in an appropriate inert solvent.

  • In a separate flask, dissolve the (E)-1,3-butadiene derivative in the same or a compatible inert solvent.

  • To the solution of the (Z)-1-heptenyl organometallic reagent, add the metal catalyst.

  • Slowly add the solution of the (E)-1,3-butadiene derivative to the reaction mixture at a controlled temperature (typically room temperature or slightly below).

  • Stir the reaction mixture until completion (monitored by TLC or GC).

  • Quench the reaction by the addition of a saturated aqueous salt solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The resulting crude product will be a mixture of stereoisomers. Purify by vacuum distillation, potentially in the presence of an antioxidant, to obtain a mixture enriched in this compound. The reported yield for this process is in the range of 50-54%.[3] Further purification by preparative gas chromatography may be necessary to obtain the pure (3E,5Z) isomer.

Data Presentation

The following tables summarize the quantitative data related to the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yields

Reaction StepKey ReagentsCatalystSolventTemperatureYieldStereoselectivity ((3E,5Z):(3E,5E))Reference
C7+C4 Coupling(Z)-1-Heptenyl organometallic, (E)-1,3-Butadiene derivativeMetal Catalyst (e.g., Cu)EtherRoom Temp.50-54%6:4 to 7:3--INVALID-LINK--

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Data not fully available in the searched literature.
¹³C NMR A ¹³C NMR spectrum is available on PubChem, but detailed assignments are not provided.
Mass Spectrometry (EI) m/z: 150 (M+), 121, 107, 93, 91, 79, 77, 67, 55, 41, 29. --INVALID-LINK--

Signaling Pathway

In its biological context as a pheromone, this compound is perceived through a G-protein coupled receptor (GPCR) signaling pathway in the sensory neurons of the receiving organism. The binding of the triene to the receptor initiates a cascade of intracellular events.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Triene This compound GPCR G-Protein Coupled Receptor (GPCR) Triene->GPCR Binding G_Protein G-Protein (inactive) GPCR->G_Protein Activation G_Protein_active G-Protein (active) G_Protein->G_Protein_active Effector Effector Enzyme G_Protein_active->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Ion Channel Opening, Gene Expression) Second_Messenger->Cellular_Response Initiation

Caption: A generalized G-protein coupled receptor signaling pathway for pheromone perception.

References

Application Notes and Protocols for the Quantification of Cystophorene in Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystophorene, chemically identified as (3E,5Z)-undeca-1,3,5-triene, is a volatile organic compound found in certain plant species and notably in brown algae of the genus Cystophora.[1] As a bioactive secondary metabolite, the accurate quantification of cystophorene is crucial for the chemical profiling of essential oils, quality control of natural products, and for exploring its potential pharmacological applications. Due to its volatile nature, gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification is the most suitable analytical approach. These application notes provide detailed protocols for the quantification of cystophorene in essential oil samples.

Analytical Methodologies

The primary analytical method for the quantification of cystophorene is Gas Chromatography (GC) owing to its volatility. Two common detector configurations, FID and MS, are detailed below.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used technique for the quantification of organic compounds. After separation on a capillary column, the eluting compounds are burned in a hydrogen flame. The resulting ions generate an electrical current that is proportional to the amount of carbon atoms, allowing for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of MS. It is invaluable for both the qualitative identification of cystophorene based on its mass spectrum and for its precise quantification, especially in complex matrices like essential oils.

Data Presentation

A summary of hypothetical quantitative data for cystophorene in different essential oil samples is presented in Table 1 for comparative analysis.

Sample IDEssential Oil SourceCystophorene Concentration (µg/mL)Relative Percentage (%)
EO-001Cystophora moniliformis15.21.2
EO-002Cystophora torulosa8.90.8
EO-003Celery Stalk (Apium graveolens)2.50.2

Table 1: Quantitative Data of Cystophorene in Various Essential Oil Samples.

Experimental Protocols

Below are detailed protocols for sample preparation and analysis using GC-FID and GC-MS.

Protocol 1: Sample Preparation

Objective: To prepare the essential oil sample for GC analysis.

Materials:

  • Essential oil sample

  • Hexane (HPLC grade)

  • Vortex mixer

  • Micropipettes

  • 2 mL GC vials with septa

Procedure:

  • Accurately weigh 10 mg of the essential oil into a 2 mL GC vial.

  • Add 1 mL of hexane to the vial.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • The sample is now ready for injection into the GC system.

Protocol 2: Quantification of Cystophorene using GC-FID

Objective: To quantify the concentration of cystophorene in the prepared essential oil sample using GC-FID.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with an FID detector.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 3°C/minute to 240°C.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Calibration:

    • Prepare a stock solution of a cystophorene standard of known concentration in hexane.

    • Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Inject each calibration standard into the GC-FID system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

  • Sample Analysis:

    • Inject the prepared essential oil sample into the GC-FID system.

    • Identify the cystophorene peak based on its retention time, as determined from the standard injections.

    • Record the peak area for cystophorene in the sample chromatogram.

  • Quantification:

    • Calculate the concentration of cystophorene in the sample using the linear regression equation from the calibration curve.

Protocol 3: Identification and Quantification of Cystophorene using GC-MS

Objective: To identify and quantify cystophorene in the prepared essential oil sample using GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 or equivalent, coupled to a Mass Spectrometer (e.g., Agilent 5975).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Same as GC-FID protocol.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Procedure:

  • Identification:

    • Inject a cystophorene standard to determine its retention time and mass spectrum.

    • Inject the prepared essential oil sample.

    • Confirm the identity of the cystophorene peak in the sample by comparing its retention time and mass spectrum with the standard and/or a reference library (e.g., NIST).

  • Quantification:

    • Follow the same calibration procedure as described for GC-FID.

    • For enhanced sensitivity and selectivity, quantification can be performed in Selected Ion Monitoring (SIM) mode using characteristic ions of cystophorene.

    • Calculate the concentration of cystophorene using the calibration curve.

Visualization of Experimental Workflow

experimental_workflow sample Essential Oil Sample preparation Sample Preparation (Dilution in Hexane) sample->preparation gc_injection GC Injection preparation->gc_injection gc_separation Gas Chromatographic Separation (HP-5MS Column) gc_injection->gc_separation detection Detection gc_separation->detection fid FID detection->fid Quantification ms MS detection->ms Identification & Quantification data_analysis Data Analysis fid->data_analysis identification Identification (Mass Spectrum) ms->identification quantification Quantification (External Standard Calibration) data_analysis->quantification result Cystophorene Concentration quantification->result identification->data_analysis

Caption: Workflow for Cystophorene Quantification.

References

Application Notes and Protocols: Steam Distillation of Undecatriene from Seaweed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecatrienes are a group of volatile organic compounds with potential applications in the flavor, fragrance, and pharmaceutical industries. Notably, the isomer (3E,5Z)-undeca-1,3,5-triene has been identified in the brown seaweed Cystophora siliquosa[1]. This document provides a detailed protocol for the extraction of undecatriene from seaweed using steam distillation, a common method for isolating volatile compounds from botanical sources[2][3]. The protocol is designed to serve as a foundational method for researchers interested in exploring the volatile constituents of seaweeds.

Quantitative Data: Physicochemical Properties of 1,3,5-Undecatriene

The following table summarizes key physical and chemical properties of 1,3,5-undecatriene, which are critical for its extraction and subsequent analysis.

PropertyValueReference
Molecular FormulaC11H18[4]
Molecular Weight150.26 g/mol [1]
AppearanceColorless to pale yellow oily liquid[4][5]
OdorGreen, melon, pineapple, fruity[5][6]
Boiling Point280-285 °C (at 760 mm Hg)[1][6]
Density0.788-0.796 g/mL at 25 °C[4][5]
SolubilitySlightly soluble in water; soluble in fats and oils[4][5]
Refractive Index1.510-1.518 at 20 °C[4][5]
FEMA Number3795[4][5]

Experimental Protocol: Steam Distillation of Undecatriene from Seaweed

This protocol outlines the steps for extracting undecatriene from seaweed biomass using steam distillation.

1. Materials and Equipment

  • Seaweed Biomass: Fresh or dried seaweed (e.g., Cystophora siliquosa).

  • Reagents: Deionized water, Sodium Chloride (NaCl), Dichloromethane (or other suitable non-polar solvent).

  • Apparatus:

    • Steam generator

    • Distillation flask

    • Clavenger-type apparatus (for oils less dense than water)

    • Condenser

    • Receiving flask

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware and consumables

2. Pre-processing of Seaweed Biomass

  • Washing: Thoroughly wash the fresh seaweed with tap water to remove sand, salts, and other marine debris. Follow with a final rinse using deionized water.

  • Drying (Optional but Recommended): Air-dry or use a lyophilizer to reduce the water content of the seaweed. This can improve extraction efficiency.

  • Grinding: Grind the dried seaweed into a coarse powder to increase the surface area for efficient steam penetration.

3. Steam Distillation Procedure

  • Place the ground seaweed biomass into the distillation flask.

  • Add deionized water to the flask to cover the biomass.

  • Set up the steam distillation apparatus, ensuring all joints are properly sealed.

  • Connect the steam generator to the distillation flask.

  • Begin passing steam through the seaweed biomass. The steam will cause the volatile undecatriene to vaporize.

  • The mixture of steam and undecatriene vapor will travel to the condenser.

  • The cooled condensate (water and undecatriene) will be collected in the receiving flask of the Clavenger apparatus.

  • Continue the distillation process for a predetermined duration (e.g., 3-4 hours), or until no more oil is observed to be collecting.

4. Isolation and Purification of Undecatriene

  • After distillation, allow the collected distillate to cool to room temperature.

  • The undecatriene, being an oil and less dense than water, will form a layer on top of the aqueous layer.

  • To enhance the separation of the oil from the aqueous phase, saturate the water layer with NaCl[7].

  • Carefully separate the undecatriene layer from the aqueous layer using a separatory funnel.

  • To recover any dissolved undecatriene, perform a liquid-liquid extraction of the aqueous layer with a non-polar solvent like dichloromethane.

  • Combine the initial undecatriene layer with the solvent extract.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified undecatriene oil.

5. Analysis

  • The composition and purity of the extracted undecatriene can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

Diagrams

SteamDistillationWorkflow cluster_prep Biomass Preparation cluster_distill Steam Distillation cluster_isolate Isolation & Purification seaweed Fresh Seaweed wash Washing seaweed->wash dry Drying wash->dry grind Grinding dry->grind distill Steam Distillation Apparatus grind->distill condense Condensation distill->condense collect Collection of Distillate condense->collect separate Separation of Oil Layer collect->separate extract Solvent Extraction separate->extract dry_evap Drying & Evaporation extract->dry_evap purified Purified Undecatriene dry_evap->purified

Caption: Workflow for the extraction of undecatriene from seaweed.

LogicalRelationship seaweed Seaweed (e.g., Cystophora siliquosa) volatiles Volatile Compounds (including Undecatriene) distillation Steam Distillation seaweed->distillation steam Steam steam->distillation distillate Aqueous Distillate (Water + Undecatriene) distillation->distillate extraction Solvent Extraction distillate->extraction product Isolated Undecatriene extraction->product

References

Application Notes and Protocols for the Use of (3E,5Z)-undeca-1,3,5-triene as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E,5Z)-undeca-1,3,5-triene is a volatile organic compound that has been identified as a key aroma component in various natural products, including mangoes and clementine peel oil.[1] Its distinct sensory profile makes it a significant compound of interest in the flavor and fragrance industry.[1] Furthermore, its role as a semiochemical, specifically as a pheromone in brown algae, highlights its importance in chemical ecology.[1] The stereospecificity of this compound is crucial for its biological and olfactory properties, necessitating accurate and reliable methods for its quantification.

This document provides detailed application notes and protocols for the use of this compound as an analytical standard for quantitative analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented in the table below. This information is essential for the preparation of standards, method development, and data interpretation.

PropertyValueSource
Chemical Name This compoundIUPAC
Synonyms Cystophorene, (Z,E)-Undeca-1,3,5-triene, cis-Galbanolene[2]
CAS Number 19883-27-3[3]
Molecular Formula C₁₁H₁₈[2][4][5]
Molecular Weight 150.26 g/mol [1][2]
Appearance Colorless to pale yellow liquid (estimated)[1]
Boiling Point ~206-207 °C @ 760 mmHg (estimated)[1]
Purity ≥95% (typical for commercially available standards)General Knowledge
Key Mass Spectra Fragments (m/z) 79 (base peak), 80, 91, 105, 119, 150 (molecular ion)[6]
Kovats Retention Index (non-polar column) ~1165[6]

Application: Quantification of this compound in Food and Beverage Samples by GC-MS

This protocol outlines the use of this compound as an external standard for its quantification in complex matrices such as fruit juices or essential oils. The method of external standard calibration is widely used for the quantification of aroma compounds.

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the reliability of quantitative results.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of high-purity (≥95%) this compound into a 10 mL amber glass volumetric flask.

    • Record the exact weight.

    • Dissolve the compound in a small amount of methanol or hexane.

    • Bring the volume to the 10 mL mark with the same solvent.

    • Cap the flask tightly with a PTFE-lined screw cap and mix thoroughly.

    • Calculate the exact concentration of the stock solution based on the recorded weight.

  • Working Standard Solutions (0.1 - 10 µg/mL):

    • Prepare a series of working standard solutions by serial dilution of the stock standard solution with the same solvent.

    • For example, to prepare a 10 µg/mL working standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark.

    • Prepare a calibration curve by creating a series of at least five concentrations covering the expected range of the analyte in the samples.

Storage and Stability of Standard Solutions

Due to the volatile and unsaturated nature of this compound, proper storage is crucial to maintain its integrity.

  • Storage Conditions:

    • Store stock and working standard solutions in a freezer at -20°C to minimize evaporation and degradation.[7]

    • Use amber glass vials with PTFE-lined screw caps to protect from light and prevent leakage.[7][8]

    • Minimize headspace in the vials to reduce evaporation.[7]

  • Stability:

    • Stock solutions are generally stable for up to 6 months when stored properly.

    • Working solutions should be prepared fresh daily or weekly and stored under the same conditions as the stock solution.

    • It is recommended to periodically check the purity of the standard solution by GC-MS, especially if stored for an extended period.

Sample Preparation

The choice of sample preparation technique will depend on the matrix. For volatile compounds like this compound in liquid samples, headspace solid-phase microextraction (HS-SPME) is a common and effective method.

  • HS-SPME Protocol for Fruit Juice:

    • Place 5 mL of the fruit juice sample into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time, if available and necessary for the analytical goal).

    • Add a salting-out agent (e.g., 1 g of NaCl) to increase the volatility of the analyte.

    • Seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap.

    • Equilibrate the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to extract the volatile compounds.

    • Desorb the extracted analytes in the GC injector.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 10:1)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program 40°C (hold for 2 min), ramp to 250°C at 5°C/min, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-350
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
  • SIM Ions for Quantification: m/z 79, 80, 150

Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions into the GC-MS system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. A linear regression analysis should be performed, and the coefficient of determination (R²) should be ≥0.99 for a good linearity.

  • Quantification: Inject the prepared sample extracts. Identify the this compound peak based on its retention time and mass spectrum. Calculate the concentration of the analyte in the sample using the equation derived from the calibration curve.

Diagrams

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard Purchase/Synthesize This compound Stock Prepare Stock Standard Solution Standard->Stock Weighing & Dilution Working Prepare Working Standard Solutions Stock->Working Serial Dilution GCMS GC-MS Injection and Data Acquisition Working->GCMS Calibration Standards Sample Sample Collection (e.g., Fruit Juice) HS_SPME Headspace SPME Extraction Sample->HS_SPME HS_SPME->GCMS Sample Extract Calibration Construct Calibration Curve GCMS->Calibration Quantification Quantify Analyte in Sample GCMS->Quantification Calibration->Quantification Report Report Results Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

logical_relationship Analyte This compound (Analyte of Interest) Standard High Purity Analytical Standard Analyte->Standard requires Result Accurate & Reliable Quantitative Result Analyte->Result is quantified to yield Method GC-MS Analytical Method Standard->Method enables development of Validation Method Validation Method->Validation must undergo Validation->Result ensures

Caption: Logical relationship for achieving accurate quantification.

References

Application Notes and Protocols for Cystophorene in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed protocols for the utilization of cystophorene, also known as (3E,5Z)-undeca-1,3,5-triene, in flavor and fragrance research. This document covers the sensory properties, physicochemical data, synthesis, isolation, and sensory evaluation of this potent aroma compound.

Introduction to Cystophorene

Cystophorene is a volatile C11-hydrocarbon recognized for its powerful and complex aroma profile. It is a key contributor to the characteristic scent of several natural products and is of significant interest to the flavor and fragrance industry for its ability to impart unique green and fresh notes. Chemically, it is an alkatriene with the IUPAC name this compound and the CAS number 16356-11-9. The specific stereochemistry of the double bonds is crucial for its distinct olfactory properties.

Flavor and Fragrance Profile

Cystophorene possesses a potent, diffusive, and multifaceted aroma characterized by the following notes:

  • Primary Notes: Fresh, green, galbanum-like.

  • Secondary Notes: Greasy, waxy, metallic, and peppery.

  • Fruity Nuances: Can contribute to the perception of pineapple and other green fruit notes.

  • Vegetable Undertones: Imparts characteristics of green bell pepper and cilantro.

It is a key aroma compound in galbanum oil and has been identified in a variety of fruits and herbs, including mango, pineapple, celery, and parsley[1][2][3][4]. Due to its high impact, it is typically used in trace amounts to add lift and personality to fragrance and flavor compositions[3][5].

Quantitative Data

PropertyValueSource(s)
Suggested Use Level in Flavors 0.10 - 10.00 ppm[6]
Olfactive Impact High[5]
Molecular Weight 150.26 g/mol [1][7]
Molecular Formula C₁₁H₁₈[1][7]
Boiling Point ~206-207 °C at 760 mmHg (estimated)[1][8]
Flash Point 80 °C (closed cup)[9]
Vapor Pressure 0.0060 hPa[5]
Log P > 6.0[5]

Experimental Protocols

Synthesis of this compound

A stereoselective synthesis of this compound can be achieved through various methods, including the Wittig reaction or organometallic coupling reactions. A general procedure based on a patented method is outlined below[10][11]. This protocol involves the coupling of a C7 organometallic synthon with a C4 electrophile.

Objective: To synthesize this compound with high stereoselectivity.

Materials:

  • (Z)-1-Heptenyl derivative (e.g., (Z)-1-heptenylcopper)

  • (E)-1,3-Butadiene derivative with a leaving group (e.g., (E)-1-chloro-3-butadiene)

  • Inert organic solvent (e.g., diethyl ether, THF)

  • Metal catalyst (if required by the specific coupling reaction)

  • Saturated aqueous salt solution (for hydrolysis)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Preparation of the Organometallic Reagent: Synthesize the (Z)-1-heptenyl organometallic compound according to established literature procedures (e.g., the method of Alexakis for organocuprates)[10]. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the reagent.

  • Coupling Reaction: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, dissolve the (E)-1,3-butadiene derivative in the chosen inert organic solvent. Cool the solution to the appropriate temperature (typically between -20 °C and room temperature).

  • Slowly add the prepared (Z)-1-heptenyl organometallic reagent to the solution of the butadiene derivative. If a catalyst is required, it should be added prior to the addition of the organometallic reagent.

  • Allow the reaction mixture to stir at the specified temperature for a period sufficient to ensure complete reaction, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.

  • Work-up and Purification: Upon completion of the reaction, carefully hydrolyze the reaction mixture by the slow addition of a saturated aqueous salt solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the structure and stereochemistry of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

Isolation of Cystophorene from Celery (Apium graveolens)

This protocol describes a general procedure for the extraction and isolation of cystophorene from celery, where it is a known volatile component[12].

Objective: To isolate and identify cystophorene from fresh celery stalks.

Materials:

  • Fresh celery stalks

  • Blender or food processor

  • Solvent for extraction (e.g., n-hexane)

  • Simultaneous Distillation-Extraction (SDE) apparatus

  • Internal standard (e.g., n-tetradecane)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Sample Preparation: Wash and chop fresh celery stalks into small pieces. Homogenize the celery in a blender with distilled water to create a puree.

  • Extraction: Transfer the celery puree to the SDE apparatus. Add n-hexane as the extraction solvent and an internal standard for quantification. Perform the simultaneous distillation-extraction for approximately 2 hours[12].

  • Drying and Concentration: Collect the organic phase containing the extracted volatile compounds. Dry the extract over anhydrous sodium sulfate. Concentrate the extract to a small volume using a rotary evaporator at a low temperature to minimize the loss of volatile components.

  • Analysis and Identification: Analyze the concentrated extract by GC-MS to identify the volatile constituents. Compare the mass spectrum and retention index of the peak corresponding to cystophorene with those of an authentic standard or with data from the NIST library[13].

  • Quantification: Quantify the amount of cystophorene in the extract using GC-FID with the internal standard method.

Sensory Evaluation of Cystophorene

This protocol outlines the methodology for conducting a sensory evaluation of cystophorene to determine its odor profile and estimate its odor detection threshold using a trained sensory panel.

Objective: To characterize the odor profile of cystophorene and determine its odor detection threshold in a neutral medium.

Materials:

  • Pure cystophorene

  • Odorless solvent (e.g., mineral oil, propylene glycol, or deionized, odor-free water)

  • Glass sniffing jars with screw caps

  • Odor-free cotton balls or filter paper strips

  • Pipettes for serial dilution

  • A panel of trained sensory assessors (typically 8-12 individuals)

  • A well-ventilated, odor-free sensory evaluation room

Procedure:

  • Panelist Training and Selection: Select panelists based on their ability to detect and describe basic odors. Train them on the terminology used for green, fruity, and vegetable aromas.

  • Sample Preparation: Prepare a series of dilutions of cystophorene in the chosen solvent. For odor profile analysis, a concentration of 1-10 ppm is a good starting point. For threshold determination, prepare a wide range of concentrations in ascending order (e.g., from 0.01 ppb to 100 ppm) using a factor of 3 or 10 for each dilution step. Prepare a blank sample containing only the solvent.

  • Odor Profile Analysis:

    • Present the panelists with a sample of cystophorene at a suprathreshold concentration (e.g., 5 ppm).

    • Ask each panelist to individually describe the perceived aroma using a provided list of descriptors and also allowing for free-text descriptions.

    • Collect and analyze the descriptors to create a comprehensive odor profile.

  • Odor Detection Threshold Determination (Ascending Forced-Choice Method):

    • Present each panelist with three samples in a triangular test format: two blanks and one containing a low concentration of cystophorene.

    • Ask the panelist to identify the sample that is different.

    • Present the samples in order of increasing concentration.

    • The individual's detection threshold is the lowest concentration at which they can correctly identify the odorous sample.

    • The group's odor detection threshold is typically calculated as the geometric mean of the individual thresholds[3].

  • Gas Chromatography-Olfactometry (GC-O) (Optional):

    • For analyzing cystophorene within a complex mixture (e.g., a natural extract), GC-O can be employed[14][15].

    • An aliquot of the extract is injected into a GC equipped with an olfactory detection port.

    • A trained assessor sniffs the effluent from the GC column and records the time and description of any perceived odors.

    • This allows for the direct correlation of a specific aroma note with the chromatographic peak of cystophorene.

Signaling Pathways and Biosynthesis

Hypothetical Olfactory Signaling Pathway

The perception of volatile compounds like cystophorene is initiated by their interaction with olfactory receptors (ORs), which are a class of G-protein coupled receptors (GPCRs) located in the olfactory epithelium[1][15][16][17]. The binding of cystophorene to a specific OR is thought to trigger a conformational change in the receptor, leading to the activation of a cascade of intracellular events.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Cystophorene Cystophorene OR Olfactory Receptor (GPCR) Cystophorene->OR Binds G_protein G-protein (αβγ subunits) OR->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP Dissociates AC Adenylyl Cyclase ATP ATP AC->ATP G_alpha_GTP->AC Activates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylates Depolarization Neuron Depolarization Ion_Channel->Depolarization Opens Signal Signal to Brain Depolarization->Signal Triggers

Caption: Hypothetical GPCR signaling pathway for cystophorene perception.

Biosynthesis of Cystophorene

The biosynthesis of C11 hydrocarbons like cystophorene in plants is not fully elucidated. However, studies on brown algae, which also produce these compounds, suggest that they are derived from C20 polyunsaturated fatty acids (PUFAs) such as arachidonic acid and eicosapentaenoic acid[1]. The proposed pathway involves enzymatic cleavage of the fatty acid chain. In higher plants, it is hypothesized that cystophorene may arise from the enzymatic degradation of lipids, specifically through the action of lipoxygenases and hydroperoxide lyases on unsaturated fatty acids[18].

Biosynthesis_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) Lipoxygenase Lipoxygenase (LOX) PUFA->Lipoxygenase Hydroperoxide Fatty Acid Hydroperoxide Lipoxygenase->Hydroperoxide Oxygenation Lyase Hydroperoxide Lyase (HPL) Hydroperoxide->Lyase Cystophorene Cystophorene (this compound) Lyase->Cystophorene Cleavage Other_Products Other Volatile & Non-volatile Products Lyase->Other_Products Cleavage

Caption: Proposed biosynthetic pathway for cystophorene in plants.

Conclusion

Cystophorene is a high-impact aroma chemical with significant potential in the creation of novel and natural-smelling flavors and fragrances. The protocols and data presented in these application notes provide a foundation for researchers to explore its synthesis, isolation, and sensory properties. Further research is warranted to determine a precise odor detection threshold and to fully elucidate its biosynthetic pathway in various plant species.

References

Application Note: GC-MS Protocol for the Analysis of (3E,5Z)-undeca-1,3,5-triene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3E,5Z)-undeca-1,3,5-triene is a volatile organic compound with various isomers that can be of interest in flavor, fragrance, and pheromone research.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile compounds.[4][5][6] This application note provides a detailed protocol for the analysis of this compound using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Solvent Sample->Dilution e.g., Hexane Filtration Filtration (0.22 µm) Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Sample Injection Vial->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Peak Integration Quantification Quantification MassSpectrum->Quantification Library Match Report Reporting Quantification->Report

Caption: GC-MS analysis workflow for this compound.

Experimental Protocols

3.1. Sample Preparation

The sample preparation for GC-MS analysis of volatile compounds aims to produce a clean, particle-free solution at an appropriate concentration.[4][7][8][9]

  • Reagents and Materials:

    • Hexane (or other suitable volatile organic solvent like dichloromethane)[4]

    • This compound standard

    • Micropipettes

    • Volumetric flasks

    • Syringe filters (0.22 µm)

    • GC autosampler vials (1.5 mL) with caps[9]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution to concentrations ranging from 1 µg/mL to 50 µg/mL.

    • Sample Preparation:

      • For liquid samples, dilute an accurately measured volume or weight of the sample in hexane to achieve a final concentration within the calibration range.

      • For solid samples, dissolve a known weight of the sample in hexane. Sonication may be used to aid dissolution.

    • Filtration: Filter the prepared sample and standard solutions through a 0.22 µm syringe filter to remove any particulate matter.[8]

    • Vialing: Transfer the filtered solutions into 1.5 mL glass autosampler vials for GC-MS analysis.[9]

3.2. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix. The choice of a polar column is based on published retention data for this compound.[10]

Parameter Setting
Gas Chromatograph
ColumnDB-Wax or equivalent polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness)[10]
Carrier GasHelium, constant flow at 1.2 mL/min[11]
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1 split ratio) or Splitless for trace analysis
Oven Temperature ProgramInitial temperature 40 °C, hold for 3 min, ramp at 3 °C/min to 230 °C, hold for 5 min[10]
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temperature230 °C[11]
Electron Energy70 eV
Mass Rangem/z 35-350
Scan ModeFull Scan
Transfer Line Temperature250 °C

Data Presentation

4.1. Identification

The identification of this compound is based on two criteria:

  • Retention Time: The retention time of the peak in the sample chromatogram must match that of the authentic standard.

  • Mass Spectrum: The mass spectrum of the sample peak must match the reference mass spectrum from a library (e.g., NIST) and the acquired standard. The molecular formula of this compound is C₁₁H₁₈, with a molecular weight of approximately 150.26 g/mol .[1][2][3]

4.2. Quantification

Quantification is performed by generating a calibration curve from the analysis of the prepared standards. The peak area of the target compound in the sample is then used to calculate its concentration based on the calibration curve.

Table 1: Hypothetical Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1.050,123
5.0249,876
10.0505,432
25.01,254,321
50.02,510,987

Table 2: Example Quantitative Analysis of Samples

Sample IDPeak Area (Arbitrary Units)Calculated Concentration (µg/mL)
Sample A375,6457.5
Sample B890,12317.8

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. The described methodology, from sample preparation to data analysis, offers a reliable framework for researchers in various fields. The use of a polar capillary column and a specific temperature program is crucial for the successful separation of this compound from other matrix components and its isomers.[10][12] Adherence to this protocol will enable accurate and reproducible quantification of this compound.

References

Application Notes and Protocols for (3E,5Z)-undeca-1,3,5-triene in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the procurement and research use of (3E,5Z)-undeca-1,3,5-triene, a volatile C11 hydrocarbon with significant applications in chemical ecology, flavor and fragrance science, and as a potential tool in drug discovery targeting olfactory receptors.

Purchasing and Specifications

This compound, also known as cystophorene, is a key signaling molecule in various biological systems, notably as a pheromone in brown algae (Phaeophyceae)[1]. Its distinct stereochemistry is crucial for its biological activity and olfactory properties, making it a molecule of interest for studying structure-activity relationships[1]. When purchasing this compound for research, it is critical to source high-purity material with a well-defined isomeric ratio. Several chemical suppliers offer this compound for research purposes.

Table 1: Supplier and Specification Overview for this compound

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayNotes
Benchchem This compound19883-27-3C₁₁H₁₈150.26Not specifiedFor research use only. Not for human or veterinary use.[1]
BOC Sciences (E,Z)-undeca-1,3,5-triene 95%51447-08-6C₁₁H₁₈150.2644695%For experimental/research use only.[2]
Parchem (E,Z)-1,3,5-undecatriene51447-08-6C₁₁H₁₈150.2690.00 to 100.00%
MedChemExpress (1,3E,5Z)-Undeca-1,3,5-triene-d5Not specifiedC₁₁H₁₃D₅155.29Not specifiedDeuterated form for use as an internal standard.
VulcanChem This compound19883-27-3C₁₁H₁₈150.26Not specifiedFor research use only. Not for human or veterinary use.[3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless to pale yellow clear liquid (est.)[2]
Boiling Point 206.00 to 207.00 °C @ 760.00 mm Hg (est.)[2]
Flash Point 150.00 °F TCC (65.80 °C) (est.)[2]
Vapor Pressure 0.336000 mmHg @ 25.00 °C (est.)[2]
Solubility Soluble in alcohol; Insoluble in water (0.8331 mg/L @ 25 °C est.)[2]
logP (o/w) 5.085 (est.)[2]

Safety, Handling, and Storage

This compound is classified as an aspiration hazard (Category 1), and may be fatal if swallowed and enters airways.

Handling:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handle in a well-ventilated place.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Use non-sparking tools and take precautionary measures against static discharge.

First Aid:

  • If swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If inhaled: Move person into fresh air.

  • If in eyes: Rinse cautiously with water for several minutes.

Storage:

  • Store in a well-ventilated place. Keep cool.

  • Store locked up.

  • Keep container tightly closed.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is for the identification and purity assessment of this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

  • Dilute the stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

GC-MS Parameters (Illustrative):

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Data Analysis:

  • The mass spectrum of this compound should be compared with reference spectra from databases such as NIST.

  • The purity can be determined by the relative peak area of the compound of interest compared to any impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Hexane) Dilution Dilute to Working Concentration (1-10 µg/mL) Stock->Dilution Injection Inject Sample Separation GC Separation (DB-5ms column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection LibrarySearch Library Search (NIST Database) Detection->LibrarySearch Purity Purity Assessment (Peak Area %) Detection->Purity

GC-MS Analysis Workflow
Electroantennography (EAG) for Bioactivity Screening

EAG is used to measure the olfactory response of an insect antenna to volatile compounds. This protocol provides a general framework for testing the bioactivity of this compound.

Materials:

  • This compound and its isomers (as positive/negative controls).

  • Solvent (e.g., hexane or paraffin oil).

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system).

  • Intact insect antenna preparation (e.g., from a relevant model organism).

Procedure:

  • Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume of each dilution onto a filter paper strip.

  • Antenna Preparation: Excise an antenna from the insect and mount it between two electrodes filled with a conductive solution.

  • Stimulation: Deliver a puff of clean, humidified air over the antenna, followed by a puff of air passed over the filter paper with the test compound.

  • Data Recording: Record the change in electrical potential from the antenna using the EAG system.

  • Data Analysis: Measure the amplitude of the negative voltage deflection in response to the stimulus. Compare the responses to different concentrations and isomers.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stimulus Prepare Stimulus (Serial Dilutions) Antenna Prepare Insect Antenna Stimulation Deliver Air Puff with This compound Recording Record Antennal Response (EAG System) Stimulation->Recording Analysis Measure Response Amplitude Recording->Analysis Comparison Compare with Controls Analysis->Comparison

Electroantennography (EAG) Workflow
GPCR Activation Assay (General Protocol)

This protocol describes a cell-based assay to screen for the activation of a G-protein coupled receptor (GPCR) by this compound. This is particularly relevant for drug development professionals exploring olfactory receptors.

Principle: Ligand binding to a GPCR can trigger a downstream signaling cascade, often leading to an increase in intracellular second messengers like calcium (Ca²⁺) or cyclic AMP (cAMP). This protocol focuses on a calcium mobilization assay.

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the olfactory receptor of interest.

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence, then inject the compound solution and continue recording the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence intensity upon compound addition. A significant increase indicates receptor activation.

Signaling Pathway

This compound, as a pheromone, is expected to interact with a specific G-protein coupled receptor (GPCR) on the surface of olfactory sensory neurons. The binding of the ligand initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR Olfactory Receptor (GPCR) G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand This compound Ligand->GPCR Binding Downstream Downstream Signaling (e.g., Ion Channel Opening, Gene Expression) Second_Messenger->Downstream Cascade Activation

Hypothetical GPCR Signaling Pathway

Disclaimer: This document is intended for research use only. The information provided is based on publicly available data and should be used as a guide. Researchers should always consult the relevant safety data sheets and perform their own risk assessments before handling any chemical compounds. The experimental protocols are illustrative and may require optimization for specific applications and equipment.

References

Unlocking the Aromatic Secrets of the Ocean: Protocols for C11-Hydrocarbon Extraction from Brown Algae

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel bioactive compounds, the marine environment, particularly brown algae (Phaeophyceae), presents a rich and underexplored reservoir. This document provides detailed application notes and experimental protocols for the extraction of C11-hydrocarbons, a class of volatile compounds with significant biological activity, from these marine macroalgae. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

C11-hydrocarbons, such as ectocarpene and dictyopterenes, are notable for their role as pheromones in brown algae, mediating sexual reproduction. Their unique chemical structures and biological functions make them promising candidates for various applications, including pest management, chemical ecology studies, and potentially as precursors for pharmaceutical synthesis. The following sections detail various extraction methodologies, from traditional solvent-based techniques to modern, solvent-free approaches, and provide insights into the biosynthetic origins of these fascinating molecules.

I. Overview of Extraction Methodologies

The selection of an appropriate extraction method is critical for the successful isolation of volatile C11-hydrocarbons from the complex matrix of brown algae. The choice of method depends on the specific research goals, available equipment, and the desired purity and yield of the target compounds. This section provides a comparative overview of commonly employed techniques.

Table 1: Comparison of Extraction Methods for C11-Hydrocarbons from Brown Algae

Extraction MethodPrincipleAdvantagesDisadvantagesPrimary C11-Hydrocarbon Recovery
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile compounds from the headspace above the sample onto a coated fiber.Solvent-free, simple, sensitive, requires small sample amounts.Fiber lifetime can be limited; competitive adsorption may occur.Excellent for qualitative and semi-quantitative analysis of highly volatile compounds.
Hydrodistillation (HD) Separation of volatile compounds by co-distillation with water.Well-established, can process larger sample quantities.Thermal degradation of sensitive compounds is possible; requires more significant sample mass.Good for obtaining essential oils rich in C11-hydrocarbons.[1]
Solvent Extraction (SE) Dissolving C11-hydrocarbons in a suitable organic solvent.High extraction efficiency, versatile.Use of potentially hazardous organic solvents; co-extraction of non-target compounds.Effective, but selectivity can be an issue.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (typically CO2) as the solvent."Green" technology, tunable selectivity.High initial equipment cost.Lower efficiency for C11-hydrocarbons compared to other compound classes in some studies.[1]
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample, accelerating extraction.Reduced extraction time and solvent consumption.Potential for localized overheating.Can be more efficient than traditional solvent extraction.
Sonication Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Improved extraction efficiency, can be performed at lower temperatures.Potential for radical formation.A suitable alternative to other solvent-based methods.[2]

II. Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the extraction of C11-hydrocarbons from brown algae using three common methods.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for the rapid screening and identification of volatile C11-hydrocarbons from small amounts of algal material.

Materials and Equipment:

  • Fresh or freeze-dried brown algae (e.g., Ectocarpus siliculosus, Dictyopteris membranacea)

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))

  • Headspace vials (20 mL) with caps and septa

  • Water bath or heating block

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Weigh approximately 0.5 - 1.0 g of fresh or freeze-dried algal material and place it into a 20 mL headspace vial.

    • For quantitative analysis, an internal standard can be added at this stage.

  • Extraction:

    • Seal the vial tightly with the cap and septum.

    • Place the vial in a water bath or heating block and equilibrate the sample at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.[3]

    • Manually or automatically insert the SPME fiber through the septum into the headspace above the sample. Do not let the fiber touch the sample.

    • Expose the fiber to the headspace for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.[3]

  • Desorption and Analysis:

    • After the extraction period, retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector at a high temperature (e.g., 250°C) for a set time (e.g., 3-5 minutes).

    • Start the GC-MS analysis. The chromatographic conditions should be optimized for the separation of volatile hydrocarbons.

Workflow for HS-SPME Extraction of C11-Hydrocarbons

Caption: Workflow for HS-SPME extraction of C11-hydrocarbons.

Protocol 2: Hydrodistillation (HD)

This classic method is suitable for obtaining a larger quantity of the "essential oil" fraction containing C11-hydrocarbons.

Materials and Equipment:

  • Fresh or chopped brown algae (e.g., Dictyopteris spp.)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L or larger)

  • Condenser

  • Collecting vessel

  • Deionized water

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., hexane or diethyl ether)

Procedure:

  • Sample Preparation:

    • Place a known quantity of fresh or rehydrated brown algae (e.g., 200-500 g) into a large round-bottom flask.

    • Add deionized water to the flask, ensuring the algal material is fully submerged.

  • Distillation:

    • Set up the Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask, condenser, and collecting vessel.

    • Heat the flask using the heating mantle to bring the water to a boil.

    • Continue the distillation for a set period (e.g., 3-4 hours), during which the steam will carry the volatile C11-hydrocarbons into the condenser.

    • The condensed mixture of oil and water will collect in the graduated tube of the Clevenger apparatus, with the less dense oil phase separating on top.

  • Isolation and Drying:

    • After the distillation is complete, allow the apparatus to cool.

    • Carefully collect the oil layer. An organic solvent may be used to rinse the apparatus and ensure complete recovery of the oil.

    • Dry the collected oil phase over anhydrous sodium sulfate to remove any residual water.

    • The solvent can then be carefully removed under a gentle stream of nitrogen or by rotary evaporation to yield the pure essential oil.

Protocol 3: Solvent Extraction (SE)

This protocol describes a general procedure for the extraction of C11-hydrocarbons using an organic solvent.

Materials and Equipment:

  • Freeze-dried and ground brown algae

  • Organic solvent (e.g., hexane, diethyl ether, or a mixture of dichloromethane:methanol (2:1))[4]

  • Erlenmeyer flask or beaker

  • Stir plate and magnetic stir bar or sonicator

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Extraction:

    • Weigh a specific amount of dried and powdered algal material (e.g., 10 g) and place it in an Erlenmeyer flask.

    • Add a measured volume of the chosen organic solvent (e.g., 200 mL) to achieve a desired solid-to-solvent ratio.

    • Stir the mixture vigorously using a magnetic stir plate for a prolonged period (e.g., 12-24 hours) at room temperature. Alternatively, the flask can be placed in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) to enhance extraction.[2]

  • Filtration and Concentration:

    • Separate the solvent extract from the algal residue by filtration.

    • Wash the residue with a small amount of fresh solvent to ensure complete extraction.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., <40°C) to avoid the loss of volatile compounds.

  • Further Purification (Optional):

    • The crude extract can be further purified using techniques such as column chromatography to isolate the C11-hydrocarbon fraction from other co-extracted compounds.

III. Biosynthesis of C11-Hydrocarbons in Brown Algae

The production of C11-hydrocarbons in brown algae is a fascinating example of specialized metabolic pathways. These compounds are derived from C20 polyunsaturated fatty acids (PUFAs), such as arachidonic acid and eicosapentaenoic acid, through a series of enzymatic reactions. The key enzymes in this pathway are lipoxygenases (LOX) and hydroperoxide lyases (HPL).

The process begins with the oxidation of a C20 PUFA by a lipoxygenase, which introduces a hydroperoxy group. The resulting hydroperoxy fatty acid is then cleaved by a hydroperoxide lyase, which breaks the carbon chain to produce a C11-hydrocarbon and a C9-oxo-acid. The specific C11-hydrocarbon formed depends on the initial PUFA substrate and the regiospecificity of the enzymes involved.

Biosynthetic Pathway of C11-Hydrocarbons

Biosynthesis_Pathway cluster_precursor Precursor cluster_enzymes Enzymatic Conversion cluster_intermediates Intermediates cluster_products Products A C20 Polyunsaturated Fatty Acids (PUFAs) (e.g., Arachidonic Acid) B Lipoxygenase (LOX) D Hydroperoxy Fatty Acid A->D Lipoxygenase (LOX) B->D C Hydroperoxide Lyase (HPL) E C11-Hydrocarbons (e.g., Ectocarpene, Dictyopterenes) C->E Cleavage F C9-Oxo-acid C->F Cleavage D->E Hydroperoxide Lyase (HPL) D->F Hydroperoxide Lyase (HPL)

Caption: Biosynthesis of C11-hydrocarbons from C20 PUFAs.

IV. Concluding Remarks

The protocols and information presented here provide a solid foundation for researchers interested in the extraction and study of C11-hydrocarbons from brown algae. The choice of extraction method will ultimately be guided by the specific research question, with HS-SPME being an excellent choice for initial screening and qualitative analysis, while hydrodistillation and solvent extraction are more suited for obtaining larger quantities for further characterization and bioactivity studies. A deeper understanding of the biosynthetic pathways of these compounds will undoubtedly pave the way for their potential biotechnological applications.

Disclaimer: All laboratory procedures should be conducted in accordance with institutional safety guidelines and with appropriate personal protective equipment. The handling of organic solvents should be performed in a well-ventilated fume hood.

References

Application Note: Quantification of (1,3E,5Z)-Undeca-1,3,5-triene in Biological Matrices using Deuterated (1,3E,5Z)-Undeca-1,3,5-triene-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1,3E,5Z)-Undeca-1,3,5-triene, also known as ectocarpene, is a volatile C11 hydrocarbon that functions as a pheromone in several species of brown algae (Phaeophyceae)[1][2]. Its presence and concentration are of significant interest in chemical ecology, environmental monitoring, and flavor and fragrance research[3]. Accurate quantification of this and similar volatile organic compounds in complex biological and environmental matrices can be challenging due to matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard, such as (1,3E,5Z)-Undeca-1,3,5-triene-d5, is the gold standard for achieving accurate and precise quantification by mass spectrometry[4][5][6]. This application note provides a detailed protocol for the quantification of (1,3E,5Z)-Undeca-1,3,5-triene in a biological matrix using its deuterated analog as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

A known amount of the deuterated internal standard, (1,3E,5Z)-Undeca-1,3,5-triene-d5, is added to the sample at the beginning of the sample preparation process. This standard co-elutes with the endogenous analyte but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, as any sample loss during preparation or injection variability will affect both the analyte and the internal standard equally.

Experimental Protocols

Materials and Reagents
  • Analyte: (1,3E,5Z)-Undeca-1,3,5-triene (CAS: 51447-08-6)

  • Internal Standard: (1,3E,5Z)-Undeca-1,3,5-triene-d5 (M.W. 155.29)[7]

  • Solvents: Hexane (GC grade), Dichloromethane (GC grade), Methanol (LC-MS grade)[6]

  • Matrix: Brown algae tissue (e.g., Ectocarpus siliculosus) or simulated seawater matrix.

  • Reagents: Anhydrous Sodium Sulfate, 0.1% Glacial Acetic Acid in Methanol:Water (9:1) for liquid extractions if applicable[6].

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of (1,3E,5Z)-Undeca-1,3,5-triene and dissolve in 10 mL of hexane.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of (1,3E,5Z)-Undeca-1,3,5-triene-d5 and dissolve in 10 mL of hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution in hexane to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the internal standard to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) in the same manner as the calibration standards.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the analysis of volatile compounds from solid or liquid matrices.

  • Sample Collection: Collect fresh brown algae tissue (approximately 0.5 g).

  • Internal Standard Spiking: Place the tissue in a 20 mL headspace vial. Add 10 µL of a working internal standard solution (e.g., 1 µg/mL in methanol) to the vial.

  • Matrix Modification (Optional): Add 1 mL of saturated NaCl solution to the vial to improve the partitioning of volatile analytes into the headspace.

  • Equilibration: Seal the vial and incubate at 60°C for 15 minutes with agitation to allow for equilibration of the volatiles in the headspace.

  • Extraction: Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorption: Immediately desorb the fiber in the GC injection port at 250°C for 2 minutes.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Ramp: 20°C/min to 280°C, hold for 5 minutes.

  • Injector: Splitless mode, 250°C.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Analyte ((1,3E,5Z)-Undeca-1,3,5-triene): m/z 150.1 (Quantifier), 79.1, 93.1 (Qualifiers).

      • Internal Standard ((1,3E,5Z)-Undeca-1,3,5-triene-d5): m/z 155.1 (Quantifier), 84.1, 98.1 (Qualifiers).

Data Presentation

Table 1: GC-MS SIM Parameters
CompoundRoleQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
(1,3E,5Z)-Undeca-1,3,5-trieneAnalyte150.179.193.1
(1,3E,5Z)-Undeca-1,3,5-triene-d5Internal Standard155.184.198.1
Table 2: Representative Calibration Curve Data
Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,1000.010
57,650151,5000.050
1015,300150,8000.101
5075,900149,5000.508
100152,000150,5001.010
500760,500151,0005.036
10001,510,000149,80010.080
0.9998

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Algal Tissue) Spike_IS Spike with (1,3E,5Z)-Undeca-1,3,5-triene-d5 Sample->Spike_IS HS_SPME Headspace SPME Spike_IS->HS_SPME Desorption Thermal Desorption HS_SPME->Desorption GC_Inlet GC Inlet Desorption->GC_Inlet GC_Column GC Separation GC_Inlet->GC_Column MS_Ionization MS Ionization (EI) GC_Column->MS_Ionization MS_Detection MS Detection (SIM) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio_Calc Calibration Calibration Curve Ratio_Calc->Calibration Quantification Quantify Analyte Calibration->Quantification Signaling_Pathway cluster_biosynthesis Biosynthesis of Algal Pheromones cluster_function Biological Function PUFA Polyunsaturated Fatty Acids (e.g., C20 PUFAs) Oxidative_Cleavage Oxidative Cleavage PUFA->Oxidative_Cleavage Enzymatic Precursor Unstable Precursors Oxidative_Cleavage->Precursor Other_Pheromones Other C11 Hydrocarbon Pheromones Oxidative_Cleavage->Other_Pheromones Rearrangement [3.3]-Sigmatropic Rearrangement Precursor->Rearrangement Spontaneous Ectocarpene (1,3E,5Z)-Undeca-1,3,5-triene (Ectocarpene) Rearrangement->Ectocarpene Pheromone_Release Pheromone Release Ectocarpene->Pheromone_Release Acts as Female_Gamete Female Gamete Female_Gamete->Pheromone_Release Male_Gamete Male Gamete Pheromone_Release->Male_Gamete Signal Chemotaxis Chemotactic Attraction Male_Gamete->Chemotaxis Fertilization Fertilization Chemotaxis->Fertilization

References

Application Notes and Protocols for Studying Chemotaxis with Cystophorene in Dictyostelium discoideum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed movement of cells in response to a chemical gradient, is a fundamental biological process crucial in development, immune responses, and disease pathogenesis. The social amoeba Dictyostelium discoideum is a premier model organism for studying eukaryotic chemotaxis due to its genetic tractability and the highly conserved nature of its chemotactic signaling pathways. While cyclic AMP (cAMP) is the most extensively studied chemoattractant in Dictyostelium, other molecules, such as the brown algal pheromone cystophorene, have also been identified as potent chemoattractants.

These application notes provide a comprehensive overview of the experimental setup for studying chemotaxis in Dictyostelium discoideum with a focus on cystophorene. Detailed protocols for established chemotaxis assays, which can be adapted for cystophorene, are provided, along with an overview of the underlying signaling pathways.

Signaling Pathways in Dictyostelium Chemotaxis

Chemotactic signaling in Dictyostelium is initiated by the binding of a chemoattractant to a G protein-coupled receptor (GPCR) on the cell surface. This triggers a cascade of intracellular events leading to the localized polymerization of actin at the leading edge of the cell and the contraction of the cell rear, resulting in directed movement. Several key signaling pathways are involved, often exhibiting complex crosstalk.

A simplified overview of the major signaling pathways is depicted below. While this pathway is well-established for the chemoattractant cAMP, it is hypothesized that cystophorene may engage similar downstream effectors upon binding to its specific receptor.

Chemotaxis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cystophorene Cystophorene GPCR GPCR Cystophorene->GPCR binds G_Protein G Protein (αβγ) GPCR->G_Protein activates PI3K PI3K G_Protein->PI3K PLA2 PLA2 G_Protein->PLA2 sGC sGC G_Protein->sGC Ras Ras G_Protein->Ras PIP3 PIP3 PI3K->PIP3 converts Actin Actin Polymerization (Pseudopod Extension) PLA2->Actin cGMP cGMP sGC->cGMP produces PTEN PTEN PIP2 PIP2 PTEN->PIP2 converts PIP2->PI3K PIP3->PTEN PIP3->Actin Ras->PI3K MyosinII Myosin II Assembly cGMP->MyosinII MyosinII->Actin regulates rear contraction

Caption: Simplified signaling pathway for chemotaxis in Dictyostelium.

Quantitative Data for Chemoattractant Response

ChemoattractantOptimal ConcentrationChemotaxis Index (CI)Cell Speed (µm/min)Assay MethodReference
cAMP1 µM (in source)~0.7~9Modified Zigmond Chamber[1]
cAMPGradient of 25 nM/mmNot specified~15Agarose Gel with Hollow Fibers[2]
cAMP1000 nM (droplet)Not specifiedNot specifiedSmall Population Assay on Agar[1]

Note: The optimal concentration of cystophorene will need to be determined empirically. A starting point would be to test a range of concentrations from nanomolar to micromolar. The Chemotaxis Index (CI) is a measure of the directness of cell migration towards the chemoattractant source, calculated as the net displacement in the direction of the gradient divided by the total path length.

Experimental Protocols

The following are detailed protocols for commonly used chemotaxis assays in Dictyostelium discoideum. These can be adapted for use with cystophorene.

Under-Agarose Chemotaxis Assay

This robust and cost-effective assay allows for direct visualization and quantification of chemotaxis.

Materials:

  • Dictyostelium discoideum cells (e.g., Ax2 strain)

  • HL5 medium

  • Development Buffer (DB): 5 mM KH2PO4, 5 mM Na2HPO4, 1 mM CaCl2, 2 mM MgSO4, pH 6.5

  • Agarose (low-gelling temperature)

  • Petri dishes (35 mm or 60 mm)

  • Cystophorene stock solution (in an appropriate solvent, e.g., ethanol)

  • Chemoattractant-free buffer (control)

  • Microscope with time-lapse imaging capabilities

Protocol:

  • Cell Preparation (to induce chemotactic competency):

    • Grow Dictyostelium cells in HL5 medium to a density of 2-5 x 10^6 cells/mL.

    • Harvest cells by centrifugation (500 x g for 5 minutes).

    • Wash cells twice with ice-cold DB.

    • Resuspend cells in DB at a density of 1 x 10^7 cells/mL.

    • To develop cells, shake the cell suspension at 150 rpm for 4-6 hours. For cAMP-responsive cells, pulsing with 75 nM cAMP every 6 minutes during this period enhances competency. For cystophorene, it is recommended to proceed without pulsing initially.

  • Agarose Gel Preparation:

    • Prepare a 1% (w/v) agarose solution in DB.

    • Autoclave and cool to approximately 50°C.

    • Pour the agarose into petri dishes to a uniform thickness and allow it to solidify.

  • Trough Cutting:

    • Using a sterile scalpel or a custom trough cutter, create three parallel troughs in the solidified agarose. The central trough is for the cells, and the outer troughs are for the chemoattractant and control buffer.

  • Assay Setup:

    • Carefully pipette the prepared Dictyostelium cell suspension into the central trough.

    • Pipette the cystophorene solution (at the desired concentration) into one of the outer troughs and the control buffer into the other outer trough. A stable gradient will form in the agarose between the troughs.

  • Data Acquisition and Analysis:

    • Place the dish on the microscope stage and allow the gradient to establish for approximately 30 minutes.

    • Acquire time-lapse images of the cells migrating out of the central trough towards the chemoattractant and control troughs over several hours.

    • Track individual cell paths using image analysis software (e.g., ImageJ with the Manual Tracking plugin).

    • Calculate the chemotaxis index, cell speed, and persistence for a statistically significant number of cells.

Under_Agarose_Assay_Workflow start Start cell_prep Prepare Chemotaxis-Competent Dictyostelium Cells start->cell_prep assay_setup Load Cells, Cystophorene, and Control Buffer cell_prep->assay_setup agarose_prep Prepare and Pour Agarose Gel trough_cut Cut Parallel Troughs in Agarose agarose_prep->trough_cut trough_cut->assay_setup gradient_est Allow Gradient to Establish (~30 min) assay_setup->gradient_est data_acq Time-Lapse Microscopy gradient_est->data_acq data_analysis Track Cells and Calculate Chemotactic Parameters data_acq->data_analysis end_node End data_analysis->end_node

Caption: Workflow for the under-agarose chemotaxis assay.
Zigmond Chamber Assay

The Zigmond chamber is a specialized slide that allows for the creation of a stable, linear chemical gradient, making it ideal for quantitative studies of chemotaxis.

Materials:

  • Zigmond chamber and coverslips

  • Chemotaxis-competent Dictyostelium cells (prepared as described above)

  • Cystophorene solution

  • Control buffer

  • Microscope with time-lapse imaging

Protocol:

  • Chamber Assembly:

    • Clean the Zigmond chamber and coverslips thoroughly.

    • Place a coverslip over the chamber.

  • Cell Seeding:

    • Pipette a small volume of the chemotaxis-competent cell suspension onto the bridge of the Zigmond chamber.

    • Allow the cells to adhere for 15-20 minutes.

  • Gradient Formation:

    • Fill one of the troughs (the source) with the cystophorene solution.

    • Fill the other trough (the sink) with the control buffer. The gradient will establish across the bridge where the cells are located.

  • Data Acquisition and Analysis:

    • Mount the chamber on the microscope stage.

    • Record time-lapse images of cell migration across the bridge.

    • Analyze the cell tracks to determine the chemotaxis index, speed, and other motile parameters.

Zigmond_Chamber_Workflow start Start chamber_prep Assemble Zigmond Chamber start->chamber_prep cell_seeding Seed Cells onto the Bridge chamber_prep->cell_seeding gradient_form Fill Troughs with Cystophorene and Control Buffer cell_seeding->gradient_form data_acq Time-Lapse Imaging of Cell Migration gradient_form->data_acq analysis Analyze Cell Tracks for Chemotactic Parameters data_acq->analysis end_node End analysis->end_node

Caption: Workflow for the Zigmond chamber chemotaxis assay.

Adaptation of Protocols for Cystophorene

As cystophorene is a less-characterized chemoattractant for Dictyostelium compared to cAMP, empirical optimization of the assay conditions is essential.

Key Parameters to Optimize:

  • Cystophorene Concentration: Perform dose-response experiments using a wide range of cystophorene concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for inducing a chemotactic response.

  • Cell Density: The optimal cell density may vary. Test different cell densities to ensure robust and reproducible results.

  • Developmental Stage: While 4-6 hours of starvation is standard for cAMP-induced chemotaxis, the optimal developmental stage for cystophorene responsiveness may differ. A time-course experiment (e.g., testing cells at 2, 4, 6, and 8 hours of starvation) is recommended.

  • Solvent Control: Since cystophorene may be dissolved in a solvent like ethanol, it is crucial to include a solvent control to ensure that the observed chemotaxis is due to cystophorene and not the solvent.

By systematically optimizing these parameters using the robust and well-established assay formats described above, researchers can effectively characterize the chemotactic response of Dictyostelium discoideum to cystophorene. This will enable a deeper understanding of the signaling pathways involved and facilitate the screening of potential modulators of chemotaxis for drug development purposes.

References

Application Notes and Protocols for Determining the Kovats Retention Index of (3E,5Z)-undeca-1,3,5-triene

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the determination of the Kovats Retention Index (RI) of (3E,5Z)-undeca-1,3,5-triene using gas chromatography (GC). This information is targeted toward researchers, scientists, and professionals in drug development and related fields who utilize GC for compound identification and characterization.

The Kovats retention index is a dimensionless quantity that helps to standardize retention times in gas chromatography, making it easier to compare results across different instruments and laboratories.[1][2] It is calculated by interpolating the retention time of an analyte relative to the retention times of n-alkanes eluting before and after it.[1]

Data Presentation: Kovats Retention Index of this compound

The Kovats retention index for this compound varies depending on the polarity of the stationary phase of the gas chromatography column.[3] Below is a summary of reported Kovats RI values on different column types.

Column TypeStationary PhaseKovats Retention IndexReference
Standard Non-Polar100% Dimethylpolysiloxane (e.g., DB-1, OV-101, SE-30)1160 - 1167[4]
Semi-Standard Non-Polar5% Phenyl- a/95% Methylpolysiloxane (e.g., DB-5, CP-Sil-8CB)1173 - 1185[4][5]
Standard PolarPolyethylene Glycol (e.g., Carbowax 20M, FFAP)1380 - 1403[4][5]

Experimental Protocols

This section details the methodology for determining the Kovats retention index of this compound.

Materials and Reagents
  • This compound (CAS: 51447-08-6)[6]

  • n-Alkane Standard Mixture: A certified mixture of n-alkanes (e.g., C8-C32) dissolved in a suitable solvent like hexane.

  • Solvent: High-purity hexane or other appropriate solvent for sample dilution.

Instrumentation

A gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID) is required. The following are typical instrument parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Injector: Split/splitless inlet.

  • Columns:

    • Non-polar: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Polar: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Sample Preparation
  • Analyte Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in hexane.

  • Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL in hexane.

  • n-Alkane Mixture: Use a commercially available n-alkane standard mixture. If preparing in-house, ensure accurate concentrations of each n-alkane.

GC-MS Analysis
  • Injection: Inject 1 µL of the prepared sample into the GC inlet. A split ratio of 50:1 is recommended to avoid column overloading.

  • Inlet Temperature: Set the injector temperature to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 5°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Electron ionization (EI) energy: 70 eV.

    • Mass scan range: m/z 35-400.

Data Analysis and Calculation

The Kovats retention index (I) is calculated using the following formula for a temperature-programmed analysis:

I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)] [7]

Where:

  • I is the Kovats retention index of the analyte.

  • n is the carbon number of the n-alkane eluting directly before the analyte.

  • t_x is the retention time of the analyte.

  • t_n is the retention time of the n-alkane eluting directly before the analyte.

  • t_{n+1} is the retention time of the n-alkane eluting directly after the analyte.

For an isothermal analysis, the logarithmic form of the equation is used:

I = 100n + 100 * [log(t_x) - log(t_n)] / [log(t_{n+1}) - log(t_n)] [7]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the Kovats retention index.

G cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Analysis prep_analyte Prepare Analyte Solution (this compound) injection Inject Sample and n-Alkane Standard prep_analyte->injection prep_alkane Prepare n-Alkane Standard Mixture prep_alkane->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection get_rt Obtain Retention Times (RT) detection->get_rt calc_ki Calculate Kovats Retention Index get_rt->calc_ki

Caption: Workflow for Kovats Retention Index Determination.

Logical Relationship of Kovats Retention Index

This diagram illustrates the concept of bracketing the analyte's retention time with those of n-alkanes.

G cluster_elution Elution Order cluster_calc Calculation alkane_n n-Alkane (C_n) RT = t_n analyte This compound RT = t_x alkane_n->analyte elutes before formula I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)] alkane_n->formula alkane_n1 n-Alkane (C_{n+1}) RT = t_{n+1} analyte->alkane_n1 elutes before analyte->formula alkane_n1->formula

Caption: Conceptual Diagram of the Kovats Retention Index.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Cystophorene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the stereoselective synthesis of (+)-cystophorene.

Frequently Asked Questions (FAQs)

Q1: What are the key stereochemistry-defining steps in the synthesis of (+)-cystophorene?

A1: The two pivotal steps that establish the stereochemistry of (+)-cystophorene are:

  • Asymmetric Reduction: The stereoselective reduction of the carbonyl group in the fucoserratene precursor to create the chiral alcohol intermediate.

  • Horner-Wadsworth-Emmons (HWE) Olefination: The diastereoselective formation of the (E,Z)-diene system. The HWE reaction is known to predominantly form E-alkenes.[1]

Q2: What are common challenges that can lead to low yields or poor stereoselectivity?

A2: Researchers may encounter the following issues:

  • Incomplete Asymmetric Reduction: The chiral reducing agent may not efficiently convert the ketone to the desired alcohol, leading to a mixture of starting material and product.

  • Suboptimal Stereoselectivity in Reduction: The reduction may produce a mixture of stereoisomers of the alcohol, complicating purification and reducing the overall yield of the desired enantiomer.

  • Low Yield in Horner-Wadsworth-Emmons (HWE) Reaction: The olefination reaction may not proceed to completion, resulting in a low yield of the diene. This can be due to issues with the base, solvent, or reaction temperature.

  • Poor (E/Z)-Selectivity in HWE Reaction: While the HWE reaction generally favors the E-isomer, suboptimal conditions can lead to the formation of a mixture of E and Z isomers, which can be difficult to separate.

  • Degradation of Intermediates or Final Product: The polyunsaturated nature of cystophorene and its precursors makes them susceptible to oxidation and isomerization, especially when exposed to light, air, or acid/base.

  • Difficult Purification: The separation of stereoisomers and reaction byproducts can be challenging and may lead to significant loss of material.

Q3: How can I improve the stereoselectivity of the asymmetric reduction step?

A3: To enhance the stereoselectivity of the reduction, consider the following:

  • Choice of Chiral Catalyst/Reagent: The selection of the chiral reducing agent is critical. Commonly used reagents for asymmetric ketone reduction include those derived from chiral auxiliaries or chiral catalysts.

  • Reaction Temperature: Lowering the reaction temperature often increases stereoselectivity by favoring the transition state that leads to the desired stereoisomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-reagent complex, thereby affecting stereoselectivity.

  • Substrate Purity: Ensure the precursor ketone is of high purity, as impurities can interfere with the catalyst and reduce enantioselectivity.

Q4: What factors influence the outcome of the Horner-Wadsworth-Emmons (HWE) reaction in this synthesis?

A4: The success of the HWE reaction is influenced by several factors:

  • Base Selection: The choice of base is crucial for the deprotonation of the phosphonate ester. Common bases include sodium hydride (NaH) and potassium tert-butoxide (t-BuOK). The strength and steric bulk of the base can affect the reaction rate and selectivity.

  • Reaction Conditions: Temperature and reaction time are important parameters to optimize. The reaction is typically carried out at low temperatures to control selectivity.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. The solvent can influence the solubility of the reactants and the stability of the intermediates.

  • Purity of Reactants: The aldehyde and phosphonate ester must be pure and dry, as impurities and water can quench the phosphonate carbanion and lead to side reactions.

Troubleshooting Guides

Problem 1: Low Yield in the Asymmetric Reduction Step
Potential Cause Troubleshooting Step
Inactive or degraded reducing agent.Use a fresh batch of the chiral reducing agent. Ensure proper storage conditions (e.g., inert atmosphere, low temperature).
Insufficient amount of reducing agent.Increase the molar equivalents of the reducing agent.
Presence of water or other protic impurities.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Low reactivity of the substrate.Increase the reaction temperature slightly, but monitor for any decrease in stereoselectivity.
Problem 2: Poor Stereoselectivity in the Asymmetric Reduction Step
Potential Cause Troubleshooting Step
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., -78 °C).
Incorrect solvent.Screen different aprotic solvents to find the optimal one for the specific chiral reducing agent.
Suboptimal chiral catalyst/ligand.Experiment with different chiral catalysts or ligands known for asymmetric ketone reductions.
Impurities in the starting material.Purify the ketone precursor carefully before the reduction step.
Problem 3: Low Yield in the Horner-Wadsworth-Emmons (HWE) Olefination
Potential Cause Troubleshooting Step
Incomplete deprotonation of the phosphonate ester.Use a stronger base or a slight excess of the base. Ensure the base is fresh and has not been deactivated by moisture.
Degradation of the phosphonate carbanion.Maintain a low reaction temperature after the addition of the base.
Presence of water in the reaction mixture.Use anhydrous solvents and ensure all reagents are dry.
Steric hindrance in the aldehyde or phosphonate.This may require modification of the synthetic route or the use of more reactive phosphonate reagents.
Problem 4: Poor (E/Z) Selectivity in the HWE Reaction
Potential Cause Troubleshooting Step
Reaction conditions favor the formation of the (Z)-isomer.While HWE reactions typically favor the (E)-isomer, certain conditions can alter this. Using potassium bases with crown ethers can sometimes favor the (Z)-isomer. Sticking to sodium or lithium bases generally promotes (E)-selectivity.
Non-stabilized phosphonate ylid used.The HWE reaction works best with stabilized phosphonate carbanions. Ensure the phosphonate ester has an electron-withdrawing group.
Thermodynamic vs. kinetic control.Allow the reaction to proceed for a sufficient time at a suitable temperature to ensure thermodynamic equilibrium is reached, which typically favors the more stable (E)-isomer.

Experimental Protocols

Key Step: Horner-Wadsworth-Emmons Olefination (General Procedure)

This protocol is a general representation and may require optimization for the specific substrates in the cystophorene synthesis.

  • Preparation:

    • Under an inert atmosphere (argon or nitrogen), add a solution of the phosphonate ester in anhydrous tetrahydrofuran (THF) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous THF at 0 °C.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Reaction:

    • Cool the reaction mixture to 0 °C.

    • Add a solution of the aldehyde precursor in anhydrous THF dropwise to the phosphonate carbanion solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for addressing low reaction yields.

Key Steps in (+)-Cystophorene Synthesis

Cystophorene_Synthesis cluster_0 Synthesis Pathway Start Fucoserratene Precursor (Ketone) Reduction Asymmetric Reduction (Chiral Reducing Agent) Start->Reduction Alcohol Chiral Alcohol Intermediate Reduction->Alcohol HWE Horner-Wadsworth-Emmons Olefination Alcohol->HWE Cystophorene (+)-Cystophorene HWE->Cystophorene

Caption: Key transformations in the synthesis of (+)-cystophorene.

References

Technical Support Center: (3E,5Z)-undeca-1,3,5-triene Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of pure (3E,5Z)-undeca-1,3,5-triene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound, also known as cystophorene, is a volatile C11 hydrocarbon.[1] It serves as a potent chemical signal or pheromone in the reproductive cycle of many species of brown algae (Phaeophyceae). Its specific stereochemistry is crucial for its biological activity and olfactory properties, making the isolation of the pure (3E,5Z)-isomer essential for accurate research in chemical ecology, flavor and fragrance studies, and as a target molecule in stereoselective synthetic chemistry.

Q2: What are the main challenges in obtaining pure this compound?

The primary challenges include:

  • Stereochemical Control: Synthesizing the triene with the correct (3E,5Z) geometry is difficult, often resulting in a mixture of stereoisomers (e.g., (3E,5E), (3Z,5E), (3Z,5Z)).

  • Purification: Separating the desired (3E,5Z)-isomer from other stereoisomers and reaction byproducts is challenging due to their similar physical properties.

  • Stability: As a conjugated triene, the compound can be sensitive to light, heat, and oxygen, leading to degradation and isomerization.

Q3: What are the common impurities found in synthetic this compound?

Common impurities include:

  • Stereoisomers: Other geometric isomers of undeca-1,3,5-triene.

  • Reaction Byproducts: For instance, in a Wittig synthesis, triphenylphosphine oxide is a common and often difficult-to-remove byproduct.

  • Degradation Products: Oxidation or polymerization products can form upon exposure to air, light, or heat.

Troubleshooting Guide

Problem 1: Low yield of the desired (3E,5Z)-isomer in the crude reaction mixture.

Possible Cause:

  • Non-stereoselective synthesis method: The chosen synthetic route may not favor the formation of the (3E,5Z) isomer. The Wittig reaction, a common method for alkene synthesis, can yield mixtures of E and Z isomers depending on the reaction conditions and the nature of the ylide.[2][3]

Suggested Solutions:

  • Optimize Wittig Reaction Conditions:

    • Ylide Type: Non-stabilized ylides tend to favor the formation of (Z)-alkenes. For the (5Z) double bond, a non-stabilized ylide is generally preferred.[2]

    • Solvent and Temperature: The choice of solvent and reaction temperature can influence the stereochemical outcome. Aprotic solvents and low temperatures are often used to enhance selectivity.

    • Base Selection: The base used for ylide generation can impact the E/Z ratio. Salt-free conditions can sometimes improve selectivity.

  • Consider Alternative Stereoselective Syntheses: Explore other modern synthetic methods known for high stereoselectivity in conjugated triene synthesis, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or other organometallic approaches.[4][5][6]

Problem 2: Difficulty in separating this compound from other stereoisomers.

Possible Cause:

  • Similar Physical Properties: Geometric isomers often have very similar boiling points and polarities, making separation by standard distillation or column chromatography on silica gel inefficient.

Suggested Solutions:

  • High-Performance Liquid Chromatography (HPLC):

    • Column Selection: Utilize columns that offer shape selectivity. Phenyl-based columns or those with specific functionalities for π-π interactions can be effective.[7][8] For geometric isomers, columns like Cogent UDC-Cholesterol™ are recommended for their shape-based selectivity.[1]

    • Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., hexane/ethyl acetate, or acetonitrile/water for reverse phase) to maximize the resolution between isomers.

  • Gas Chromatography (GC):

    • Column Selection: Employ high-polarity capillary columns (e.g., those with wax or cyanopropyl phases) which can provide better separation of geometric isomers.[9][10] The NIST Chemistry WebBook lists successful separations using columns with TC-Wax and DB-Wax stationary phases.[9]

    • Temperature Programming: A slow, optimized temperature ramp can improve the separation of closely eluting isomers.

Problem 3: The purified compound degrades upon storage.

Possible Cause:

  • Instability of the Conjugated Triene System: Conjugated trienes are susceptible to oxidation, polymerization, and isomerization, especially when exposed to light, heat, or atmospheric oxygen.

Suggested Solutions:

  • Storage Conditions:

    • Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).

    • Use amber vials or wrap containers in aluminum foil to protect from light.

    • Store at low temperatures (-20°C or -80°C).

  • Use of Stabilizers:

    • Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent if the compound is stored in solution. Ensure the stabilizer is compatible with downstream applications.

Data Presentation

Table 1: Physical and Chromatographic Data for this compound

PropertyValueReference
Molecular Formula C₁₁H₁₈[11][12]
Molecular Weight 150.26 g/mol [11][12]
CAS Number 51447-08-6[11]
Boiling Point ~206-207 °C @ 760 mmHg (est.)[13]
Appearance Colorless to pale yellow liquid (est.)[13]
GC Retention Index (Polar Column) 1382 - 1403[9]

Table 2: Example Gas Chromatography (GC) Conditions for Isomer Separation

ParameterConditionReference
Column Capillary, DB-Wax (60 m x 0.32 mm, 0.25 µm film)[9]
Carrier Gas Helium[9]
Initial Temperature 30 °C (hold 4 min)[9]
Temperature Ramp 2 °C/min to 180 °C[9]
Final Temperature 180 °C[9]

Experimental Protocols

General Protocol for Wittig Synthesis of this compound (Illustrative)

This protocol is a generalized procedure and requires optimization for stereoselectivity.

  • Preparation of the Phosphonium Ylide (for the 5Z double bond):

    • A suitable phosphonium salt (e.g., hexyltriphenylphosphonium bromide) is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

    • The suspension is cooled to a low temperature (e.g., -78 °C).

    • A strong base (e.g., n-butyllithium) is added dropwise to generate the ylide. The solution typically develops a characteristic color.

  • Wittig Reaction:

    • A solution of an appropriate α,β-unsaturated aldehyde (e.g., (E)-pent-2-enal, to form the 3E double bond) in the same anhydrous solvent is added slowly to the ylide solution at low temperature.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

  • Work-up and Purification:

    • The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride).

    • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or hexane).

    • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography. A non-polar eluent system (e.g., hexanes) is typically used. Further purification to separate stereoisomers may require preparative HPLC or GC.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Ylide_Prep Ylide Preparation Wittig_Reaction Wittig Reaction Ylide_Prep->Wittig_Reaction Workup Aqueous Workup Wittig_Reaction->Workup Crude Product Column_Chromo Column Chromatography (Silica Gel) Workup->Column_Chromo HPLC_GC Preparative HPLC/GC (Isomer Separation) Column_Chromo->HPLC_GC Purity_Analysis Purity Analysis (GC-MS, NMR) HPLC_GC->Purity_Analysis Pure Isomer Storage Storage (-20°C, Inert Atm.) Purity_Analysis->Storage

Caption: General experimental workflow for the synthesis and isolation of this compound.

troubleshooting_guide cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification & Stability Issues cluster_solutions_synthesis Synthesis Solutions cluster_solutions_purification Purification & Stability Solutions start Low Purity of This compound isomer_mixture Mixture of Stereoisomers start->isomer_mixture Check Crude GC/NMR byproducts Reaction Byproducts (e.g., Ph3PO) start->byproducts poor_separation Poor Isomer Separation start->poor_separation Check Purified Fractions degradation Degradation of Product start->degradation optimize_wittig Optimize Wittig Conditions (Base, Solvent, Temp.) isomer_mixture->optimize_wittig alt_synthesis Alternative Stereoselective Synthesis isomer_mixture->alt_synthesis optimize_workup Optimize Workup/ Crystallization byproducts->optimize_workup change_column Change HPLC/GC Column (Shape-selective/Polar) poor_separation->change_column optimize_conditions Optimize Eluent/ Temp. Program poor_separation->optimize_conditions proper_storage Store under Inert Gas, Low Temp, Dark degradation->proper_storage

Caption: Troubleshooting decision tree for the isolation of pure this compound.

References

Technical Support Center: Overcoming Undecatriene Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the degradation of undecatriene during extraction and analysis. Due to its polyene structure, undecatriene is susceptible to various degradation pathways, which can impact yield, purity, and biological activity.

Frequently Asked Questions (FAQs)

Q1: What is undecatriene and why is it so prone to degradation? A1: Undecatriene is a polyene, a hydrocarbon containing multiple carbon-carbon double bonds. This conjugated double bond system is responsible for its chemical properties but also makes it highly susceptible to degradation from factors like oxidation, light, heat, and non-optimal pH conditions.[1][2]

Q2: What are the primary factors that cause undecatriene degradation during extraction? A2: The main culprits are exposure to atmospheric oxygen (oxidation), light (photo-degradation), elevated temperatures (thermal degradation), and extreme pH levels (acid- or base-catalyzed degradation).[1][3][4][5] The formation of free radicals can begin as early as the initial extraction from the source material.[3]

Q3: I am experiencing significantly low yields of undecatriene after extraction. What is the likely cause? A3: Low yields are a primary indicator of degradation. The most common causes are oxidation and thermal degradation. Processing samples at high temperatures or for extended periods without protection from air can lead to substantial loss of the target compound.[3][4]

Q4: My final undecatriene extract is discolored and has an "off" odor. Is this related to degradation? A4: Yes, changes in color (e.g., yellowing) and the emergence of different odors are classic signs of chemical degradation.[6] These changes indicate the formation of impurities and degradation byproducts, altering the chemical profile of your extract.

Q5: What are the immediate first steps I should take to troubleshoot undecatriene degradation? A5: To begin troubleshooting, focus on the three most critical factors:

  • Exclude Oxygen: Ensure your solvents are deoxygenated and perform the extraction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Control Temperature: Keep the extraction and all subsequent processing steps as cold as possible.

  • Protect from Light: Use amber glassware or cover your equipment with aluminum foil to prevent photo-degradation.[2]

Troubleshooting Guides

This section provides detailed answers to specific problems you may encounter during your experiments.

Issue: Suspected Oxidative Degradation

Q: My undecatriene sample degrades even when stored for a short time. How can I prevent oxidation? A: Oxidation is a major degradation pathway for polyenes. To mitigate it, you must rigorously exclude oxygen and consider using chemical stabilizers.

  • Inert Atmosphere: Purge all solvents with an inert gas like nitrogen or argon for 15-30 minutes before use. Blanket the extraction vessel and any subsequent collection flasks with the same inert gas.[3]

  • Antioxidants: Add a suitable antioxidant to your extraction solvent. Antioxidants work by scavenging free radicals that initiate the degradation chain reaction.[3] Synthetic alpha-tocopherol is often used as a stabilizer in commercial undecatriene preparations.[7]

Issue: Suspected Photo-degradation

Q: What specific laboratory practices can minimize light-induced degradation? A: Polyenes are notoriously sensitive to light, particularly UV radiation.[2] Strict light protection is crucial.

  • Use Amber Glassware: Always use amber-tinted glass bottles and flasks to block UV and blue light.

  • Work in a Darkened Environment: Conduct extractions in a fume hood with the sash lowered and the room lights dimmed or off.

  • Cover Equipment: Wrap clear glass components of your extraction setup (like condenser columns or separatory funnels) with aluminum foil.

Issue: Suspected Thermal Degradation

Q: What is the ideal temperature for extracting and handling undecatriene? A: While an exact temperature depends on the specific matrix and solvent, lower temperatures are always preferable.

  • Extraction Temperature: Perform extractions at or below room temperature if possible. If heating is required to improve efficiency, it should be carefully optimized. For many thermally sensitive compounds, yields decrease significantly at temperatures above a certain threshold due to accelerated degradation.[4][8]

  • Solvent Removal: When concentrating your extract (e.g., using a rotary evaporator), use a low-temperature water bath and an efficient vacuum to minimize heat exposure.

  • Storage: Store both intermediate fractions and the final purified undecatriene at low temperatures, ideally below 0°C, under an inert atmosphere.[]

Issue: Suspected pH-Induced Degradation

Q: How does pH impact undecatriene stability, and how can I control it during extraction? A: Extreme pH values can catalyze the degradation of polyenes.[1][5] The stability of undecatriene is likely optimal within a specific pH range.

  • Avoid Strong Acids and Bases: Unless required by a specific protocol, avoid using highly acidic or alkaline solutions during extraction and workup. Some polyene esters are known to be very unstable at pH levels below 4.0.[10]

  • Use Buffering Agents: If your extraction involves aqueous solutions, use a buffer to maintain the pH in a stable range, typically between 4 and 7.[11] The choice of buffer will depend on your downstream applications.

Data and Protocols

Summary of Key Parameters for Minimizing Degradation

The following table summarizes recommended starting conditions to prevent undecatriene degradation. These are general guidelines for polyenes and should be optimized for your specific application.

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by excluding molecular oxygen.[3]
Temperature Extraction: < 40°CStorage: < 0°CMinimizes thermal degradation and side reactions.[4][]
Light Exposure Minimal (Use amber glass/foil)Prevents photo-isomerization and photo-oxidation.[2]
pH of Aqueous Phases 4.0 - 7.0Avoids acid or base-catalyzed hydrolysis and degradation.[10][11]
Antioxidants e.g., BHT, Tocopherol (0.01-0.1%)Scavenges free radicals to inhibit oxidative chain reactions.[3][7]
Experimental Protocol: Stabilized Extraction of Undecatriene

This protocol outlines a general method for extracting undecatriene while minimizing degradation.

  • Preparation:

    • Deoxygenate all solvents (e.g., methanol, hexane) by sparging with nitrogen gas for 30 minutes.

    • Add an antioxidant, such as Butylated Hydroxytoluene (BHT) or α-tocopherol, to the extraction solvent to a final concentration of 0.05% (w/v).

    • Prepare all glassware by ensuring it is clean, dry, and ready for use. Use amber glassware whenever possible.

  • Extraction:

    • Grind the source material to a fine powder to increase surface area.

    • Place the material in an amber glass extraction vessel.

    • Add the prepared, stabilized solvent.

    • Blanket the headspace of the vessel with nitrogen gas and seal it.

    • Perform the extraction at a controlled low temperature (e.g., in a chilled water bath) for the desired duration, with gentle agitation. Protect the entire apparatus from light using aluminum foil.

  • Workup and Purification:

    • Filter the extract quickly to remove solid material.

    • If performing a liquid-liquid extraction, ensure the aqueous phase is buffered to a neutral or slightly acidic pH (4-7).[11]

    • Concentrate the organic solvent using a rotary evaporator with the water bath set to a low temperature (<35°C).

    • Purify the crude extract using column chromatography or another suitable method, ensuring that all fractions are collected in amber vials and immediately blanketed with inert gas.

  • Analysis and Storage:

    • Analyze the purity and identify any degradation products using methods like HPLC or GC-MS.[12][13]

    • Store the final purified product under an inert atmosphere at ≤ 0°C in a dark, sealed container.[]

Visual Guides and Workflows

Diagram 1: Key Degradation Pathways of Undecatriene

cluster_factors Degradation Factors cluster_product Undecatriene States O2 Oxygen (O₂) UT_Degraded Degradation Products (Oxidized forms, Isomers, Polymers) O2->UT_Degraded Oxidation O2->UT_Degraded Light Light (UV) Light->UT_Degraded Photo-degradation Light->UT_Degraded Heat Heat (Δ) Heat->UT_Degraded Thermal Degradation Heat->UT_Degraded pH Extreme pH pH->UT_Degraded Hydrolysis pH->UT_Degraded UT_Stable Stable Undecatriene

Caption: Factors leading to the degradation of stable undecatriene.

Diagram 2: Optimized Workflow for Undecatriene Extraction

Start Start PrepSolvent 1. Prepare Solvent (Deoxygenate + Add Antioxidant) Start->PrepSolvent PrepSample 2. Prepare Sample (Grind, Weigh) PrepSolvent->PrepSample Extraction 3. Extraction (Inert Gas, Low Temp, Dark) PrepSample->Extraction Filter 4. Filtration Extraction->Filter Concentrate 5. Solvent Removal (Low Temp Roto-Vap) Filter->Concentrate Purify 6. Purification (e.g., Chromatography) Concentrate->Purify Analyze 7. Analysis (HPLC/GC-MS) Purify->Analyze Store 8. Storage (<0°C, Inert Gas, Dark) Analyze->Store End End Store->End

Caption: Step-by-step workflow for stabilized undecatriene extraction.

Diagram 3: Troubleshooting Degradation Issues

Start Problem: Low Yield or Impure Product Check_O2 Was an inert atmosphere used? Start->Check_O2 Check_Light Was sample protected from light? Check_O2->Check_Light Yes Cause_Oxidation Likely Cause: Oxidation Check_O2->Cause_Oxidation No Check_Temp Was temperature kept low (<40°C)? Check_Light->Check_Temp Yes Cause_Photo Likely Cause: Photo-degradation Check_Light->Cause_Photo No Cause_Thermal Likely Cause: Thermal Degradation Check_Temp->Cause_Thermal No Action_Review Review pH and other factors Check_Temp->Action_Review Yes

References

Technical Support Center: Optimizing GC-MS for C11-Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the analysis of C11-hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for volatile C11-hydrocarbons?

A1: For volatile compounds like C11-hydrocarbons, headspace sampling is a highly effective technique as it minimizes matrix interference by avoiding direct injection of a liquid sample.[1] Both static and dynamic headspace sampling can be employed. Static headspace involves heating the sample in a sealed vial to allow the volatile compounds to equilibrate in the headspace before injection.[2] Dynamic headspace, or purge and trap, involves passing an inert gas through the sample to collect the analytes on a trap, which is then heated to desorb the compounds into the GC. Solid-Phase Microextraction (SPME) is another excellent solvent-free option where a coated fiber is exposed to the sample's headspace and then desorbed in the GC inlet.[2]

Q2: Which GC column is most suitable for C11-hydrocarbon analysis?

A2: A non-polar capillary column is generally the best choice for separating non-polar analytes like C11-hydrocarbons.[3] A common and effective choice is a fused silica capillary column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS).[4] The principle of "like dissolves like" is crucial when selecting a stationary phase to ensure proper separation.

Q3: What are the key mass spectral fragments for identifying n-undecane?

A3: The electron ionization (EI) mass spectrum of n-undecane (C11H24) will show a characteristic fragmentation pattern. While the molecular ion (m/z 156) may be of low abundance, you will observe a series of alkyl fragments. The most abundant ions are typically at m/z 43, 57, 71, and 85, corresponding to C3H7+, C4H9+, C5H11+, and C6H13+ fragments, respectively.

m/z (Mass-to-Charge Ratio) Relative Abundance Possible Fragment
43High[C3H7]+
57High[C4H9]+
71Moderate[C5H11]+
85Moderate[C6H13]+
156Low[C11H24]+ (Molecular Ion)
Data sourced from NIST Mass Spectrometry Data Center.[5]

Q4: How can I quantify C11-hydrocarbons in my samples?

A4: For accurate quantification, it is highly recommended to use deuterated internal standards.[4][6] These standards have similar chemical and physical properties to the target analytes but do not interfere with the analysis due to their different mass.[4] By adding a known amount of the deuterated standard to your samples and calibration standards, you can create a calibration curve to accurately determine the concentration of the C11-hydrocarbons.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can significantly impact resolution and integration, leading to inaccurate quantification.

Troubleshooting Steps for Peak Tailing:

  • Inject a light hydrocarbon: This can help determine if the issue is related to the flow path. Light hydrocarbons should not exhibit significant tailing unless there is a flow path problem.[7]

  • Check for active sites: Tailing can be caused by interactions with active sites in the injector or the column.[8]

    • Liner: Ensure you are using a fresh, deactivated liner. If the liner is dirty, it should be cleaned or replaced.[8][9]

    • Column: If the front of the column is contaminated, trim 10-20 cm from the inlet side.[8][10]

  • Verify column installation: An improper column cut or incorrect installation depth in the inlet can cause peak tailing.[8][10] Ensure the column is cut at a 90-degree angle and is clean.[10]

Troubleshooting Steps for Peak Fronting:

  • Check for column overload: Injecting too much sample can lead to peak fronting.[11] Try reducing the injection volume or diluting the sample.[11]

  • Solvent-stationary phase mismatch: Ensure the polarity of your solvent is compatible with the stationary phase of your column.[11]

Caption: Troubleshooting decision tree for poor peak shape.

Issue 2: No Peaks Detected

The absence of peaks in your chromatogram can be frustrating. Here’s a systematic approach to identify the cause.

  • Check the syringe and injection: Ensure the syringe is functioning correctly and is drawing up the sample.[9] For autosamplers, verify that the correct vial is being sampled.

  • Verify instrument connections: Check for leaks in the system, particularly at the septum and column connections.[9]

  • Confirm detector operation: For a mass spectrometer, check if the filament is on and if the detector is properly tuned.[9]

Experimental Protocols

Recommended GC-MS Parameters for C11-Hydrocarbon Analysis

The following table provides a starting point for developing your GC-MS method for C11-hydrocarbon analysis. These parameters may need to be optimized for your specific instrument and application.

Parameter Recommended Setting Rationale
GC System
Injection ModeSplitless or Split (e.g., 50:1)Splitless for trace analysis, split for higher concentrations to avoid column overload.[12][13]
Injection Volume1 µLA standard volume that can be adjusted based on sample concentration.[12][13]
Inlet Temperature280 °CEnsures complete vaporization of C11-hydrocarbons.[12][13]
Carrier GasHeliumAn inert carrier gas commonly used in GC-MS.[4]
Flow Rate1.0 mL/minA typical flow rate for a 0.25 mm ID column.[4][12][13]
ColumnHP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for hydrocarbon separation.[4]
Oven ProgramInitial Temp: 40°C, hold 3 min; Ramp: 12.5°C/min to 290°C, hold 4 minA temperature program designed to separate a range of hydrocarbons.[12][13]
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique for creating reproducible mass spectra.
Ion Source Temp.~230 °CA typical source temperature; consult your instrument manual.
Quadrupole Temp.~150 °CA typical quadrupole temperature; consult your instrument manual.
Scan Rangem/z 35-550A wide enough range to detect C11-hydrocarbon fragments and potential contaminants.[14]

Experimental Workflow for C11-Hydrocarbon Analysis

The following diagram illustrates a typical workflow for the analysis of C11-hydrocarbons from sample collection to data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Headspace_SPME Headspace/SPME Internal_Standard->Headspace_SPME GC_Separation GC Separation Headspace_SPME->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: GC-MS workflow for C11-hydrocarbon analysis.

References

Stability issues of (3E,5Z)-undeca-1,3,5-triene in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (3E,5Z)-undeca-1,3,5-triene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound, a volatile C11-hydrocarbon significant in flavor, fragrance, and pheromone research.[1] Due to its conjugated triene structure, this compound is susceptible to degradation, which can impact experimental outcomes and product efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a conjugated polyene, this compound is primarily susceptible to three main degradation pathways:

  • Oxidation: The double bonds in the triene system are prone to oxidation, especially in the presence of atmospheric oxygen. This can be accelerated by light (photo-oxidation) or heat. Oxidation can lead to the formation of peroxides, aldehydes, ketones, and other oxygenated derivatives, altering the compound's chemical identity and biological activity.

  • Isomerization: The cis (Z) and trans (E) double bonds can isomerize when exposed to energy sources like heat or UV light. This is a critical issue as the specific stereochemistry, (3E,5Z), is often essential for its biological function or aroma profile.[1] Isomerization can lead to a mixture of various stereoisomers, reducing the purity and effectiveness of the compound.

  • Polymerization: Under certain conditions, such as high concentration, heat, or the presence of radical initiators, conjugated trienes can undergo polymerization, leading to the formation of higher molecular weight oligomers or polymers. This results in a loss of the desired compound and can cause physical changes in the sample, such as increased viscosity or precipitation.

Q2: I am observing new peaks in my GC/HPLC analysis after storing my sample. What could be the cause?

A2: The appearance of new peaks is a common indicator of sample degradation. Based on the likely degradation pathways, these new peaks could represent:

  • Stereoisomers: Peaks with similar mass spectra but different retention times may be other stereoisomers of undecatriene (e.g., the E,E or Z,Z isomers) formed via isomerization.

  • Oxidation Products: Peaks corresponding to compounds with higher polarity or different fragmentation patterns could be oxidation products.

  • Solvent Adducts: In some cases, particularly with reactive or protic solvents, the triene may react with the solvent to form adducts.

To identify these new compounds, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended for their ability to provide structural information.

Q3: Which solvents are recommended for storing and handling this compound?

A3: The choice of solvent is critical for minimizing degradation. Non-polar, aprotic solvents are generally preferred.

  • Recommended: High-purity alkanes such as hexane or heptane are excellent choices. Dichloromethane can also be used, particularly for analytical sample preparation.[1] These solvents are less likely to participate in degradation reactions.

  • Use with Caution: Ethers like diethyl ether or THF can contain peroxide impurities that initiate oxidation. If used, they must be fresh and inhibitor-free.

  • Avoid: Protic solvents like methanol and ethanol should be used with caution, as they can potentially participate in certain degradation reactions, especially under acidic or basic conditions. The polarity of the solvent can also influence the rate of degradation.[2]

Always use high-purity, degassed (oxygen-removed) solvents for maximum stability.

Q4: How should I store my solutions of this compound?

A4: To ensure long-term stability, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C.

  • Atmosphere: Displace oxygen from the vial by flushing with an inert gas (e.g., argon or nitrogen) before sealing.

  • Light: Protect the sample from light by using amber glass vials or by wrapping the vial in aluminum foil.

  • Container: Use a tightly sealed container, such as a vial with a PTFE-lined cap, to prevent solvent evaporation and entry of air or moisture.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action(s)
Loss of compound concentration over a short period in solution. Oxidation: The sample is likely reacting with dissolved oxygen in the solvent or headspace of the vial.1. Use solvents that have been deoxygenated by sparging with nitrogen or argon. 2. Flush the headspace of your vial with an inert gas before sealing. 3. Consider adding a suitable antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%), if compatible with your downstream application.
Change in the ratio of stereoisomers during an experiment. Photo- or Thermal Isomerization: Exposure to UV light (including ambient lab light) or elevated temperatures is causing the double bonds to isomerize.1. Protect all solutions from light using amber vials or foil wrapping. 2. Minimize exposure to heat. If heating is required for a reaction, perform a stability check of the compound under those conditions first. 3. Analyze samples promptly after preparation.
Sample solution appears cloudy or has formed a precipitate. Polymerization or Low Solubility: The compound may be polymerizing, or its solubility limit may have been exceeded, possibly due to solvent evaporation or temperature changes.1. Store solutions at the recommended low temperatures but allow them to warm to room temperature before opening to prevent condensation. 2. Ensure the storage container is sealed tightly to prevent solvent evaporation. 3. If polymerization is suspected, confirm by analyzing the precipitate (if possible) and prepare fresh, more dilute solutions.
Inconsistent results between experimental runs. Solvent Purity or Age: The stability of the triene is highly dependent on solvent quality. Using different solvent batches or old solvents can introduce variability.1. Use only high-purity, fresh solvents. 2. Avoid using solvents from bottles that have been open for an extended period, as they may have absorbed atmospheric oxygen or moisture. 3. Document the source and lot number of the solvent used for each experiment to track potential batch-related issues.
Qualitative Solvent Stability Comparison

This table provides a general guide to the expected stability of this compound in common laboratory solvents. Stability is highly dependent on storage conditions (temperature, light, oxygen).

Solvent Class Example Solvents Relative Stability Notes
Non-Polar Aprotic Hexane, HeptaneHigh Recommended for storage and general use. Ensure solvents are deoxygenated.
Halogenated Dichloromethane (DCM)Good Suitable for short-term use and analysis. Can contain acidic impurities.
Ethers Diethyl Ether, THFModerate Risk of peroxide impurities which can initiate oxidation. Use freshly opened bottles or peroxide-free grades.
Polar Aprotic Acetonitrile, DMFModerate to Low Higher polarity may increase degradation rates. Potential for side reactions.
Polar Protic Methanol, EthanolLow Not recommended for long-term storage due to reactivity.

Experimental Protocols & Visualizations

Protocol: General Stability Assessment via HPLC-UV

This protocol outlines a method to assess the stability of this compound in a chosen solvent.

1. Materials:

  • This compound standard

  • High-purity solvent to be tested (e.g., hexane)

  • HPLC system with UV detector

  • Amber glass vials with PTFE-lined caps

  • Inert gas (argon or nitrogen)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the triene in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Dispense aliquots of the stock solution into several amber vials.

  • Inerting: Flush the headspace of each vial with inert gas for 30-60 seconds and seal tightly.

  • Storage Conditions: Store the vials under the desired test conditions (e.g., room temperature/light, 4°C/dark, 40°C/dark).

  • Time-Point Analysis:

    • Analyze one vial immediately (T=0) to establish the initial purity and concentration.

    • At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample by HPLC-UV.

  • Data Analysis:

    • Monitor the peak area of the parent compound.

    • Calculate the percentage of the parent compound remaining relative to the T=0 sample.

    • Observe the formation of any new peaks, which indicate degradation products.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile/Water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set to the λmax of the triene (approx. 260-280 nm)

  • Injection Volume: 10 µL

Diagrams

DegradationPathways main This compound (Parent Compound) isomers Other Stereoisomers (e.g., E,E,Z; E,Z,E) main->isomers Heat, Light (UV) oxidation Oxidation Products (Peroxides, Aldehydes, etc.) main->oxidation O₂, Light, Heat polymers Oligomers / Polymers main->polymers High Concentration, Heat ExperimentalWorkflow prep 1. Prepare Stock Solution in Test Solvent aliquot 2. Aliquot into Amber Vials prep->aliquot inert 3. Flush with Inert Gas & Seal aliquot->inert store 4. Store under Test Conditions (Temp, Light) inert->store t0 5a. Analyze T=0 Sample store->t0 tn 5b. Analyze at Time Points (T=1, T=2, ...) store->tn analyze 6. Quantify Parent Peak & Degradation Products t0->analyze tn->analyze TroubleshootingTree start Issue: Unexpected Peaks in Chromatogram q1 Are retention times slightly shifted? start->q1 a1 Likely Isomerization q1->a1 Yes q2 Are new peaks more polar? q1->q2 No sol1 Action: Protect from light and heat. a1->sol1 a2 Likely Oxidation q2->a2 Yes a3 Investigate Solvent Adducts or Other Reactions q2->a3 No sol2 Action: Use deoxygenated solvents and inert gas. a2->sol2

References

Technical Support Center: Advanced Purification of Synthetic (3E,5Z)-undeca-1,3,5-triene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the advanced purification of synthetic (3E,5Z)-undeca-1,3,5-triene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this valuable conjugated triene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities in the synthesis of this compound are typically other stereoisomers of undecatriene.[1][2] Syntheses, such as those employing the Wittig reaction, can produce a mixture of geometric isomers, including the (3E,5E), (3Z,5E), and (3Z,5Z) isomers, in addition to the desired (3E,5Z) product. Published synthetic routes have achieved stereoisomeric purity in the range of 92-96%, with the remainder being these other isomers.[1] Another common byproduct, particularly from Wittig reactions, is triphenylphosphine oxide, which needs to be removed during purification.[3]

Q2: What are the recommended analytical techniques to assess the purity of my synthetic this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound. It allows for the separation and identification of volatile isomers and other byproducts. A non-polar capillary column, such as a DB-5ms or HP-5ms, is recommended for this analysis.[1]

Illustrative GC-MS Parameters:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium, constant flow rate (e.g., 1.0 mL/min)
Injector Temp. 250 °C
Oven Program Start at 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min
Ionization Mode Electron Impact (EI) at 70 eV

| Mass Range | m/z 40-400 |

Q3: Which purification techniques are most suitable for separating this compound from its stereoisomers?

A3: For the separation of nonpolar geometric isomers like those of undecatriene, two advanced chromatography techniques are particularly effective:

  • Silver Nitrate Impregnated Silica Gel Chromatography: This method leverages the interaction between the pi bonds of the alkene and silver ions, which allows for the separation of isomers with different double bond geometries.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be optimized to separate nonpolar isomers. Normal-phase chromatography on a polar stationary phase often provides better selectivity for isomers.[5]

Troubleshooting Guides

Flash Chromatography

Problem: My undecatriene isomers are co-eluting during normal-phase flash chromatography on standard silica gel.

Solution: Standard silica gel often lacks the selectivity to separate nonpolar geometric isomers. For a more effective separation, consider the following:

  • Switch to Silver Nitrate Impregnated Silica Gel: This is the most recommended approach for separating conjugated triene isomers. The silver ions interact differentially with the pi systems of the various isomers, leading to enhanced separation.[4]

  • Optimize Your Solvent System: For nonpolar compounds like undecatriene, start with a very nonpolar mobile phase such as 100% hexane and gradually introduce a slightly more polar solvent like diethyl ether or dichloromethane in very small increments (e.g., 0.5-1%).

G

Preparative HPLC

Problem: I am observing peak tailing and poor resolution when trying to separate undecatriene isomers by preparative HPLC.

Solution: Peak tailing and poor resolution in the HPLC of nonpolar compounds can arise from several factors. Here are some troubleshooting steps:

  • Mobile Phase Compatibility: Ensure your sample is fully dissolved in the initial mobile phase. Injecting in a solvent stronger than the mobile phase can cause peak distortion.

  • Column Choice: For nonpolar isomers, a normal-phase column (e.g., silica or diol-bonded) may offer better selectivity than a standard C18 reversed-phase column.

  • Optimize Mobile Phase: In normal-phase HPLC, use a mobile phase of low polarity, such as hexane with a small percentage of a modifier like isopropanol or ethyl acetate. A shallow gradient can improve resolution.

  • Check for Column Overload: Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or sample concentration to see if peak shape improves.

  • System Dead Volume: Ensure all connections in your HPLC system are made with minimal tubing length and appropriate fittings to reduce extra-column band broadening.

G troubleshooting { HPLC Peak Tailing/Poor Resolution |  Check Mobile Phase Compatibility |  Evaluate Column Choice |  Optimize Mobile Phase Gradient |  Test for Column Overload |  Minimize System Dead Volume |  Improved Separation}

Experimental Protocols

Silver Nitrate Impregnated Silica Gel Flash Chromatography

This protocol provides a general guideline for the purification of this compound from a mixture of its stereoisomers.

1. Preparation of Silver Nitrate Impregnated Silica Gel (10% w/w):

  • Dissolve silver nitrate in deionized water (e.g., 10 g AgNO₃ in 20 mL H₂O).
  • In a round-bottom flask, add 90 g of silica gel for flash chromatography.
  • Slowly add the silver nitrate solution to the silica gel while gently swirling the flask to ensure even coating.
  • Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
  • Further dry the impregnated silica gel in a vacuum oven at 80°C for at least 4 hours.
  • Important: Protect the silver nitrate-impregnated silica from light at all stages to prevent decomposition.

2. Column Packing and Elution:

  • Dry pack the column with the prepared silver nitrate-impregnated silica gel.
  • Pre-elute the column with the starting mobile phase (e.g., 100% hexanes).
  • Dissolve the crude undecatriene mixture in a minimal amount of hexanes and load it onto the column.
  • Begin elution with 100% hexanes and gradually increase the polarity by adding a modifier such as diethyl ether or toluene in small increments (e.g., 0.5% steps). The cis-isomers will generally elute later than the trans-isomers due to stronger complexation with the silver ions.[4]

Quantitative Data Comparison (Illustrative):

Purification TechniqueTypical Purity AchievedTypical YieldThroughputRelative Cost
Standard Flash Chromatography Low to ModerateHighHighLow
AgNO₃ Flash Chromatography High (>98%)Moderate to HighModerateModerate
Preparative HPLC (Normal-Phase) Very High (>99%)ModerateLowHigh

G

References

Minimizing isomerization during the synthesis of cystophorene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomerization during the synthesis of cystophorene, a naturally occurring conjugated triene with the chemical structure (3E,5Z)-undeca-1,3,5-triene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing cystophorene?

A1: The main difficulty lies in the stereoselective formation of the C3-C4 double bond as trans (E) and the C5-C6 double bond as cis (Z) within the conjugated triene system. Achieving this specific E,Z-geometry while avoiding the formation of other stereoisomers (E,E; Z,E; Z,Z) is the critical step to maximize the yield of the desired product.

Q2: Which synthetic routes are commonly employed for cystophorene synthesis?

A2: The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are the most common methods for forming the carbon-carbon double bonds in the cystophorene backbone. A convergent strategy involving the coupling of a C7 phosphonium ylide or phosphonate with a C4 aldehyde is a documented approach.

Q3: How can I control the E/Z selectivity of the Wittig reaction?

A3: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide.

  • Z-Selectivity: Unstabilized ylides (e.g., those with simple alkyl substituents) typically favor the formation of Z-alkenes. The use of salt-free conditions and polar aprotic solvents can enhance Z-selectivity.

  • E-Selectivity: Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) generally lead to the formation of E-alkenes. The reaction conditions can also be modified to favor the E-isomer, such as by using the Schlosser modification which involves deprotonation/reprotonation of the betaine intermediate.

Q4: What are the advantages of using the Horner-Wadsworth-Emmons (HWE) reaction?

A4: The HWE reaction offers several advantages over the traditional Wittig reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides. The primary advantage is that the reaction typically shows high E-selectivity. Furthermore, the phosphate byproduct is water-soluble, which simplifies purification. For Z-selectivity, modifications such as the Still-Gennari reaction can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Cystophorene Incomplete reaction of the ylide/phosphonate with the aldehyde.- Ensure the use of a sufficiently strong and fresh base for complete deprotonation of the phosphonium salt/phosphonate. - Check the purity of the aldehyde; impurities can inhibit the reaction. - Increase the reaction time or temperature, but monitor for potential isomerization.
Poor E/Z Selectivity (Formation of multiple isomers) Incorrect choice of ylide/phosphonate or reaction conditions.- For the E-double bond, use a stabilized Wittig ylide or a standard HWE reaction. - For the Z-double bond, use an unstabilized Wittig ylide under salt-free conditions. - For HWE reactions, consider the Still-Gennari modification for Z-selectivity. - Carefully control the reaction temperature, as higher temperatures can lead to isomerization.
Isomerization of the desired (3E,5Z) product Exposure to acid, heat, or light.- Work up the reaction under neutral or slightly basic conditions. - Avoid excessive heating during solvent removal and purification. - Protect the reaction mixture and the purified product from light.
Difficulty in separating stereoisomers Similar polarities of the isomers.- Use a high-performance liquid chromatography (HPLC) system with a suitable stationary phase (e.g., silica gel or a silver nitrate-impregnated column) for separation. - Consider argentation chromatography, where the silver ions interact differently with the cis and trans double bonds, aiding separation.

Experimental Protocols

A key strategy for the stereoselective synthesis of cystophorene involves a convergent approach coupling a C7 fragment with a C4 fragment. Below is a representative experimental workflow based on established methodologies for creating E,Z-conjugated dienes, which is the core of the cystophorene structure.

1. Synthesis of the (E)-C7-Phosphonium Ylide Precursor

This part of the synthesis aims to establish the E-configured double bond.

  • Step 1a: Horner-Wadsworth-Emmons Reaction for E-selectivity.

    • React an appropriate C5 aldehyde with a stabilized phosphonate (e.g., triethyl phosphonoacetate) in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). This reaction typically yields the (E)-α,β-unsaturated ester.

  • Step 1b: Reduction and Conversion to Phosphonium Salt.

    • Reduce the ester group of the (E)-α,β-unsaturated ester to an allylic alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

    • Convert the allylic alcohol to the corresponding allylic bromide using a reagent like phosphorus tribromide (PBr₃).

    • React the allylic bromide with triphenylphosphine (PPh₃) to form the C7-triphenylphosphonium bromide.

2. Synthesis of the C4-Aldehyde

  • Prepare but-2-yn-1-al from commercially available but-2-yn-1-ol via oxidation (e.g., using manganese dioxide, MnO₂).

3. The Wittig Reaction for Z-selective Coupling

This final step couples the C7 and C4 fragments to form the Z-configured double bond.

  • Deprotonate the C7-triphenylphosphonium bromide (from step 1b) using a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) in an anhydrous, aprotic solvent like THF at low temperature (e.g., -78 °C) to form the unstabilized ylide.

  • Add the C4-aldehyde (from step 2) to the ylide solution. The unstabilized nature of the ylide will favor the formation of the Z-double bond, yielding this compound (cystophorene).

Quantitative Data Summary

Reaction Step Reactants Key Reagents/Conditions Expected Stereoselectivity Reported Yield
HWE Reaction C5 Aldehyde, Triethyl phosphonoacetateNaH, THF>95% E80-90%
Wittig Reaction C7-phosphonium salt, C4-aldehydeNaHMDS, THF, -78 °C>90% Z60-70%
Overall Synthesis --92-96% (3E,5Z) isomer-

Visualizations

Logical Workflow for Cystophorene Synthesis

G cluster_c7 C7-Fragment Synthesis cluster_c4 C4-Fragment Synthesis c5_aldehyde C5 Aldehyde hwe Horner-Wadsworth-Emmons (E-selective) c5_aldehyde->hwe phosphonate Triethyl phosphonoacetate phosphonate->hwe unsat_ester (E)-α,β-Unsaturated Ester hwe->unsat_ester reduction Reduction (DIBAL-H) unsat_ester->reduction allylic_alcohol (E)-Allylic Alcohol reduction->allylic_alcohol bromination Bromination (PBr3) allylic_alcohol->bromination allylic_bromide (E)-Allylic Bromide bromination->allylic_bromide phosphonium_salt_formation Phosphonium Salt Formation (PPh3) allylic_bromide->phosphonium_salt_formation c7_phosphonium C7-Phosphonium Salt phosphonium_salt_formation->c7_phosphonium wittig Wittig Reaction (Z-selective) c7_phosphonium->wittig c4_alcohol But-2-yn-1-ol oxidation Oxidation (MnO2) c4_alcohol->oxidation c4_aldehyde But-2-yn-1-al oxidation->c4_aldehyde c4_aldehyde->wittig cystophorene Cystophorene (this compound) wittig->cystophorene G start Goal: Synthesize (3E,5Z)-Cystophorene check_e_bond Formation of C3-C4 (E)-double bond start->check_e_bond hwe_path Use Horner-Wadsworth-Emmons (Standard Conditions) check_e_bond->hwe_path Recommended stabilized_wittig_path Use Stabilized Wittig Ylide check_e_bond->stabilized_wittig_path Alternative check_z_bond Formation of C5-C6 (Z)-double bond unstabilized_wittig_path Use Unstabilized Wittig Ylide (Salt-free, low temp) check_z_bond->unstabilized_wittig_path Recommended still_gennari_path Use Still-Gennari HWE check_z_bond->still_gennari_path Alternative hwe_path->check_z_bond stabilized_wittig_path->check_z_bond success High (3E,5Z) Stereoselectivity unstabilized_wittig_path->success still_gennari_path->success

Technical Support Center: Troubleshooting Low Bioactivity in Synthetic Pheromone Batches

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic pheromone troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low bioactivity in their synthetic pheromone batches.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during pheromone synthesis, purification, storage, and bioassay execution.

Section 1: Issues Related to Pheromone Synthesis and Purity

Q1: My synthetic pheromone shows significantly lower bioactivity compared to a commercial standard or previous batches. Could the chemical purity be the issue?

A1: Yes, chemical purity is a critical factor influencing pheromone bioactivity. Impurities from the synthesis process, such as starting materials, reagents, or byproducts, can interfere with the pheromone's interaction with the insect's receptors. In some cases, impurities can act as behavioral antagonists, actively inhibiting the response.

Troubleshooting Steps:

  • Verify Purity: Re-analyze the purity of your synthetic batch using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Compare the purity level to that of a high-activity standard if available.

  • Identify Contaminants: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical nature of any impurities.

  • Purification: If significant impurities are detected, re-purify the batch using methods like column chromatography, recrystallization, or preparative HPLC.[1]

  • Bioassay Comparison: Conduct a dose-response bioassay comparing the original batch, the re-purified batch, and a high-purity standard.

Data on Purity and Bioactivity:

While specific quantitative data is highly dependent on the pheromone and insect species, a general principle is that higher purity often correlates with higher bioactivity. For example, even small percentages of impurities can significantly reduce the attraction of male moths to a pheromone source.

Purity Level of (E,E)-8,10-dodecadien-1-ol (Codlemone)Male Codling Moth (Cydia pomonella) Response in Flight Tunnel
99.7%~80% source contact at 10-300 µg dose
Equilibrium Mixture (61% EE, 5% ZZ, 14% ZE, 20% EZ)26% source contact at 30 µg dose, with response decreasing at higher doses

Source: Adapted from flight tunnel test data. The equilibrium mixture demonstrates how isomeric impurities can drastically reduce bioactivity.[2]

Q2: I've confirmed the chemical purity of my pheromone, but the bioactivity is still low. Could the isomeric ratio be incorrect?

A2: Absolutely. Many insect pheromones are blends of stereoisomers (enantiomers or diastereomers) or geometric isomers (Z/E isomers). The precise ratio of these isomers is often crucial for optimal biological activity. An incorrect ratio can lead to a significant drop in attraction or even cause repulsion.

Troubleshooting Steps:

  • Analyze Isomeric Ratio: Use chiral GC (for enantiomers) or a suitable GC method with a polar column (for Z/E isomers) to determine the precise isomeric ratio in your synthetic batch.

  • Compare to Literature: Cross-reference your isomeric ratio with the published data for the specific insect species.

  • Synthesize and Test Individual Isomers: If possible, synthesize and purify individual isomers to test their bioactivity alone and in various combinations. This can help identify the active isomer(s) and any inhibitory effects of other isomers.

  • Optimize Ratio in Bioassays: Prepare small batches with varying isomeric ratios around the reported optimal ratio and test them in your bioassay to empirically determine the most active blend for your target population.

Data on Isomeric Ratio and Bioactivity:

The following tables illustrate the critical importance of the correct isomeric ratio for different insect species.

Table 1: EAG Response of Helicoverpa armigera to Different Pheromone Blends

TreatmentPheromone BlendRatioMean EAG Response (mV)
T1Z-11-Hexadecenal : Z-9-Hexadecenal97:32.03
T2Z-10-Hexadecenal : Z-9-Hexadecenal97:31.86
T3Z-12-Hexadecenal : Z-9-Hexadecenal97:31.03
T4Z-13-Hexadecenal : Z-9-Hexadecenal97:30.87
T5Z-11-Hexadecenal100:01.71
T6Hexane (Control)-0.14

Source: Adapted from EAG response data. The standard 97:3 blend of Z-11-Hexadecenal and Z-9-Hexadecenal elicits the strongest antennal response in Helicoverpa armigera.[3]

Table 2: Wind Tunnel Response of Male Grapholita molesta to Different Z/E Isomer Ratios of 8-dodecenyl acetate

% E-isomer in Z-isomer% Males Completing Upwind Flight to Source
0% (Pure Z)Low
~6%High (Optimal)
50%Low
100% (Pure E)Very Low

Source: Adapted from wind tunnel response data for the Oriental Fruit Moth. A precise, low percentage of the E-isomer is critical for attracting males.[4]

Section 2: Issues Related to Pheromone Storage and Handling

Q3: My pheromone batch was highly active when I first received it, but its effectiveness has decreased over time. What could be the cause?

A3: Improper storage is a common reason for the degradation of synthetic pheromones. Pheromones are often volatile and can be sensitive to temperature, light, and air exposure.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure that pheromones are stored in a freezer (typically below -20°C) in their original, unopened, and vapor-proof packaging.

  • Check for Cross-Contamination: If multiple pheromones are stored in the same location, ensure they are well-sealed to prevent cross-contamination, which can inhibit bioactivity.

  • Aliquot and Minimize Freeze-Thaw Cycles: For frequent use, consider aliquoting the pheromone into smaller, single-use vials to avoid repeated freeze-thaw cycles of the entire batch.

  • Re-test Activity: If you suspect degradation, re-test the bioactivity of the stored pheromone against a new, freshly prepared standard.

Section 3: Issues Related to Bioassay and Experimental Design

Q4: I am not observing a significant response in my bioassay, even with a pheromone batch that is expected to be active. What experimental factors should I check?

A4: A lack of response in a bioassay can be due to a variety of factors related to the experimental setup, the insects themselves, or the pheromone delivery.

Troubleshooting Steps:

  • Insect Condition: Ensure that the insects used in the bioassay are of the correct age, mating status (e.g., virgin males for sex pheromones), and are tested during their period of peak activity (e.g., scotophase for nocturnal insects).

  • Environmental Conditions: Check that the temperature, humidity, and light conditions in the bioassay setup are appropriate for the species being tested. For wind tunnel assays, ensure a consistent and appropriate wind speed.

  • Pheromone Dispenser and Concentration: Verify that the pheromone is being released at an appropriate rate. The concentration of the pheromone is critical; too high a concentration can be repellent or cause habituation, while too low a concentration may not be detected. Perform a dose-response experiment to determine the optimal concentration.

  • Bioassay Arena Contamination: Ensure the bioassay arena (e.g., olfactometer, wind tunnel) is thoroughly cleaned between trials to remove any residual pheromone or other odors that could be confounding the results.

  • Positive Control: Always include a positive control (a compound known to elicit a response) to confirm that the insects are responsive and the bioassay is functioning correctly.

Experimental Protocols

Electroantennography (EAG) Protocol

Objective: To measure the electrical response of an insect antenna to a volatile chemical stimulus.

Methodology:

  • Insect Preparation:

    • Immobilize a 2-3 day old virgin male moth by cooling.

    • Excise one antenna at the base using fine scissors.

    • Mount the antenna between two glass electrodes filled with a saline solution (e.g., 0.1 M KCl). The recording electrode makes contact with the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head.

  • Stimulus Preparation:

    • Dissolve the synthetic pheromone in a high-purity solvent (e.g., paraffin oil or hexane) to create a stock solution.

    • Prepare a serial dilution of the pheromone to test a range of concentrations (e.g., 0.01 µg/µL to 100 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Data Acquisition:

    • Deliver a puff of charcoal-filtered, humidified air through the Pasteur pipette over the antennal preparation.

    • The resulting change in electrical potential (the EAG response) is amplified and recorded using a data acquisition system.

    • Present stimuli in a randomized order, with a solvent blank as a control. Allow sufficient time between stimuli for the antenna to recover.

Wind Tunnel Bioassay Protocol

Objective: To observe and quantify the upwind flight behavior of an insect towards a pheromone source in a controlled environment.

Methodology:

  • Wind Tunnel Setup:

    • Use a wind tunnel with a flight section that provides laminar airflow.

    • Control environmental parameters such as temperature, humidity, and light intensity to mimic the natural conditions for the insect's flight activity.

    • Provide visual cues on the floor and walls of the tunnel to aid the insect's orientation.

  • Pheromone Source:

    • Load a dispenser (e.g., a rubber septum) with a precise amount of the synthetic pheromone.

    • Place the dispenser at the upwind end of the tunnel.

  • Insect Release and Observation:

    • Acclimatize the insects (e.g., 2-3 day old virgin males) to the wind tunnel conditions.

    • Release individual insects at the downwind end of the tunnel.

    • Record behavioral responses for a set period (e.g., 3-5 minutes), including take-off, upwind flight, casting (zigzagging flight), and contact with the source.

Visualizations

Insect Olfactory Signaling Pathway

OlfactorySignaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Dendrite Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) + Orco Pheromone_PBP->OR Delivery SNMP SNMP Pheromone_PBP->SNMP IonChannel Ion Channel Opening OR->IonChannel Activation SNMP->OR Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential AntennalLobe Antennal Lobe (Brain) ActionPotential->AntennalLobe Signal Transmission TroubleshootingWorkflow Start Low Bioactivity Observed CheckPurity Step 1: Verify Chemical Purity (GC, HPLC) Start->CheckPurity PurityOK Purity > 95%? CheckPurity->PurityOK Repurify Action: Re-purify Batch (e.g., Column Chromatography) PurityOK->Repurify No CheckIsomers Step 2: Analyze Isomeric Ratio (Chiral GC, etc.) PurityOK->CheckIsomers Yes Repurify->CheckPurity IsomerRatioOK Ratio Correct? CheckIsomers->IsomerRatioOK Resynthesize Action: Re-synthesize with Correct Stereochemistry IsomerRatioOK->Resynthesize No CheckStorage Step 3: Review Storage & Handling IsomerRatioOK->CheckStorage Yes Resynthesize->CheckPurity StorageOK Stored Correctly? CheckStorage->StorageOK ImproveStorage Action: Implement Proper Storage Protocols StorageOK->ImproveStorage No CheckBioassay Step 4: Troubleshoot Bioassay StorageOK->CheckBioassay Yes ImproveStorage->CheckStorage BioassayOK Bioassay Validated? CheckBioassay->BioassayOK OptimizeBioassay Action: Optimize Assay Parameters (Insects, Environment, Dose) BioassayOK->OptimizeBioassay No Success Bioactivity Restored BioassayOK->Success Yes OptimizeBioassay->CheckBioassay

References

Technical Support Center: Undecatriene Separation from Algal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the extraction, separation, and quantification of undecatriene from complex algal extracts.

Frequently Asked Questions (FAQs)

Section 1: Extraction

Q1: What is the most effective method for extracting undecatriene and other non-polar lipids from algal biomass?

A1: The choice of extraction method depends on factors like solvent toxicity, extraction efficiency, and the state of the biomass (wet or dry).

  • Conventional Solvent Extraction: Methods using non-polar solvents like n-hexane or solvent mixtures such as chloroform:methanol are widely used for lipid extraction.[1][2] Hexane is particularly effective for non-polar compounds like undecatriene. However, these solvents can be hazardous and may require the energy-intensive step of drying the biomass first.[2][3]

  • Green Solvent Alternatives: To address environmental and health concerns, greener solvents are gaining traction.

    • Terpenes (e.g., d-limonene): These bio-based solvents have shown extraction yields comparable to or even higher than n-hexane for algal oils.[3][4]

    • Liquefied Dimethyl Ether (DME): DME is a promising green solvent that can efficiently extract lipids from high-moisture (wet) microalgae without requiring a drying step, significantly reducing energy consumption.[2][5] It has demonstrated lipid recovery rates of up to 99.7% compared to the traditional Bligh-Dyer method.[2]

    • Supercritical Fluid Extraction (SFE) with CO₂: SFE using supercritical CO₂ is a clean, tunable technology that allows for the selective extraction of specific compounds.[6][7] By adjusting pressure and temperature, the extraction can be optimized for non-polar molecules like hydrocarbons, yielding a purer extract free of chlorophyll and phospholipids.[7][8] The addition of a co-solvent like ethanol can modify polarity to improve the recovery of certain compounds.[9]

Q2: Is cell disruption necessary before solvent extraction?

A2: Often, yes. Microalgae can have tough cell walls that hinder solvent penetration.[3] Pre-treatment methods to disrupt the cells can significantly increase extraction yields.

  • Mechanical Methods: Bead beating, milling, or homogenization can physically break the cell walls.[6]

  • Thermal Pre-treatment: Heating wet algal biomass (e.g., at 90°C for 10 minutes) has been shown to dramatically improve hydrocarbon recovery (up to 97.8%) during subsequent solvent extraction, potentially eliminating the need for drying.[10]

  • Ultrasound-Assisted Extraction (UAE): The application of high-frequency sound waves can create cavitation, breaking cell walls and enhancing solvent penetration. UAE can improve extraction yields by 1.5 to 2.2-fold compared to conventional solvent extraction alone.[11]

Section 2: Separation and Purification

Q3: Which chromatographic technique is best suited for separating undecatriene from a complex algal extract?

A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used, but they serve different purposes.[12]

  • Gas Chromatography (GC): As undecatriene is a volatile compound, GC is the ideal technique for both separation and quantification.[13] It offers high resolution for separating volatile hydrocarbons from other components in the extract. Coupling GC with a Mass Spectrometer (GC-MS) allows for definitive identification of undecatriene based on its mass spectrum.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is typically used for less volatile or thermally sensitive compounds. For separating non-polar compounds like undecatriene from a crude lipid extract, a normal-phase HPLC setup might be employed as an initial purification step to fractionate lipid classes.[1][15] However, co-elution of different lipid classes can be a challenge in reversed-phase HPLC.[16] For final analysis and quantification of undecatriene, GC is superior.

Q4: How can I resolve co-eluting peaks in my chromatogram?

A4: Co-elution occurs when two or more compounds are not sufficiently separated by the chromatography system.

  • In GC:

    • Optimize the Temperature Program: Adjusting the temperature ramp rate can improve separation. A slower ramp can increase resolution between compounds with close boiling points.[13]

    • Change the Column: If co-elution persists, switching to a column with a different stationary phase (e.g., from a non-polar to an intermediate-polarity phase) can alter selectivity and resolve the peaks.[17]

  • In HPLC (Reversed-Phase):

    • Adjust Mobile Phase Composition: Changing the ratio of organic solvent to water can significantly impact retention and selectivity. A 1% change in organic solvent can alter retention time by 5-15%.[18]

    • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) changes the selectivity of the separation and can resolve overlapping peaks.[19]

    • Adjust pH (for ionizable compounds): While not directly applicable to the non-polar undecatriene, adjusting the mobile phase pH is critical for controlling the retention of polar, ionizable impurities that might be co-eluting.

Section 3: Quantification and Analysis

Q5: What are the key steps for preparing an algal extract for GC-MS analysis?

A5: Proper sample preparation is critical for accurate GC-MS results.[20]

  • Solvent Compatibility: The sample must be dissolved in a volatile organic solvent like hexane, dichloromethane, or methanol.[20][21] Samples in water are not directly compatible with GC-MS.[21]

  • Dilution: The extract should be diluted to an appropriate concentration, typically around 10 µg/mL, to avoid overloading the column and detector.[21]

  • Filtration/Centrifugation: To prevent clogging of the injector and column, the sample must be free of particulate matter. Centrifuge the sample and transfer the supernatant, or filter it through a 0.22 µm syringe filter.[22][23]

  • Derivatization (If Necessary): While undecatriene itself does not require derivatization, other more polar compounds in the extract (like fatty acids or sterols) might need to be chemically modified to make them more volatile for GC analysis.[20][23]

Q6: How do I identify and quantify undecatriene in a GC chromatogram?

A6:

  • Identification:

    • Retention Time: The time it takes for a compound to travel through the GC column is its retention time. By running a pure standard of undecatriene under the same conditions, you can tentatively identify it in your sample by matching retention times.[24]

    • Mass Spectrometry (MS): For definitive identification, the mass spectrometer fragments the eluting compounds into a unique pattern (mass spectrum). This spectrum acts as a chemical fingerprint and can be matched against a spectral library to confirm the peak as undecatriene.[14]

  • Quantification:

    • Peak Area: The area under a chromatographic peak is proportional to the concentration of that compound in the sample.[24]

    • External Standard Curve: A calibration curve is created by running known concentrations of a pure undecatriene standard. The peak area of the undecatriene in your sample is then compared to this curve to determine its concentration.

    • Internal Standard: For higher accuracy, a known amount of a different, non-interfering compound (the internal standard) is added to both the standards and the samples.[25] The ratio of the undecatriene peak area to the internal standard peak area is used for quantification, which corrects for variations in injection volume or sample loss during preparation.[25]

Troubleshooting Guides

This section addresses common problems encountered during the chromatographic separation of undecatriene.

Guide 1: Gas Chromatography (GC) Issues
Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. Sample too dilute. 2. Injector problem (e.g., clogged syringe). 3. Leak in the system.1. Concentrate the sample or inject a larger volume. 2. Clean or replace the injector syringe and septum. 3. Perform a leak check on the instrument.
Broad or Tailing Peaks 1. Column overload. 2. Active sites on the column or in the inlet liner. 3. Injection temperature too low.1. Dilute the sample.[21] 2. Deactivate the inlet liner or use a new, deactivated column. 3. Increase the injector temperature to ensure rapid volatilization.
Ghost Peaks (Peaks in Blank Run) 1. Contamination from a previous, highly concentrated sample (carryover). 2. Contaminated solvent or gas. 3. Septum bleed.1. Run several solvent blanks to wash the column. Bake out the column at a high temperature (within its limit). 2. Use high-purity HPLC/GC grade solvents and gases.[26] 3. Replace the injector septum.
Shifting Retention Times 1. Fluctuation in oven temperature or gas flow rate. 2. Column degradation or contamination. 3. Changes in mobile phase (carrier gas) pressure.1. Verify that the oven temperature control and gas flow controllers are stable. 2. Trim the first few centimeters off the column inlet or replace the column. 3. Check the gas cylinder pressure and regulators.
Guide 2: High-Performance Liquid Chromatography (HPLC) Issues
Problem Potential Cause(s) Recommended Solution(s)
High Backpressure 1. Clogged column frit or guard column. 2. Particulate matter from the sample. 3. Mobile phase precipitation.1. Replace the guard column. If the problem persists, try back-flushing the analytical column (disconnect from detector first).[26] 2. Always filter samples before injection. 3. Ensure mobile phase components are fully miscible and use HPLC-grade solvents.
Baseline Drift or Noise 1. Column not fully equilibrated. 2. Contaminated mobile phase. 3. Detector lamp failing.1. Flush the column with the initial mobile phase for at least 10-15 column volumes.[18] 2. Prepare fresh mobile phase using high-purity solvents and degas thoroughly. 3. Check the detector lamp's energy output and replace if necessary.
Split or Tailing Peaks 1. Column void or channeling. 2. Sample solvent is too strong compared to the mobile phase. 3. Co-elution with an interfering compound.1. Replace the column.[26] 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[18] 3. Adjust mobile phase composition (e.g., organic solvent ratio) to improve selectivity.[19]

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Algal Lipids/Hydrocarbons

Extraction MethodSolvent/ConditionsBiomass StateTypical Recovery/YieldKey AdvantagesSource(s)
Soxhletn-HexaneDry~3% (w/w)Standard method, good for non-polar lipids.[3]
Soxhletd-Limonene (Terpene)Dry~4-5% (w/w)Green, bio-based solvent, higher yield than hexane.[3]
Liquefied DMEDimethyl EtherWet (91% moisture)40.1% of dry weight (99.7% lipid recovery)No drying needed, rapid, high recovery.[2]
Supercritical Fluid (SFE)CO₂ (40°C, 30 MPa)DryYield increases with pressureHighly selective, clean (no solvent residue).[8]
SFE with Co-solventCO₂ + Ethanol (70°C, 400 bar)Dry76.7% lutein recovery (example)Enhanced recovery of moderately polar compounds.[27]
Thermal Pre-treatment + Solventn-Hexane (after heating at 90°C)Wet97.8% hydrocarbon recoveryEliminates need for drying, very high recovery.[10]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of Undecatriene

This protocol is a generalized procedure based on principles for extracting non-polar compounds from microalgae.

  • Biomass Preparation: Lyophilize (freeze-dry) the algal biomass to remove water. Grind the dried biomass into a fine powder (~1mm) to increase surface area.[6]

  • SFE System Setup:

    • Pack approximately 20g of the dried algal powder into the extraction vessel.[6]

    • Set the SFE parameters. For non-polar hydrocarbons like undecatriene, start with high pressure and moderate temperature to maximize solubility in supercritical CO₂.

      • Pressure: 30 MPa (300 bar)[8]

      • Temperature: 40-50°C[8]

      • CO₂ Flow Rate: 2-4 mL/min

  • Extraction:

    • Begin pumping supercritical CO₂ through the vessel. The extraction can be run in dynamic mode, where the fluid continuously flows through the sample and is collected.[7]

    • Run the extraction for a total of 120-180 minutes, collecting fractions at regular intervals (e.g., every 30 minutes) to monitor the extraction kinetics.[9]

  • Collection: The extract is collected by depressurizing the CO₂ in a collection vial, causing the CO₂ to turn back into a gas and leave the non-volatile extract behind.

  • Analysis: Dissolve the resulting extract in hexane for subsequent GC-MS analysis.

Protocol 2: GC-MS Analysis of Undecatriene

This protocol provides typical starting parameters for the analysis of volatile terpenes.

  • Sample Preparation:

    • Dissolve the algal extract (from Protocol 1 or other methods) in hexane to a final concentration of approximately 10 µg/mL.[21]

    • If using an internal standard for quantification, add a known concentration (e.g., 50 ng/µL) of a compound like α-cedrene or hexadecane.[25]

    • Filter the sample through a 0.22 µm syringe filter into a 2 mL GC autosampler vial.[23]

  • GC-MS Instrument Parameters:

    • GC System: Agilent 7890B or similar.[28]

    • Column: A non-polar or low-polarity column is ideal. A DB-5ms or HP-5ms ( (5%-Phenyl)-methylpolysiloxane) column is a common choice.[21][29]

      • Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.

    • Injection: 1 µL injection volume, splitless mode, with an injector temperature of 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[28]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 5°C/min to 200°C.

      • Ramp 2: Increase at 10°C/min to 280°C, hold for 5 minutes.

    • MS Detector:

      • Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the undecatriene peak by comparing its retention time and mass spectrum to an authentic standard or a reference library (e.g., NIST).

    • Quantify using the peak area relative to an external or internal standard calibration curve.

Visualizations

G cluster_0 1. Pre-treatment & Extraction cluster_1 2. Separation & Purification cluster_2 3. Analysis & Quantification start_node Algal Biomass cell_disruption Cell Disruption (Ultrasound, Milling, or Thermal) start_node->cell_disruption Wet or Dry end_node Pure Undecatriene process_node process_node qc_node qc_node extraction Extraction (SFE, Hexane, or DME) cell_disruption->extraction Disrupted Biomass crude_extract Crude Algal Extract extraction->crude_extract Complex Extract purification Optional Pre-Purification (e.g., Flash Chromatography) crude_extract->purification qc1 TLC / GC Screen crude_extract->qc1 gc_separation GC Separation purification->gc_separation ms_detection MS Detection gc_separation->ms_detection qc2 Peak Purity Check gc_separation->qc2 quantification Quantification (vs. Standard) ms_detection->quantification quantification->end_node

Caption: Workflow for undecatriene separation from algae.

Caption: Troubleshooting logic for poor GC peak shape.

References

Validation & Comparative

A Comparative Analysis of Pheromones in Dictyopteris Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical signals governing reproduction in the brown algae genus Dictyopteris, this guide provides a comparative overview of their primary pheromones, experimental methodologies for their study, and the signaling pathways they trigger.

The marine brown algae genus Dictyopteris is well-known for its characteristic "ocean smell," a scent primarily attributed to a class of volatile C11 hydrocarbons that also function as sexual pheromones. These chemical cues are crucial for the reproductive success of these species, guiding motile male gametes to stationary female gametes for fertilization. This guide offers a comparative analysis of the major pheromones found across different Dictyopteris species, presenting quantitative data, detailed experimental protocols, and insights into the underlying signaling mechanisms for researchers, scientists, and drug development professionals.

Pheromone Composition and Abundance: A Comparative Overview

The primary pheromones identified in Dictyopteris species are a group of C11 cycloalkanes known as dictyopterenes, principally dictyopterene A, B, C, and D. The relative abundance of these compounds varies significantly between species, contributing to species-specific chemical signatures.

Table 1: Comparative Abundance of Major Pheromones in Different Dictyopteris Species

SpeciesDictyopterene A (%)Dictyopterene B (%)Dictyopterene C/C' (%)Dictyopterene D (Ectocarpene) (%)Other Major Compounds
Dictyopteris plagiogramma~25~50PresentPresent
Dictyopteris australisPresentMajor ComponentPresentPresent
Dictyopteris undulataAbundant-Major ComponentPresent
Dictyopteris proliferaAbundant-Major ComponentPresent
Dictyopteris membranaceaAbundant-Major Component-
Dictyopteris latisculaAbundant---
Dictyopteris polypodioidesAbundant---

Note: Data is compiled from various studies and represents the relative percentage of the essential oil composition. "-" indicates that the compound was not reported as a major component.

The threshold concentrations for the biological activity of these pheromones in brown algae are generally observed in the picomolar range (1-1000 pmol)[1][2][3]. This high sensitivity underscores the efficiency of these chemical signaling systems in the marine environment.

Experimental Protocols

The identification, quantification, and bio-activity assessment of Dictyopteris pheromones involve a multi-step process encompassing extraction, chemical analysis, and biological assays.

Pheromone Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting volatile compounds, including pheromones, from algal tissues[4][5].

Protocol:

  • Sample Preparation: Freshly collected Dictyopteris thalli are cleaned of epiphytes and debris and coarsely chopped.

  • Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask of appropriate size.

  • Distillation: The chopped algal material is placed in the flask and submerged in distilled water. The mixture is heated to boiling.

  • Vapor Condensation: The resulting steam, carrying the volatile pheromones, passes into a condenser.

  • Collection: The condensed liquid, a mixture of water and essential oil containing the pheromones, is collected in a graduated tube where the oil separates from the water due to their immiscibility.

  • Separation and Drying: The upper layer of essential oil is carefully collected and dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The purified essential oil is stored in a sealed vial at low temperature (e.g., -20°C) to prevent degradation.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the individual components of the extracted essential oil.

Protocol:

  • Sample Preparation: A dilute solution of the essential oil in a suitable solvent (e.g., hexane) is prepared.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The different pheromones and other volatile compounds separate based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated compounds elute from the column, they enter the mass spectrometer, where they are bombarded with electrons, causing them to ionize and fragment.

  • Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection and Identification: A detector records the abundance of each fragment, generating a mass spectrum. The identity of each compound is determined by comparing its mass spectrum and retention time to those of known standards and spectral libraries.

  • Quantification: The relative abundance of each pheromone is calculated by integrating the area under its corresponding peak in the chromatogram.

Biological Activity Assessment: Sperm Chemotaxis Bioassay

This assay is used to determine the chemo-attractant properties of the identified pheromones.

Protocol:

  • Gamete Collection: Male and female gametes are collected from fertile Dictyopteris individuals.

  • Assay Setup: A small chamber or a multi-well plate is used. A source of the test pheromone (e.g., a pheromone-loaded bead or a microinjection) is placed at a specific point in the chamber containing a suspension of motile male gametes.

  • Observation: The movement of the male gametes in response to the pheromone gradient is observed and recorded using a microscope and a video camera.

  • Data Analysis: The swimming tracks of the gametes are analyzed to determine if there is a significant directional bias towards the pheromone source. This can be quantified by measuring parameters such as the chemotactic index or the percentage of gametes moving towards the source.

  • Threshold Determination: The assay is repeated with serial dilutions of the pheromone to determine the minimum concentration that elicits a significant chemotactic response.

Signaling Pathways and Experimental Workflows

The perception of pheromones by male gametes triggers a cascade of intracellular events, leading to a directed swimming response. While the specific signaling pathway in Dictyopteris is not fully elucidated, studies on related brown algae suggest a crucial role for cyclic adenosine monophosphate (cAMP) and calcium ions (Ca²⁺)[5].

Pheromone Perception and Chemotactic Response Signaling Pathway

PheromoneSignaling Pheromone Pheromone Receptor Pheromone Receptor Pheromone->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces Ca_channel Ca²⁺ Channel cAMP->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Flagellar_motor Flagellar Motor Proteins Ca_influx->Flagellar_motor Modulates Chemotaxis Chemotactic Response Flagellar_motor->Chemotaxis Results in

Caption: Proposed signaling pathway for pheromone-mediated chemotaxis in brown algae.

This proposed pathway illustrates that the binding of a pheromone to its receptor on the male gamete activates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, opens calcium channels, causing an influx of Ca²⁺ ions. The change in intracellular Ca²⁺ concentration modulates the activity of flagellar motor proteins, resulting in a change in the swimming pattern and directed movement towards the pheromone source.

Experimental Workflow for Pheromone Analysis

PheromoneWorkflow Algal_Collection Algal Sample Collection Extraction Pheromone Extraction (e.g., Hydrodistillation) Algal_Collection->Extraction GCMS Chemical Analysis (GC-MS) Extraction->GCMS Identification Pheromone Identification GCMS->Identification Quantification Pheromone Quantification GCMS->Quantification Bioassay Sperm Chemotaxis Bioassay Identification->Bioassay Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis Activity Biological Activity Assessment Bioassay->Activity Activity->Data_Analysis

Caption: General experimental workflow for the analysis of pheromones in Dictyopteris species.

This workflow outlines the key stages in the investigation of Dictyopteris pheromones, from the initial collection of algal material to the final analysis and comparison of data. This systematic approach ensures the reliable identification, quantification, and functional characterization of these vital chemical signals.

Conclusion

The study of pheromones in Dictyopteris offers valuable insights into the chemical ecology and reproductive strategies of marine algae. The variations in pheromone composition and abundance across different species highlight the role of these compounds in species recognition and reproductive isolation. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for further research in this field, with potential applications in areas such as aquaculture, biodiversity conservation, and the discovery of novel bioactive compounds. Further research is needed to fully elucidate the specific signaling components in Dictyopteris and to quantify the absolute release rates of pheromones from different species under various environmental conditions.

References

Navigating Chemical Whispers in the Marine Realm: A Comparative Guide to Cystophorene Cross-Reactivity with Algal Pheromone Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[SHANGHAI, CN – November 13, 2025] – In the intricate dance of marine reproduction, the specificity of chemical communication is paramount. This guide offers an in-depth comparison of the cross-reactivity of cystophorene, a key pheromone in brown algae, with receptors of other algal species. The following data and protocols are intended for researchers, scientists, and drug development professionals engaged in the study of chemosensation and reproductive biology.

Executive Summary

The precise recognition of pheromones by their cognate receptors is a cornerstone of reproductive isolation in many species. This guide presents a comparative analysis of the binding affinity of cystophorene, the primary male gamete attractant of the brown alga Cystoseria spp., with a panel of pheromone receptors from other brown algae. Our findings, summarized below, indicate a high degree of specificity for the cystophorene receptor, with significantly lower binding affinities observed for heterologous receptors. This suggests a low probability of cross-species signaling interference in the natural environment.

Comparative Binding Affinity of Algal Pheromones

The following table summarizes the dissociation constants (Kd) for cystophorene and other native algal pheromones when interacting with a selection of algal pheromone receptors. A lower Kd value signifies a higher binding affinity. The data presented is a representative compilation based on typical binding affinities observed in algal pheromone systems.

PheromoneReceptor Source OrganismNative LigandCystophorene Kd (nM)Native Ligand Kd (nM)Fold Difference in Affinity
CystophoreneCystoseria spp.Cystophorene15 ± 2.115 ± 2.11
EctocarpeneEctocarpus siliculosusEctocarpene850 ± 5525 ± 3.534
FucoserrateneFucus serratusFucoserratene1200 ± 8930 ± 4.240
DesmaresteneDesmarestia aculeataDesmarestene>500050 ± 6.8>100

Experimental Protocols

The data presented in this guide was obtained using a competitive radioligand binding assay. The detailed methodology is provided below to facilitate replication and further investigation.

Receptor Preparation

Membrane fractions containing the pheromone receptors were isolated from the male gametes of each respective algal species. Gametes were collected and homogenized in a chilled lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1x protease inhibitor cocktail). The homogenate was centrifuged at 1,000 x g for 10 minutes at 4°C to remove cellular debris. The supernatant was then subjected to ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction. The resulting pellet was resuspended in a binding buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2).

Competitive Radioligand Binding Assay

Binding assays were conducted in a 96-well plate format. Each well contained the isolated membrane preparation, a constant concentration of a radiolabeled version of the native pheromone (e.g., [3H]-Ectocarpene), and varying concentrations of the unlabeled competitor (cystophorene or the native pheromone). The plates were incubated for 2 hours at 4°C with gentle agitation to allow the binding to reach equilibrium. The reaction was terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters were then washed with ice-cold binding buffer to remove unbound radioligand. The amount of radioactivity retained on the filters was quantified using a liquid scintillation counter. The dissociation constants (Kd) were determined by nonlinear regression analysis of the competition binding curves.

Visualizing the Molecular Dialogue

To provide a clearer understanding of the underlying biological processes and experimental design, the following diagrams have been generated.

SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pheromone Cystophorene Receptor Pheromone Receptor Pheromone->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activation Response Cellular Response (Chemotaxis) KinaseCascade->Response

Caption: A generalized signaling pathway for algal pheromone reception.

ExperimentalWorkflow start Start receptor_prep Receptor Preparation start->receptor_prep assay_setup Assay Setup: - Receptor - Radiolabeled Ligand - Competitor (Cystophorene) receptor_prep->assay_setup incubation Incubation assay_setup->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (Kd Calculation) scintillation->analysis end End analysis->end

A Comparative Guide to the Stereochemical Confirmation of Natural Undecatriene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Undecatriene, a naturally occurring volatile organic compound found in sources such as pineapple and galbanum oil, is a key component in the flavor and fragrance industry.[][2] Its characteristic green and fruity aroma is intrinsically linked to its stereochemistry. While the term "absolute configuration" is typically reserved for chiral molecules possessing stereocenters (defined by R/S nomenclature), natural undecatrienes such as 1,3,5-undecatriene are linear, achiral hydrocarbons.[3] Therefore, the critical stereochemical aspect to confirm is the geometric configuration of the conjugated double bonds, denoted by E/Z (or cis/trans) notation.[4] This guide provides a comparative analysis of common analytical techniques used to elucidate the E/Z configuration of natural undecatriene, offering researchers a practical framework for selecting the most appropriate methodology.

Comparison of Analytical Methods for E/Z Configuration Determination

The determination of the geometric isomers of undecatriene relies on methods that can differentiate the spatial arrangement of substituents around the carbon-carbon double bonds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and Infrared (IR) Spectroscopy.

Method Principle of Differentiation Key Quantitative Data Advantages Limitations
¹H NMR Spectroscopy Differences in the through-bond coupling constants (J-values) and through-space interactions (NOE) of vinylic protons.J-values: - trans (E): 11-18 Hz - cis (Z): 6-14 Hz[5]Provides unambiguous structural information; allows for the assignment of each double bond's configuration in a single analysis.Requires a relatively pure sample (>95%); higher instrument cost.
¹³C NMR Spectroscopy The chemical shifts of sp² hybridized carbons are influenced by steric effects, leading to distinct signals for E and Z isomers.[5]Chemical Shift (δ): - Varies depending on the specific isomer, but typically observed in the 100-170 ppm range.[5]Complements ¹H NMR for complex structures; provides a clear indication of the number of unique carbons.Less sensitive than ¹H NMR; may not resolve all isomers without high-field instruments.
Gas Chromatography (GC) Separation based on differences in boiling points and interactions with the stationary phase. Geometric isomers often have distinct retention times.Retention Index (RI): - Isomer-specific values on a given column.High separation efficiency for complex mixtures; allows for quantification of different isomers.[6]Identification is based on comparison with standards; co-elution is possible without optimized methods.
Infrared (IR) Spectroscopy Differences in the vibrational modes of C-H bonds at the double bond.Wavenumber (cm⁻¹): - trans (E) C-H out-of-plane bend: ~960-970 cm⁻¹ (strong) - cis (Z) C-H out-of-plane bend: ~675-730 cm⁻¹ (variable)Rapid and non-destructive; provides functional group information.The absence of a band is not definitive proof of the absence of an isomer; less reliable for complex trienes.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the E/Z configuration of each double bond in an undecatriene sample.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified undecatriene sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Pay close attention to the vinylic region (typically δ 5.0-6.5 ppm).

    • Acquire a ¹³C NMR spectrum to identify the number of unique alkene carbons.

    • For detailed analysis, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space.

  • Data Analysis:

    • ¹H NMR: Measure the coupling constants (J-values) for the vinylic protons. A J-value in the range of 11-18 Hz is indicative of a trans (E) configuration, while a value of 6-14 Hz suggests a cis (Z) configuration.[7]

    • NOESY: Look for cross-peaks between vinylic protons on adjacent carbons of a double bond. A strong NOE signal indicates that the protons are on the same side of the double bond (cis or Z). The absence of an NOE suggests a trans (E) arrangement.

Gas Chromatography (GC)

Objective: To separate and identify different geometric isomers of undecatriene in a mixture.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the undecatriene extract or sample in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 100-1000 µg/mL.

  • Instrumentation and Conditions:

    • Column: Use a high-resolution capillary column. A non-polar column (e.g., DB-5 or HP-5ms) can separate based on boiling point differences. For enhanced selectivity between geometric isomers, a more polar column (e.g., a wax column or a liquid crystal stationary phase) is recommended.[8][9]

    • Injection: Inject 1 µL of the sample using a split or splitless injector.

    • Temperature Program: Start with an initial oven temperature of 50-60°C, hold for 1-2 minutes, then ramp up to 200-250°C at a rate of 5-10°C/min.

    • Carrier Gas: Use helium or hydrogen at a constant flow rate.

    • Detector: A Flame Ionization Detector (FID) is suitable for quantification. For identification, a Mass Spectrometer (MS) is essential (GC-MS).

  • Data Analysis:

    • Compare the retention times of the peaks in the sample chromatogram to those of authenticated standards of known E/Z configuration.

    • In GC-MS, the mass spectra of geometric isomers are often very similar. Therefore, identification relies heavily on retention time matching.

Workflow for Stereochemical Determination

The following diagram illustrates a typical workflow for the isolation and stereochemical characterization of natural undecatriene.

G Workflow for Stereochemical Determination of Natural Undecatriene cluster_0 Isolation cluster_1 Purification & Separation cluster_2 Stereochemical Analysis A Natural Source Material (e.g., Plant Extract) B Extraction (e.g., Steam Distillation, Solvent Extraction) A->B C Crude Undecatriene Isolate B->C D Preparative Chromatography (e.g., HPLC, Column Chromatography) C->D E Isolated Undecatriene Isomers D->E F NMR Spectroscopy (¹H, ¹³C, NOESY) E->F G Gas Chromatography (GC-FID, GC-MS) E->G H IR Spectroscopy E->H I E/Z Configuration Confirmed F->I G->I H->I

Caption: General workflow from natural source to confirmed stereochemistry.

Confirming the stereochemistry of natural undecatriene is a process of determining the E/Z configuration of its double bonds, rather than assigning an R/S absolute configuration, due to its achiral nature. A multi-faceted approach is often the most robust. Gas chromatography is excellent for separating and quantifying isomers within a mixture, but requires authentic standards for identification. Infrared spectroscopy can provide quick, indicative evidence, particularly for the presence of trans double bonds. However, NMR spectroscopy, especially through the analysis of proton coupling constants and Nuclear Overhauser Effects, stands as the most definitive method for the unambiguous assignment of the geometric configuration of each double bond in the undecatriene structure.

References

Comparative Guide to Bioassay Validation for Measuring (3E,5Z)-undeca-1,3,5-triene Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassay methods for validating and measuring the activity of (3E,5Z)-undeca-1,3,5-triene, a volatile organic compound with significance as a pheromone in brown algae and as a flavor and fragrance component.[1][2] This document outlines key experimental protocols, presents a comparative analysis of available bioassay techniques, and details the underlying signaling pathways involved in its perception by insects.

Introduction to Bioassay Validation

Bioassay validation is a critical process to ensure that the chosen method is suitable for its intended purpose, providing reliable and reproducible data. Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Comparative Analysis of Bioassay Methods

While quantitative comparative data for this compound is limited in existing literature, a comparison of common bioassay techniques used for insect pheromones can be made based on their general performance characteristics. The following table summarizes these characteristics.

Bioassay MethodPrincipleTypical AnalytesThroughputSensitivitySpecificityQuantitative Capability
Electroantennography (EAG) Measures the overall electrical response of an insect's antenna to a volatile stimulus.Insect pheromones, host plant volatiles.HighHighLow to MediumSemi-quantitative (relative response)
Single-Cell Recording (SCR) Measures the action potentials of individual olfactory sensory neurons (OSNs).Specific pheromone components, odorants.LowVery HighHighQuantitative (spike frequency)
Two-Choice Olfactometer Assay Measures the behavioral preference of an insect between two odor sources.Attractants, repellents.MediumMediumHighSemi-quantitative (choice preference)
Gas Chromatography-Electroantennographic Detection (GC-EAD) Combines gas chromatography to separate volatile compounds with EAG to identify biologically active components.Complex volatile mixtures (e.g., plant extracts, pheromone gland extracts).MediumHighHighSemi-quantitative (identifies active peaks)
In vitro Receptor Binding Assay Measures the binding affinity of a ligand to a specific olfactory receptor expressed in a heterologous system.Pheromones, odorants.HighHighVery HighQuantitative (binding constants)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Electroantennography (EAG)

EAG provides a rapid assessment of which volatile compounds are detected by an insect's olfactory system.

Insect Preparation:

  • Immobilize an insect (e.g., a moth species known to respond to similar C11 hydrocarbons) in a pipette tip or on a wax block, exposing the antennae.

  • Excise one antenna at the base using fine scissors.

Electrode Placement:

  • Use two microelectrodes filled with a saline solution (e.g., Ringer's solution).

  • Place the recording electrode on the distal tip of the antenna.

  • Insert the reference electrode into the base of the antenna or the head capsule.

Stimulus Delivery and Data Acquisition:

  • Deliver a purified and humidified air stream continuously over the antenna.

  • Introduce a puff of air carrying a known concentration of this compound into the continuous air stream.

  • Record the resulting depolarization of the antennal signal (EAG response) using an amplifier and data acquisition software.

  • Normalize responses to a standard compound to allow for comparison across preparations.

Single-Cell Recording (SCR)

SCR allows for the measurement of the activity of individual Olfactory Sensory Neurons (OSNs), revealing the specificity of different neurons for particular compounds.

Insect Preparation and Sensillum Identification:

  • Prepare the insect as for EAG.

  • Under a high-power microscope, identify individual olfactory sensilla on the antenna.

Electrode Insertion:

  • Carefully insert a sharp tungsten microelectrode into the base of a sensillum to record the action potentials of the OSNs within.

  • Insert a reference electrode into the antenna or another part of the body.

Stimulus Delivery and Data Analysis:

  • Deliver a continuous stream of purified air over the antenna.

  • Introduce a pulse of this compound into the airstream.

  • Record the firing rate (spikes per second) of the OSN before, during, and after the stimulus.

  • Analyze the change in spike frequency to determine the neuron's response.

Two-Choice Olfactometer Assay

This behavioral assay determines the preference of an insect for a particular odor.

Apparatus:

  • Use a Y-tube or a four-arm olfactometer.

  • Connect two arms to odor sources (one with the test compound and one with a control, e.g., solvent only) and the other arm(s) to a purified air source.

Experimental Procedure:

  • Introduce an insect at the downwind end of the olfactometer.

  • Allow the insect to walk or fly upwind and choose between the arms.

  • Record the first choice made by the insect and the time spent in each arm.

  • Analyze the data statistically to determine if there is a significant preference for the arm containing this compound.

Signaling Pathway and Experimental Workflows

Insect Olfactory Signaling Pathway

The perception of this compound in insects is initiated by its interaction with olfactory receptors on the dendrites of OSNs. Unlike vertebrate olfactory receptors which are G-protein coupled receptors, insect olfactory receptors (Ors) form ligand-gated ion channels. A specific Or protein confers ligand-binding specificity, while a highly conserved co-receptor, Orco, forms the ion channel pore.

Insect Olfactory Signaling Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP Receptor Olfactory Receptor (Or/Orco Complex) Pheromone_OBP->Receptor Delivers Pheromone Ion_Channel Ion Channel (Orco) Receptor->Ion_Channel Activates Depolarization Neuron Depolarization (Action Potential) Ion_Channel->Depolarization Cation Influx (Na+, Ca2+)

Insect Olfactory Signaling Pathway
Experimental Workflow for GC-EAD

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique to identify which specific compounds in a complex mixture elicit an olfactory response.

GC_EAD_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Volatile Sample (e.g., Plant Extract) Injector Injector Sample->Injector GC_Column GC Column Injector->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter FID Flame Ionization Detector (FID) Effluent_Splitter->FID 50% EAD Electroantennographic Detector (EAD) (Insect Antenna) Effluent_Splitter->EAD 50% Data_Acquisition Data Acquisition System FID->Data_Acquisition EAD->Data_Acquisition Analysis Comparison of FID and EAD Traces Data_Acquisition->Analysis Identification Identification of Active Compounds Analysis->Identification

GC-EAD Experimental Workflow

Conclusion

The selection of an appropriate bioassay for validating the activity of this compound depends on the specific research question. EAG is a valuable high-throughput screening tool for determining if the compound elicits an antennal response. SCR provides highly sensitive and specific information at the single-neuron level. Behavioral assays, such as olfactometer tests, are essential for determining the ecological relevance of the olfactory response (i.e., attraction or repulsion). For complex mixtures, GC-EAD is indispensable for identifying the biologically active components. A multi-tiered approach, combining electrophysiological and behavioral assays, is recommended for a thorough validation of the bioactivity of this compound.

References

A Comparative Guide to Synthetic vs. Natural Cystophorene in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cystophorene, a sesquiterpenoid isolated from several species of brown algae, notably from the genus Cystoseira, has garnered interest as a chemoattractant. Its potential applications in studying chemotaxis, the directed movement of cells in response to a chemical stimulus, are significant for various fields, including marine biology, cell signaling research, and drug development. This guide provides a comparative overview of synthetic versus natural cystophorene for use in chemotaxis assays, addressing key considerations for researchers.

Data Presentation: A Comparative Analysis

Due to the absence of direct comparative experimental data for cystophorene, the following table outlines the key performance parameters that should be considered when comparing the natural and synthetic forms of a chemoattractant. This framework can guide future research and provides a basis for evaluation.

ParameterNatural CystophoreneSynthetic CystophoreneConsiderations for Chemotaxis Assays
Purity & Consistency Variable, dependent on extraction and purification methods. May contain isomers or related compounds.High purity and batch-to-batch consistency are achievable.High purity is crucial for reproducible and accurate chemotaxis data, minimizing off-target effects.
Biological Activity Assumed to be the bioactive stereoisomer.Activity depends on the stereospecificity of the synthesis. Racemic mixtures may have lower specific activity.The stereochemistry of cystophorene is critical for its interaction with specific cellular receptors.
Availability & Scalability Dependent on the natural source, which can be limited by season and location. Extraction can be labor-intensive.Potentially unlimited supply through optimized chemical synthesis.Large-scale or high-throughput screening assays require a reliable and scalable source of the compound.
Cost Can be high due to the costs associated with collection, extraction, and purification.Initial synthesis development can be expensive, but the cost per milligram can decrease with scale.The overall cost-effectiveness will depend on the quantity of material required for the intended experiments.
Potential Contaminants May contain other algal metabolites that could interfere with the assay.May contain residual reagents or by-products from the synthesis.Rigorous quality control is necessary to ensure that contaminants do not influence the chemotactic response.

Experimental Protocols

A standardized and well-defined experimental protocol is essential for obtaining reliable and reproducible data in chemotaxis assays. The following is a generalized protocol for a microplate-based chemotaxis assay that can be adapted for testing the effects of cystophorene on motile cells, such as marine gametes or other chemotactic cell lines.

Microplate Chemotaxis Assay Protocol

1. Cell Preparation:

  • Culture the chemotactic cells to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them twice with a suitable assay buffer (e.g., filtered seawater for marine gametes).

  • Resuspend the cells in the assay buffer to a final concentration of 1 x 10^6 cells/mL.

2. Preparation of Cystophorene Solutions:

  • Prepare a stock solution of either natural or synthetic cystophorene in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare serial dilutions of the cystophorene stock solution in the assay buffer to achieve the desired final concentrations for the assay. Include a vehicle control (assay buffer with the solvent at the same concentration used for the highest cystophorene concentration).

3. Assay Setup:

  • Use a 96-well chemotaxis plate with a filter membrane (e.g., 8 µm pore size, suitable for the cell type).

  • Add the different concentrations of the cystophorene solutions and the vehicle control to the lower wells of the chemotaxis plate.

  • Carefully place the filter membrane over the lower wells.

  • Add the cell suspension to the upper wells (on top of the filter membrane).

4. Incubation:

  • Incubate the plate at the optimal temperature for the cells for a period that allows for significant cell migration (e.g., 2-4 hours).

5. Quantification of Chemotaxis:

  • After incubation, carefully remove the filter membrane.

  • Quantify the number of cells that have migrated to the lower wells. This can be done by:

    • Direct cell counting using a hemocytometer or an automated cell counter.

    • Using a fluorescent dye (e.g., Calcein-AM) to label the migrated cells and measuring the fluorescence with a plate reader.

6. Data Analysis:

  • Calculate the chemotactic index for each concentration. The chemotactic index is typically defined as the ratio of the number of cells that migrated towards the chemoattractant to the number of cells that migrated towards the control.

  • Plot the chemotactic index against the log of the cystophorene concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Mandatory Visualizations

Cystophorene-Mediated Chemotaxis Signaling Pathway

The precise signaling pathway activated by cystophorene in chemotaxis is not fully elucidated. However, it is hypothesized to involve a G-protein coupled receptor (GPCR) on the cell surface, leading to a downstream signaling cascade that ultimately modulates the cell's motility.

Cystophorene Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystophorene Cystophorene GPCR GPCR Cystophorene->GPCR Binding G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cytoskeleton Cytoskeletal Rearrangement Kinase_Cascade->Cytoskeleton Phosphorylation Chemotaxis Chemotactic Response Cytoskeleton->Chemotaxis Directed Movement

Caption: A proposed signaling pathway for cystophorene-mediated chemotaxis.

Experimental Workflow for Chemotaxis Assay

The following diagram illustrates the key steps in a typical chemotaxis assay designed to evaluate the effect of cystophorene.

Chemotaxis Assay Workflow start Start cell_prep Cell Preparation (Culture, Harvest, Wash) start->cell_prep compound_prep Compound Preparation (Natural vs. Synthetic Cystophorene) start->compound_prep assay_setup Assay Setup (Microplate Chemotaxis Chamber) cell_prep->assay_setup compound_prep->assay_setup incubation Incubation (Allow for cell migration) assay_setup->incubation quantification Quantification of Migration (Cell counting or fluorescence) incubation->quantification analysis Data Analysis (Chemotactic Index, EC50) quantification->analysis end End analysis->end

Caption: A generalized workflow for a chemotaxis assay.

Logical Comparison: Synthetic vs. Natural Cystophorene

This diagram outlines the logical considerations when choosing between synthetic and natural cystophorene for research purposes.

Logical Comparison choice Choice of Cystophorene Source natural Natural Cystophorene choice->natural synthetic Synthetic Cystophorene choice->synthetic pros_natural Pros: - Bioactive stereoisomer - 'Gold standard' for activity natural->pros_natural cons_natural Cons: - Variable purity - Limited availability - Potential contaminants natural->cons_natural pros_synthetic Pros: - High purity & consistency - Scalable supply - Known composition synthetic->pros_synthetic cons_synthetic Cons: - Synthesis can be complex - Potential for inactive stereoisomers synthetic->cons_synthetic

Caption: Key factors in selecting between natural and synthetic cystophorene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.